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Core Science & Biosynthesis

Foundational

synthesis of 4-[(But-3-yn-2-yl)amino]benzoic acid

An In-depth Technical Guide to the Synthesis of 4-[(But-3-yn-2-yl)amino]benzoic acid Abstract This technical guide provides a comprehensive overview of the , a molecule of interest for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-[(But-3-yn-2-yl)amino]benzoic acid

Abstract

This technical guide provides a comprehensive overview of the , a molecule of interest for researchers in medicinal chemistry and drug development. The structural architecture of this compound, which combines the biologically relevant 4-aminobenzoic acid (PABA) scaffold with a reactive terminal alkyne moiety, presents unique opportunities for creating novel therapeutic agents. The alkyne group, in particular, is a versatile functional handle for applications such as click chemistry and can enhance binding affinity and metabolic stability.[1][2] This document moves beyond a simple recitation of steps to provide a deep, mechanistic-driven rationale for a selected synthetic strategy, focusing on the highly efficient Buchwald-Hartwig amination. An alternative route via reductive amination is also discussed, offering flexibility for various laboratory settings. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this valuable compound.

Strategic Analysis: Selecting a Synthetic Pathway

The involves the formation of a key carbon-nitrogen (C-N) bond between an aromatic ring and a secondary amine. A thorough retrosynthetic analysis reveals several potential strategies for this transformation.

Retrosynthetic Analysis

The primary disconnection is the aryl C-N bond, leading to two key synthons: a 4-carboxy-phenyl synthon and a but-3-yn-2-amine synthon.

G Target 4-[(But-3-yn-2-yl)amino]benzoic acid Disconnect C(aryl)-N Bond Disconnection Target->Disconnect Synthon1 4-Carboxyphenyl Synthon (Electrophile) Disconnect->Synthon1 Synthon2 But-3-yn-2-amine Synthon (Nucleophile) Disconnect->Synthon2

Caption: Retrosynthetic disconnection of the target molecule.

This disconnection points toward several established synthetic methodologies:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromobenzoic acid) with an amine (but-3-yn-2-amine). This method is renowned for its high efficiency, broad substrate scope, and tolerance of sensitive functional groups.[3][4]

  • Reductive Amination: The reaction of 4-aminobenzoic acid with but-3-yn-2-one, followed by in-situ reduction of the resulting imine intermediate. This is a robust and often high-yielding one-pot procedure.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of a highly activated aryl halide, such as 4-fluorobenzoic acid, with but-3-yn-2-amine, typically requiring strong basic conditions and elevated temperatures.

Strategy Justification

While all three routes are theoretically viable, the Buchwald-Hartwig amination is selected as the primary protocol for this guide. The decision is based on the following justifications:

  • Mild Conditions: The reaction proceeds under significantly milder conditions than traditional SNAr, preserving the integrity of the sensitive alkyne and carboxylic acid functional groups.[7]

  • High Generality and Reliability: Decades of development have produced highly reliable catalyst systems that are effective for a vast range of aryl halides and amines, making this a go-to method in modern drug discovery.[3][8]

  • Predictable Outcomes: The mechanism is well-understood, and a large body of literature allows for the rational selection of catalysts, ligands, and bases to optimize the reaction for specific substrates.[9]

The reductive amination pathway will be presented as a robust alternative, particularly valuable in laboratories where palladium catalysis is less established.

Primary Protocol: Buchwald-Hartwig Amination

This section provides a detailed, mechanistically-grounded protocol for the using a modern palladium-catalyzed cross-coupling reaction.

Mechanistic Overview

The Buchwald-Hartwig amination operates via a catalytic cycle involving a palladium(0) species. The cycle is a self-validating system where the active catalyst is regenerated after each product formation event.

G pd0 Pd(0)L₂ pd_oxid Ar-Pd(II)-X (L₂) pd0->pd_oxid Oxidative Addition (+ Ar-X) pd_oxid->invis1 pd_amido Ar-Pd(II)-NR₂ (L) pd_amido->invis2 invis1->pd_amido Amine Binding & Deprotonation (+ R₂NH, Base) invis2->pd0 Reductive Elimination (- Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzoic acid), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (but-3-yn-2-amine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed as the product, 4-[(But-3-yn-2-yl)amino]benzoic acid, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8][9]

Experimental Protocol

This protocol is designed for a 1.0 mmol scale. All operations should be conducted in a fume hood using appropriate personal protective equipment. An inert atmosphere is critical for this reaction.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMmolEquiv.CAS No.
4-Bromobenzoic acidC₇H₅BrO₂201.02201 mg1.01.0585-76-2
But-3-yn-2-amineC₄H₇N69.1183 mg (101 µL)1.21.230389-17-4
Pd(OAc)₂C₄H₆O₄Pd224.504.5 mg0.020.023375-31-3
XPhosC₃₃H₄₃P478.6619.1 mg0.040.04564483-18-7
NaOtBuC₄H₉NaO96.10135 mg1.41.4865-48-5
Toluene (Anhydrous)C₇H₈92.145 mL--108-88-3

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (201 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe, followed by but-3-yn-2-amine (101 µL, 1.2 mmol).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Causality Note: The temperature is crucial for ensuring efficient oxidative addition and reductive elimination steps. The choice of XPhos as a ligand provides the necessary steric bulk and electron-donating properties to facilitate these steps for a secondary amine.[4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromobenzoic acid is consumed.

  • Work-up:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by carefully adding 10 mL of water.

    • Acidify the aqueous layer to pH ~3-4 with 1 M HCl. This step protonates the carboxylate product, making it extractable into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) to afford the pure product.

Alternative Pathway: Reductive Amination

As a powerful alternative, reductive amination offers a palladium-free route to the target compound. This method is particularly useful for scaling up and avoiding the cost and potential contamination associated with transition metal catalysts.

Workflow Overview

The process involves the condensation of an amine and a ketone to form an iminium ion intermediate, which is then immediately reduced by a hydride agent present in the reaction mixture.

G PABA 4-Aminobenzoic Acid Imine Iminium Ion Intermediate PABA->Imine Condensation (-H₂O) Ketone But-3-yn-2-one Ketone->Imine Condensation (-H₂O) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product 4-[(But-3-yn-2-yl)amino]benzoic acid Reducer->Product Reduction Imine->Product Reduction

Caption: General workflow for the reductive amination synthesis.

Protocol Synopsis
  • Reactants: 4-Aminobenzoic acid (1.0 equiv) and but-3-yn-2-one (1.1 equiv).

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), is the reagent of choice. It is mild enough not to reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion.[6]

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.

  • Procedure: The amine, ketone, and a small amount of acetic acid (as a catalyst for imine formation) are stirred together before the reducing agent is added portion-wise. The reaction is typically run at room temperature.

  • Work-up: The work-up involves an aqueous quench followed by extraction and purification, similar to the Buchwald-Hartwig protocol.

Product Characterization

The identity and purity of the synthesized 4-[(But-3-yn-2-yl)amino]benzoic acid (MW: 203.23 g/mol ) should be confirmed using standard analytical techniques. Expected spectral features include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the PABA ring (appearing as two doublets), a quartet for the CH group adjacent to the nitrogen, a doublet for the methyl group, a singlet for the terminal alkyne proton, and broad singlets for the N-H and COOH protons.

  • ¹³C NMR: Resonances for the quaternary and CH carbons of the aromatic ring, the carboxylic acid carbon, the two acetylenic carbons, and the aliphatic CH and CH₃ carbons.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch, the C≡C alkyne stretch, and the C≡C-H alkyne stretch (~3300 cm⁻¹).

  • Mass Spectrometry (ESI-MS): An exact mass measurement confirming the molecular formula C₁₂H₁₃NO₂. Expect to see [M+H]⁺ at m/z 204.0968 or [M-H]⁻ at m/z 202.0823.

Conclusion

This guide details a robust and reliable via Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry. By providing a detailed, step-by-step protocol grounded in mechanistic principles, we empower researchers to confidently produce this valuable building block. The inclusion of an alternative reductive amination strategy offers additional synthetic flexibility. The successful synthesis of this compound opens the door to further derivatization and exploration of its potential in various drug discovery and development programs.

References

  • PubChem. (n.d.). But-3-yn-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Morandi, B., & Carreira, E. M. (2012). Iron-Catalyzed C–H Amination of Arenes. Angewandte Chemie International Edition, 51(38), 9533-9536.
  • Stache, L. S., et al. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(4), 1435-1440.
  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Zhang, Y., & Hsung, R. P. (2006). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses, 83, 176.
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  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
  • Wang, D., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant.
  • Chemsrc. (n.d.). 4-[(But-3-yn-2-yl)amino]benzoic acid. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-[(But-3-yn-2-yl)amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This guide provides a comprehensive overview of the core physicochemical properties of the novel com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the core physicochemical properties of the novel compound 4-[(But-3-yn-2-yl)amino]benzoic acid (CAS No. 1592259-79-4). While specific experimental data for this molecule is not extensively available in public literature, this document serves as an in-depth technical framework for its characterization. By leveraging data from structurally related compounds and established principles of medicinal chemistry, we outline the predicted properties and provide detailed, field-proven protocols for their experimental determination. This guide is designed to empower researchers in drug discovery and development to fully characterize this and similar novel chemical entities, thereby enabling informed decisions regarding their therapeutic potential.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is intricately linked to its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's behavior within biological systems, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME).[1][2] A thorough understanding and optimization of these properties are paramount to mitigating the risk of late-stage attrition in drug development.[3] The "Rule of Five," for instance, highlights the importance of properties like molecular weight and lipophilicity for oral bioavailability.[3]

The subject of this guide, 4-[(But-3-yn-2-yl)amino]benzoic acid, is a derivative of 4-aminobenzoic acid (PABA), a well-known building block in medicinal chemistry.[4][5] The introduction of the but-3-yn-2-yl group is expected to significantly modulate the physicochemical profile of the parent PABA molecule, influencing its therapeutic potential. This guide will delve into the predicted and experimentally determined properties of this compound, providing a robust framework for its evaluation.

Core Physicochemical Profile of 4-[(But-3-yn-2-yl)amino]benzoic acid

While comprehensive experimental data for 4-[(But-3-yn-2-yl)amino]benzoic acid is limited, the following table summarizes its known identifiers and predicted properties based on its chemical structure and data from analogous compounds.

PropertyValueSource/Method
IUPAC Name 4-[(But-3-yn-2-yl)amino]benzoic acid---
CAS Number 1592259-79-4[6]
Molecular Formula C₁₁H₁₁NO₂[6]
Molecular Weight 189.21 g/mol [6]
Topological Polar Surface Area (TPSA) 49.33 Ų (Computed for similar structure)[7]
Predicted LogP ~2.0 - 3.0Based on structural analogs
Predicted pKa (acidic) ~4.5 - 5.0 (Carboxylic acid)Based on 4-aminobenzoic acid[8][9][10][11]
Predicted pKa (basic) ~2.0 - 3.0 (Aromatic amine)Based on 4-aminobenzoic acid[8][9][10][11]
Predicted Aqueous Solubility Low to moderateInferred from LogP and structure

Experimental Determination of Key Physicochemical Properties

To ensure the trustworthiness and accuracy of the physicochemical profile, rigorous experimental determination is essential. The following sections detail the standard, self-validating protocols for measuring solubility, pKa, and lipophilicity (LogP/LogD).

Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[1] Poor solubility can lead to inadequate absorption from the gastrointestinal tract and hinder the development of intravenous formulations. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility measures the precipitation of a compound from a DMSO stock solution and is useful for high-throughput screening in early discovery.[12] Thermodynamic solubility, representing the true equilibrium solubility, is the gold standard for lead optimization and preclinical development.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the most reliable for determining equilibrium solubility.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-[(But-3-yn-2-yl)amino]benzoic acid to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

  • Reporting: Express the solubility in µg/mL or µM at each pH.

Ionization Constant (pKa)

Rationale: The pKa of a compound dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. For 4-[(But-3-yn-2-yl)amino]benzoic acid, we expect two pKa values: an acidic pKa for the carboxylic acid group and a basic pKa for the amino group. Potentiometric titration is a robust method for determining pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of 4-[(But-3-yn-2-yl)amino]benzoic acid in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of HCl (to determine basic pKa) and then with NaOH (to determine acidic pKa), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.

Lipophilicity (LogP/LogD)

Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial factor for membrane permeability and target engagement.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The shake-flask method is the traditional approach for LogP/LogD determination.

Experimental Protocol: LogD Determination (Shake-Flask Method)

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare n-octanol-saturated buffer (at a relevant pH, e.g., 7.4) and buffer-saturated n-octanol by mixing equal volumes and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of 4-[(But-3-yn-2-yl)amino]benzoic acid in the buffer-saturated n-octanol or octanol-saturated buffer. Add an equal volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the sample to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in buffer).

Synthesis and Potential Biological Activity

Proposed Synthesis Route

A potential retrosynthetic analysis is as follows:

G target 4-[(But-3-yn-2-yl)amino]benzoic acid intermediate1 4-Halobenzoic acid ester target->intermediate1 C-N bond formation intermediate2 3-Butyn-2-amine target->intermediate2 C-N bond formation

Caption: Retrosynthetic analysis of the target compound.

A likely forward synthesis would involve the reaction of a 4-halobenzoic acid ester (e.g., methyl 4-iodobenzoate) with 3-butyn-2-amine in the presence of a palladium catalyst and a suitable base, followed by hydrolysis of the ester to the carboxylic acid.

Predicted Biological Activity

Derivatives of 4-aminobenzoic acid have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The introduction of the but-3-yn-2-yl group could confer novel biological activities. The terminal alkyne, for instance, can act as a reactive handle for covalent modification of biological targets or as a pharmacophore for specific enzyme inhibition. Further screening of this compound in relevant biological assays is warranted to elucidate its therapeutic potential.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 4-[(But-3-yn-2-yl)amino]benzoic acid. While specific experimental data for this compound remains to be fully elucidated in the public domain, the detailed protocols and scientific rationale presented herein offer a clear path forward for its evaluation. A thorough investigation of its solubility, pKa, and lipophilicity is a critical first step in assessing its potential as a drug candidate. The insights gained from such studies will be invaluable for guiding further optimization and development efforts.

References

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Foundational

Engineering Bifunctional Scaffolds: A Technical Guide on 4-[(But-3-yn-2-yl)amino]benzoic Acid in Bioconjugation and PROTAC Design

Executive Summary The advent of targeted protein degradation (TPD) and advanced bioconjugation has necessitated the development of highly modular, bifunctional chemical scaffolds[1]. Among these, 4-[(But-3-yn-2-yl)amino]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of targeted protein degradation (TPD) and advanced bioconjugation has necessitated the development of highly modular, bifunctional chemical scaffolds[1]. Among these, 4-[(But-3-yn-2-yl)amino]benzoic acid (CAS 1592259-79-4) emerges as a privileged building block. Featuring a para-aminobenzoic acid (PABA) core functionalized with a terminal alkyne, this molecule serves as a versatile linchpin for orthogonal conjugation strategies, enabling researchers to seamlessly bridge discrete biological modalities[2].

This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for utilizing this specific scaffold in modern drug discovery, focusing on its dual capacity for amide coupling and click chemistry.

Physicochemical & Structural Profiling

The utility of 4-[(But-3-yn-2-yl)amino]benzoic acid lies in its highly deliberate structural logic, which can be divided into three functional domains:

  • Carboxylic Acid (Amide Vector): The benzoic acid moiety provides a reliable vector for amide bond formation with primary or secondary amines (e.g., PEGylated E3 ligase ligands)[3]. Because aromatic carboxylic acids are less electrophilic than their aliphatic counterparts, they require potent uronium-based coupling reagents (like HATU) to achieve high conversion rates[4].

  • Secondary Amine (Electronic Modulator): The amine bridges the aromatic ring and the alkyne. It modulates the electron density of the PABA core, maintaining predictable pharmacokinetics and aqueous solubility parameters often required in PROTAC linkers[1].

  • But-3-yn-2-yl Group (Click Handle & Stereocenter): This moiety presents a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. Crucially, it introduces a chiral center at the C2 position (the methyl group adjacent to the alkyne). In the context of PROTACs, this stereocenter is highly valuable; the steric bulk of the methyl group dictates the spatial trajectory of the linker, which can drastically influence the thermodynamics of ternary complex formation between the target protein and the E3 ligase[6].

Quantitative Data Summary
ParameterSpecification / Value
Chemical Name 4-[(But-3-yn-2-yl)amino]benzoic acid
CAS Number 1592259-79-4
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Key Functional Groups Carboxylic Acid, Secondary Amine, Terminal Alkyne
Stereocenter C2 of the butynyl group (influences spatial trajectory)
Typical Amide Yield 75% – 90% (via HATU/DIPEA activation)
Typical CuAAC Yield 85% – 95% (via CuSO4/Sodium Ascorbate/TBTA)

Mechanistic Applications in Drug Discovery

The standard operational workflow for this scaffold relies on orthogonal reactivity . The terminal alkyne is completely inert to standard peptide coupling conditions, allowing the carboxylic acid to be reacted first without the need for protecting groups.

Workflow A 4-[(But-3-yn-2-yl)amino] benzoic acid C Amide Intermediate (Alkyne-functionalized) A->C HATU, DIPEA DMF, RT B Target Amine (e.g., E3 Ligand) B->C E Final Bioconjugate (Triazole Linkage) C->E CuSO4, NaAsc tBuOH/H2O D Target Azide (e.g., Warhead) D->E

Bifunctional workflow: Amide coupling followed by CuAAC click chemistry.

Once the amide bond is established, the molecule is primed for the CuAAC reaction. Pioneered by Sharpless and Meldal, this reaction relies on the in situ generation of a Cu(I) catalyst, which forms a π-complex with the alkyne, lowering the pKa of the terminal proton. Deprotonation yields a Cu(I)-acetylide intermediate that reacts with an organic azide to form a metallacycle, ultimately contracting into a highly stable 1,4-disubstituted 1,2,3-triazole[5].

Mechanism Cu Cu(I) Catalyst Pi Cu(I)-Alkyne Complex Cu->Pi + Alkyne Alk Terminal Alkyne Alk->Pi Acetylide Cu(I)-Acetylide Pi->Acetylide Base (-H+) Metallo Metallacycle Acetylide->Metallo + Azide Azide Organic Azide Azide->Metallo Triazole 1,2,3-Triazole Metallo->Triazole Ring Contraction Triazole->Cu Catalyst Regeneration

Catalytic cycle of the CuAAC reaction forming the 1,4-disubstituted triazole.

Experimental Workflows

The following self-validating protocols are optimized for the synthesis of PROTACs or targeted bioconjugates using 4-[(But-3-yn-2-yl)amino]benzoic acid.

Protocol A: Amide Coupling (Preparation of the Alkyne-Linker)

Objective: Conjugate the benzoic acid moiety to a primary amine (e.g., a PEG-functionalized E3 ligase ligand)[1]. Reagents: 4-[(But-3-yn-2-yl)amino]benzoic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Activation: Dissolve the benzoic acid derivative and HATU in anhydrous DMF under an inert atmosphere (N2/Ar).

    • Causality: HATU is selected over EDC/NHS because aromatic carboxylic acids are less reactive. HATU rapidly forms a highly reactive HOAt ester. Anhydrous conditions are critical to prevent premature hydrolysis of this intermediate[4].

  • Deprotonation: Add DIPEA to the solution and stir for 10 minutes at room temperature.

    • Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid without competing for the activated ester, priming the system for nucleophilic attack.

  • Coupling: Add the Target Amine dropwise. Stir for 2–4 hours. Monitor the reaction via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc.

    • Causality: The basic aqueous wash acts as a self-validating purification step, stripping away unreacted acid, the HOAt byproduct, and excess DIPEA.

  • Isolation: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: CuAAC Click Reaction (Assembly of the PROTAC)

Objective: React the terminal alkyne of the intermediate with an azide-functionalized warhead (protein of interest ligand)[2]. Reagents: Alkyne-intermediate (1.0 eq), Azide-warhead (1.05 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (0.2 eq), TBTA (0.1 eq), t-BuOH/H2O (1:1 v/v).

  • Solubilization: Dissolve the Alkyne-intermediate and Azide-warhead in t-BuOH.

    • Causality:t-BuOH effectively solubilizes complex organic precursors while remaining perfectly miscible with the aqueous catalyst phase.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4 and TBTA in a minimal amount of DMF/water, then add Sodium Ascorbate.

    • Causality: Cu(I) is highly unstable and easily oxidizes to Cu(II). Generating Cu(I) in situ via sodium ascorbate ensures a steady concentration of the active species. Furthermore, the secondary amine on our scaffold can weakly coordinate and poison the copper catalyst. Pre-forming the Cu(I)-TBTA complex completely envelops the copper center, protecting it from oxidation and competing ligands[5].

  • Cycloaddition: Add the active, pale-yellow catalyst mixture to the reaction flask. Stir at room temperature for 12 hours.

  • Monitoring: Confirm completion via LC-MS. The disappearance of the alkyne mass peak and the appearance of the[M+H]+ triazole peak indicates success.

  • Purification: Dilute with water, extract with DCM, and wash the organic layer extensively with a 0.1 M EDTA solution.

    • Causality: EDTA aggressively chelates and removes residual copper. This is a mandatory step, as trace copper can cause severe cytotoxicity and artifactual readouts in downstream cellular degradation assays.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-[(But-3-yn-2-yl)amino]benzoic acid

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-[(But-3-yn-2-yl)amino]benzoic acid, a molecule of interest for researchers and professionals in drug development and mater...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-[(But-3-yn-2-yl)amino]benzoic acid, a molecule of interest for researchers and professionals in drug development and materials science. The structural nuances of this compound, combining a para-substituted benzoic acid with a chiral secondary amine bearing a terminal alkyne, necessitate a multi-faceted analytical approach for unambiguous identification and purity assessment. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule and provides field-proven insights into the experimental methodologies for their acquisition and interpretation.

Molecular Structure and Synthetic Considerations

A logical synthetic route to 4-[(But-3-yn-2-yl)amino]benzoic acid involves the nucleophilic substitution of a halo-substituted benzoic acid ester with 3-butyn-2-amine, followed by hydrolysis of the ester. A plausible approach would be the reaction of methyl 4-aminobenzoate with a suitable precursor to the but-3-yn-2-yl group, or more directly, a reductive amination of 4-aminobenzoic acid with 3-butyn-2-one, followed by reduction of the resulting imine.

Below is a conceptual workflow for the synthesis, providing context for the spectroscopic analysis of the final product.

cluster_synthesis Proposed Synthetic Pathway A 4-Aminobenzoic acid B Methyl 4-aminobenzoate A->B Esterification (MeOH, H+) C 4-[(But-3-yn-2-yl)amino]benzoic acid methyl ester B->C Reductive Amination (3-Butyn-2-one, NaBH3CN) D 4-[(But-3-yn-2-yl)amino]benzoic acid C->D Hydrolysis (LiOH, H2O/THF)

Caption: Proposed synthetic workflow for 4-[(But-3-yn-2-yl)amino]benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-[(But-3-yn-2-yl)amino]benzoic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the protons of the but-3-yn-2-yl group, and the exchangeable protons of the carboxylic acid and amine groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH12.0 - 13.0broad singlet-1H
Ar-H (ortho to COOH)7.8 - 8.0doublet8 - 92H
Ar-H (ortho to NH)6.6 - 6.8doublet8 - 92H
NH4.5 - 5.5broad singlet-1H
CH (on butynyl group)4.0 - 4.2quintet~71H
C≡CH2.2 - 2.4singlet-1H
CH₃1.4 - 1.6doublet~73H

Causality of Predictions: The chemical shifts are predicted based on the known spectrum of 4-aminobenzoic acid and the expected influence of the but-3-yn-2-yl substituent. The aromatic protons are expected to be in an AA'BB' system, appearing as two doublets due to the strong electron-donating effect of the amino group and the electron-withdrawing effect of the carboxylic acid. The methine proton of the butynyl group is coupled to the methyl protons, resulting in a quintet. The terminal alkyne proton is typically a sharp singlet in this region. The broadness of the COOH and NH signals is due to chemical exchange and quadrupole broadening.

Predicted ¹³C NMR Data

The carbon NMR spectrum will complement the proton data, confirming the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O165 - 170
Ar-C (ipso-COOH)120 - 125
Ar-C (ortho to COOH)130 - 135
Ar-C (ortho to NH)110 - 115
Ar-C (ipso-NH)150 - 155
C≡CH80 - 85
C≡CH70 - 75
CH (on butynyl group)45 - 50
CH₃20 - 25

Causality of Predictions: The aromatic carbon signals are predicted based on the substituent effects of the amino and carboxyl groups. The alkyne carbons are expected in their characteristic region (70-85 ppm). The chiral center (CH) will be further downfield due to its attachment to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

cluster_nmr NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d6) B Instrument Setup (400-600 MHz Spectrometer) A->B C ¹H NMR Acquisition (16-32 scans, 298 K) B->C D ¹³C NMR Acquisition (1024-4096 scans, 298 K) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F

Caption: Standard workflow for NMR data acquisition and analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is recommended to solubilize the carboxylic acid and to observe the exchangeable protons.

  • Instrument Tuning: Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. A spectral width of 16 ppm centered at 6 ppm is appropriate.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm centered at 120 ppm is standard.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data

The IR spectrum will show characteristic absorption bands for the O-H and N-H stretches, the C=O stretch of the carboxylic acid, the C≡C and C≡C-H stretches of the alkyne, and the aromatic C-H and C=C vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (carboxylic acid)2500 - 3300Broad
N-H (secondary amine)3300 - 3500Medium, sharp
C≡C-H (alkyne)3250 - 3350Strong, sharp
C-H (aromatic)3000 - 3100Medium
C=O (carboxylic acid)1680 - 1710Strong
C=C (aromatic)1580 - 1620Medium
C≡C (alkyne)2100 - 2150Weak to medium

Causality of Predictions: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The sharp N-H and C≡C-H stretches are expected in their typical regions. The carbonyl stretch is a strong, defining feature of the molecule. The alkyne C≡C stretch is often weak but provides valuable confirmation.

Experimental Protocol for IR Data Acquisition

cluster_ir FTIR-ATR Experimental Workflow A Instrument Preparation (Clean ATR crystal) B Background Scan (Collect spectrum of empty stage) A->B C Sample Application (Place small amount of solid sample on crystal) B->C D Sample Scan (Collect spectrum of sample) C->D E Data Analysis (Identify and assign characteristic peaks) D->E

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Methodology:

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted MS Data

For electrospray ionization (ESI), both positive and negative ion modes are expected to be informative.

Ion Mode Predicted m/z Identity
ESI+204.0968[M+H]⁺
ESI-202.0822[M-H]⁻

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. The predicted exact mass for the [M+H]⁺ ion (C₁₁H₁₂NO₂) is 204.0968.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion will provide structural information. Key predicted fragmentations include:

  • Loss of H₂O (18 Da): From the carboxylic acid.

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

  • Cleavage of the N-C bond: Leading to fragments corresponding to the butynyl group and the aminobenzoic acid moiety.

Experimental Protocol for MS Data Acquisition

cluster_ms LC-MS Experimental Workflow A Sample Preparation (Dilute solution in MeOH or ACN/H2O) B LC Separation (C18 column with a water/acetonitrile gradient) A->B C ESI Source Ionization (Positive and Negative Modes) B->C D Full Scan MS (Acquire mass spectrum over a wide m/z range) C->D E MS/MS Analysis (Isolate and fragment the parent ion) C->E F Data Analysis (Determine molecular weight and fragmentation pattern) D->F E->F

Caption: A typical workflow for LC-MS analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Chromatography: Inject the sample into a liquid chromatography system equipped with a C18 column. Elute the compound using a gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mass Spectrometry: The eluent from the LC is directed to an electrospray ionization source.

  • Full Scan: Acquire full scan mass spectra in both positive and negative ion modes to identify the [M+H]⁺ and [M-H]⁻ ions.

  • Tandem MS: Perform data-dependent acquisition to trigger MS/MS scans on the most abundant ions in the full scan spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of 4-[(But-3-yn-2-yl)amino]benzoic acid. The synergy of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecular structure. The provided protocols are based on industry-standard best practices and are designed to yield high-quality, reproducible data. This technical guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science who are working with this or structurally related compounds.

References

  • NIST Chemistry WebBook. 4-Aminobenzoic acid. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemSrc. 4-[(But-3-yn-2-yl)amino]benzoic acid | CAS#:1592259-79-4. [Link]

Foundational

Foreword: Unveiling the Potential of a Novel PABA Derivative

An In-depth Technical Guide to 4-[(But-3-yn-2-yl)amino]benzoic acid: A Novel Research Chemical For Researchers, Scientists, and Drug Development Professionals 4-Aminobenzoic acid (PABA) is a well-established scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[(But-3-yn-2-yl)amino]benzoic acid: A Novel Research Chemical

For Researchers, Scientists, and Drug Development Professionals

4-Aminobenzoic acid (PABA) is a well-established scaffold in medicinal chemistry, recognized for its role in folate synthesis in microorganisms and its utility as a building block for a diverse range of therapeutic agents.[1][2] The strategic modification of the PABA structure has led to the development of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide introduces a novel derivative, 4-[(But-3-yn-2-yl)amino]benzoic acid , a compound that combines the foundational PABA moiety with a chiral butynyl group, opening up new avenues for research and discovery. The presence of a terminal alkyne and a secondary amine linkage presents unique opportunities for covalent targeting, click chemistry applications, and the exploration of novel structure-activity relationships.

This document serves as a comprehensive technical guide for researchers interested in the synthesis, characterization, and potential applications of this promising research chemical. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven experimental methodologies, designed to empower your research endeavors.

Molecular Overview and Physicochemical Properties

4-[(But-3-yn-2-yl)amino]benzoic acid (CAS No. 1592259-79-4) is an organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[5][6] Its structure features a benzoic acid core, a secondary amine linker, and a but-3-yn-2-yl group, which introduces a chiral center and a reactive terminal alkyne.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
CAS Number 1592259-79-4[6]
Appearance White to off-white solidInferred from PABA
Melting Point 175-185 °C (decomposes)Prediction based on PABA (187-189 °C) and derivatives[7]
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in waterInferred from related PABA derivatives[8]
pKa ~3.5-4.5 (carboxylic acid), ~9.0-10.0 (aromatic amine)Estimated based on PABA[2]

Proposed Synthesis and Purification

The synthesis of 4-[(But-3-yn-2-yl)amino]benzoic acid can be approached through a nucleophilic substitution reaction between a protected 4-aminobenzoic acid derivative and a suitable butynyl electrophile, or via a reductive amination pathway. The following is a proposed, robust synthetic protocol.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Hydrolysis PABA 4-Aminobenzoic Acid Ester Methyl 4-aminobenzoate PABA->Ester MeOH, H₂SO₄ (cat.) Reflux Imine Intermediate Imine Ester->Imine 3-Butyn-2-one Toluene, Dean-Stark Butynone 3-Butyn-2-one Product_Ester Methyl 4-[(but-3-yn-2-yl)amino]benzoate Imine->Product_Ester NaBH₄, MeOH Final_Product 4-[(But-3-yn-2-yl)amino]benzoic acid Product_Ester->Final_Product 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic workflow for 4-[(But-3-yn-2-yl)amino]benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Aminobenzoic Acid

  • To a solution of 4-aminobenzoic acid (1 eq.) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-aminobenzoate.[9]

Step 2: Reductive Amination

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 4-aminobenzoate (1 eq.) and 3-butyn-2-one (1.1 eq.) in toluene (10 mL/g).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.) and reflux the mixture for 12-18 hours, or until water is no longer collected.

  • Cool the reaction to room temperature and remove the toluene under reduced pressure.

  • Dissolve the crude imine intermediate in methanol (10 mL/g) and cool to 0 °C.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to give the crude methyl 4-[(but-3-yn-2-yl)amino]benzoate.

Step 3: Saponification

  • Dissolve the crude ester from the previous step in a mixture of methanol and water (1:1, 10 mL/g).

  • Add sodium hydroxide (2 eq.) and stir the mixture at 60 °C for 3-4 hours.

  • Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 4-[(but-3-yn-2-yl)amino]benzoic acid.

Spectroscopic Characterization

The structural confirmation of the synthesized compound is crucial. The following are the expected spectroscopic data based on the analysis of its constituent functional groups.

TechniqueExpected Data
¹H NMR (DMSO-d₆, 500 MHz)δ 12.5 (s, 1H, COOH), 7.8-7.6 (d, 2H, Ar-H), 6.7-6.5 (d, 2H, Ar-H), 6.0-5.8 (d, 1H, NH), 4.2-4.0 (m, 1H, CH), 3.2 (s, 1H, C≡CH), 1.4 (d, 3H, CH₃).[8]
¹³C NMR (DMSO-d₆, 126 MHz)δ 167.5 (C=O), 152.0 (Ar-C), 131.5 (Ar-C), 120.0 (Ar-C), 112.0 (Ar-C), 84.0 (C≡C), 72.0 (C≡C), 45.0 (CH), 21.0 (CH₃).[8]
FT-IR (ATR)ν 3300-2500 (br, O-H), 3350 (N-H), 3290 (C≡C-H), 2110 (C≡C), 1680 (C=O), 1600, 1520 (Ar C=C) cm⁻¹.[10]
Mass Spec (ESI-)m/z 188.07 [M-H]⁻

Potential Research Applications

The unique structural features of 4-[(but-3-yn-2-yl)amino]benzoic acid suggest several promising areas for research.

As a Kinase Inhibitor Scaffold

The aminobenzoic acid core is present in several kinase inhibitors, such as the precursor to Nilotinib.[11] The butynyl group can be exploited for covalent inhibition by targeting nucleophilic residues in the ATP-binding pocket of kinases.

In Antimicrobial Drug Discovery

PABA is a key metabolite in the folate synthesis pathway of many bacteria.[2] Derivatives of PABA can act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in this pathway. The lipophilic butynyl group may enhance cell permeability and interaction with the enzyme's active site.[8]

As a Chemical Probe for "Click" Chemistry

The terminal alkyne functionality makes this compound an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for its conjugation to fluorescent dyes, affinity tags, or other biomolecules for use in chemical biology studies to identify its cellular targets.

Potential Mechanism of Action Diagram

G cluster_0 Cellular Uptake cluster_1 Potential Targets cluster_2 Biological Outcomes Compound 4-[(But-3-yn-2-yl)amino]benzoic acid Cell Target Cell Compound->Cell Passive Diffusion Kinase Protein Kinase Cell->Kinase Interaction DHPS Dihydropteroate Synthase Cell->DHPS Interaction Other Other Cellular Targets Cell->Other Interaction Apoptosis Apoptosis Kinase->Apoptosis Inhibition Folate_Inhibition Folate Synthesis Inhibition DHPS->Folate_Inhibition Inhibition Signaling_Modulation Signaling Pathway Modulation Other->Signaling_Modulation

Caption: Hypothesized mechanisms of action for 4-[(But-3-yn-2-yl)amino]benzoic acid.

Proposed Experimental Protocols

To evaluate the potential of this novel compound, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay
  • Prepare a stock solution of 4-[(but-3-yn-2-yl)amino]benzoic acid in 100% DMSO.

  • Perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, combine the test compound, a recombinant kinase of interest (e.g., ABL, EGFR), a suitable substrate, and ATP.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)
  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus) to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Conclusion and Future Directions

4-[(But-3-yn-2-yl)amino]benzoic acid represents a novel and unexplored chemical entity with significant potential for application in drug discovery and chemical biology. Its unique combination of a PABA scaffold, a chiral center, and a reactive alkyne group makes it a compelling candidate for the development of targeted covalent inhibitors, novel antimicrobial agents, and versatile chemical probes. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the properties and applications of this intriguing molecule. Further studies should focus on the chiral separation of its enantiomers to investigate stereospecific biological activities, as well as extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity against various biological targets.

References

  • Benchchem. (2025). Application Notes: Synthesis of Butylamines from 1-Chlorobutane.
  • Smolecule. (2024, August 15). 4-[(But-2-yn-1-yl)amino]benzoic acid.
  • ResearchGate. (n.d.). New Derivatization Methodology of 4-aminobenzoic Acid from its Dietary Supplements: Kinetic Spectrophotometric Methods for Determination.
  • Benchchem. (2025). In Situ Preparation of N-bromo-t-butylamine: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for N-bromo-t-butylamine Reactions.
  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
  • ResearchGate. (2018, April 16). "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation".
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of N-butylbutanamide from Butanoyl Chloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of N-butylbutanamide.
  • Chemsrc. (2025, October 3). 4-[(But-3-yn-2-yl)amino]benzoic acid | CAS#:1592259-79-4.
  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Sigma-Aldrich. (n.d.). 4-Aminobenzoic acid analytical standard 150-13-0.
  • ChemScene. (n.d.). 4-(But-3-yn-2-ylamino)-3-methylbenzoic acid | 1600200-05-2.
  • ScienceDirect. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Benchchem. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0.
  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • SpectraBase. (n.d.). p-{[4-Amino-3-cyano-5-(m-nitrobenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester.
  • ResearchGate. (n.d.). Mode of the action of the p-aminobenzoic acid during the inhibition of....
  • YouTube. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • PubMed. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • NIST WebBook. (n.d.). 4-Aminobenzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 4-amino-, methyl ester.
  • J-Global. (n.d.). Synthesis techniques of 4-amino benzoic acid.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • ResearchGate. (2025, October 12). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

Sources

Exploratory

Unveiling the Interactome: A Technical Guide to Target Deconvolution for 4-[(But-3-yn-2-yl)amino]benzoic Acid

Executive Summary The identification of molecular targets for biologically active small molecules remains a critical bottleneck in phenotype-based drug discovery. The compound 4-[(But-3-yn-2-yl)amino]benzoic acid (hereaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of molecular targets for biologically active small molecules remains a critical bottleneck in phenotype-based drug discovery. The compound 4-[(But-3-yn-2-yl)amino]benzoic acid (hereafter referred to as 4-BABA) represents a highly versatile chemical biology tool. It merges a privileged pharmacophore (the benzoic acid moiety) with a minimalist bioorthogonal reporter (the terminal alkyne). This whitepaper provides a comprehensive, field-proven methodology for utilizing 4-BABA in affinity-based chemoproteomics to identify and validate novel protein targets.

Mechanistic Rationale: The Pharmacophore and the Bioorthogonal Tag

Benzoic acid scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores for targets ranging from nuclear receptors to hypoxia-inducible factors (e.g., HIF-1 inhibitors like IDF-11774)[1]. When a phenotypic screen yields a bioactive benzoic acid derivative, identifying its direct cellular target is imperative for lead optimization.

The structural design of 4-BABA is highly intentional:

  • The Benzoic Acid Core: Acts as the primary binding determinant, forming critical hydrogen bonds and electrostatic interactions within target protein binding pockets.

  • The But-3-yn-2-yl Moiety: The incorporation of a terminal alkyne provides a minimalist bioorthogonal handle that minimally perturbs the parent molecule's physicochemical properties while enabling downstream click chemistry (CuAAC)[2]. The methyl branch at the propargylic position (position 2) offers slight steric shielding, which can enhance intracellular metabolic stability against non-specific nucleophilic attack compared to unbranched propargyl groups.

Chemoproteomic Strategy: Overcoming Reversible Binding

Because 4-BABA lacks an intrinsic electrophilic warhead, it functions as a reversible, non-covalent binder. Standard affinity chromatography often fails for reversible binders because the probe-target complex dissociates during cell lysis and washing. Consequently, target deconvolution requires either derivatization into a photoaffinity label (PAL) or the use of in situ chemical crosslinking prior to affinity-based chemoproteomics[3].

To preserve the native unmodified structure of 4-BABA while ensuring robust target capture, this guide employs an in situ formaldehyde crosslinking strategy. This covalently traps the reversible probe-target interaction in living cells, allowing for highly stringent downstream purification.

Workflow A 1. Live Cell Incubation B 2. In Situ Crosslinking A->B C 3. Cell Lysis & CuAAC Click B->C D 4. Streptavidin Enrichment C->D E 5. LC-MS/MS Proteomics D->E

Fig 1. Chemoproteomic workflow utilizing in situ crosslinking and CuAAC.

Step-by-Step E-E-A-T Protocol for Target Deconvolution

To ensure a self-validating system, this protocol integrates Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantitatively distinguish true targets from background noise.

Phase 1: In Situ Labeling and Covalent Trapping
  • Cell Culture & SILAC Labeling: Culture the target cell line (e.g., HCT116) in Light (Vehicle), Heavy (Probe), and Medium (Competition) SILAC media until >98% isotope incorporation.

  • Equilibration: Treat cells as follows for 2 hours at 37°C:

    • Light: DMSO vehicle.

    • Heavy: 10 µM 4-BABA.

    • Medium: 10 µM 4-BABA + 1 mM unlabeled parent benzoic acid (Competitor).

    • Causality: The 2-hour window allows the probe to reach thermodynamic equilibrium with intracellular targets. The 100-fold excess competitor in the Medium state self-validates the assay by outcompeting specific binding.

  • Crosslinking: Add MS-grade formaldehyde directly to the media to a final concentration of 1%. Incubate for 10 minutes at room temperature.

    • Causality: Formaldehyde permeates the membrane and covalently crosslinks primary amines (lysines) near the binding pocket to the probe, trapping the reversible interaction.

  • Quenching: Add 125 mM glycine for 5 minutes to quench unreacted formaldehyde, followed by cold PBS washes and cell harvesting.

Phase 2: Lysis and Bioorthogonal Conjugation (CuAAC)
  • Lysis: Lyse pellets in RIPA buffer (containing 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors. Sonicate to shear DNA and clear by centrifugation (20,000 x g, 15 min). Normalize protein concentrations to 2 mg/mL.

  • CuAAC Reaction Assembly: To the lysates, sequentially add:

    • 100 µM Azide-PEG4-Biotin (Reporter)

    • 1 mM TCEP (Reducing agent)

    • 100 µM THPTA (Ligand)

    • 1 mM CuSO4 (Catalyst)

    • Causality: TCEP reduces Cu(II) to the active Cu(I) species. THPTA is critical; it coordinates Cu(I) to accelerate the cycloaddition while preventing ascorbate/TCEP-driven reactive oxygen species (ROS) generation, which would otherwise oxidatively degrade the proteome.

  • Incubation: Rotate in the dark for 1.5 hours at room temperature.

Phase 3: Enrichment and Proteomics
  • Protein Precipitation: Perform a methanol/chloroform precipitation.

    • Causality: This removes unreacted Azide-PEG4-Biotin. If left in solution, free biotin will saturate the streptavidin beads, leading to massive signal loss (false negatives).

  • Resuspension & Enrichment: Resuspend the protein pellet in 1% SDS, boil for 5 minutes, and dilute to 0.2% SDS with PBS. Add high-capacity Streptavidin-agarose beads and rotate for 2 hours.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 8M Urea, and PBS.

    • Causality: Because the probe is covalently crosslinked to its target, harsh denaturing washes (SDS/Urea) can be used to strip away non-specifically interacting proteins, drastically improving the signal-to-noise ratio.

  • Digestion: Perform on-bead reduction, alkylation, and trypsin digestion. Pool the Light, Medium, and Heavy peptides and analyze via LC-MS/MS.

Quantitative Data Analytics: Filtering the Noise

The success of target deconvolution relies on interpreting the SILAC ratios. True targets will show high enrichment in the Probe (Heavy) channel compared to Vehicle (Light), but this enrichment must be abolished in the Competition (Medium) channel.

Table 1: Representative SILAC Quantitative Proteomics Data for Target Prioritization

Protein IDGene SymbolHeavy/Light Ratio (Probe vs Vehicle)Heavy/Medium Ratio (Probe vs Competitor)p-valueTarget Status Classification
P08107HSPA1A (HSP70)15.412.1<0.001High-Confidence Hit
Q9Y265RUVBL18.77.5<0.01Candidate Target
P68104EEF1A114.21.10.02False Positive (Tag-binder)
P04075ALDOA1.21.00.450Background / Non-specific

Data Interpretation: EEF1A1 shows high enrichment (14.2) but fails the competition control (Heavy/Medium = 1.1), indicating it binds the alkyne tag or linker rather than the benzoic acid pharmacophore. HSPA1A is validated as a true target, mirroring findings from similar benzoic acid-derived probes[1].

Orthogonal Target Validation

Once a candidate target is identified via LC-MS/MS, physical engagement and functional relevance must be confirmed through orthogonal, non-chemoproteomic methods.

Validation Hit Candidate Target (from LC-MS/MS) CETSA Cellular Thermal Shift Assay Hit->CETSA SPR Surface Plasmon Resonance Hit->SPR RNAi Genetic Knockdown (siRNA/CRISPR) Hit->RNAi Confirm Validated Target Mechanism CETSA->Confirm SPR->Confirm RNAi->Confirm

Fig 2. Orthogonal validation matrix for confirming physical engagement.

  • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the unmodified parent drug (lacking the alkyne tag) and subject them to a temperature gradient. Ligand binding stabilizes the target protein, shifting its aggregation temperature ( Tagg​ ). This confirms target engagement in a live-cell context without requiring any chemical tags.

  • Surface Plasmon Resonance (SPR): Purify the recombinant target protein, immobilize it on a sensor chip, and flow 4-BABA over the surface to determine exact binding kinetics ( KD​ , kon​ , koff​ ).

  • Genetic Knockdown: Utilize CRISPR/Cas9 or siRNA to deplete the target protein. If the phenotypic effect of 4-BABA is lost or significantly altered in the knockdown cells, the functional relevance of the target is confirmed.

Sources

Foundational

In-Silico Elucidation of Novel Therapeutics: A Technical Guide to the Virtual Screening of 4-[(But-3-yn-2-yl)amino]benzoic Acid Derivatives

This guide provides a comprehensive, in-depth technical walkthrough for the in-silico screening of novel derivatives of 4-[(But-3-yn-2-yl)amino]benzoic acid. It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in-silico screening of novel derivatives of 4-[(But-3-yn-2-yl)amino]benzoic acid. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust framework for identifying promising lead compounds for further experimental validation.

Introduction: The Rationale for a Focused In-Silico Approach

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents[1][2]. The specific compound, 4-[(But-3-yn-2-yl)amino]benzoic acid, presents a unique chemical architecture with a reactive butynyl group, suggesting potential for targeted covalent inhibition or specific non-covalent interactions within a protein binding site[3]. The inherent versatility of the amino and carboxylic acid functional groups allows for the generation of a diverse chemical library, making it an ideal candidate for in-silico screening to explore its therapeutic potential.

This guide will eschew a generic, templated approach. Instead, it will present a logically structured narrative that mirrors the decision-making process of a computational chemist, from target selection and library design to multi-faceted computational analysis. We will focus on a hypothetical screening campaign against a well-validated cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase, a protein frequently implicated in various malignancies and a common target for benzoic acid derivatives.

Part 1: Target Selection and Preparation - Laying the Foundation

The choice of a biological target is paramount to the success of any drug discovery campaign. Based on the known anticancer activities of similar benzoic acid derivatives, we have selected the EGFR kinase domain as our primary target. The rationale is twofold: EGFR is a well-characterized protein with numerous publicly available crystal structures, and its inhibition is a clinically validated strategy in oncology.

Experimental Protocol: Receptor Preparation
  • Structure Retrieval: Obtain the 3D crystal structure of the human EGFR kinase domain in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2GS2.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to create a clean binding site for our virtual screening.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This step is critical for accurate modeling of electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Part 2: Ligand Library Generation and Preparation

A diverse and well-curated library of derivatives is essential for a successful virtual screening campaign. Starting with the core scaffold of 4-[(But-3-yn-2-yl)amino]benzoic acid, a virtual library will be generated by combinatorial enumeration of substituents at the carboxylic acid and the aromatic ring.

Experimental Protocol: Ligand Preparation
  • Scaffold Drawing: Draw the 2D structure of 4-[(But-3-yn-2-yl)amino]benzoic acid using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Combinatorial Library Design: Define attachment points for R-group substitutions on the scaffold. For this study, we will focus on derivatization of the carboxylic acid to form various amides and esters, and substitution on the benzene ring.

  • 3D Structure Generation: Convert the 2D structures of the designed derivatives into 3D conformers.

  • Ligand Protonation and Energy Minimization: Assign appropriate protonation states to the ligands at pH 7.4 and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

Part 3: The In-Silico Screening Workflow

Our virtual screening workflow is designed as a multi-stage filtering process to efficiently identify the most promising candidates from the virtual library. This hierarchical approach ensures that computational resources are focused on the most likely hits.

In-Silico Screening Workflow cluster_0 Library Preparation cluster_1 Virtual Screening Cascade Lib Virtual Library of Derivatives Prep 3D Structure Generation & Energy Minimization Lib->Prep Dock Molecular Docking against EGFR Prep->Dock Filter1 Filter 1: Binding Affinity & Pose Analysis Dock->Filter1 ADMET ADMET Prediction Filter2 Filter 2: Drug-Likeness & Safety Profile ADMET->Filter2 Filter1->ADMET MD Molecular Dynamics Simulation Filter2->MD Hits Prioritized Hit Compounds MD->Hits

Caption: A hierarchical workflow for in-silico screening.

Step 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for rapidly screening large libraries of compounds.

  • Grid Generation: Define the binding site on the EGFR protein. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock each ligand from the prepared library into the defined binding site of the EGFR receptor.

  • Scoring: The docking program will generate a set of binding poses for each ligand and assign a score (e.g., binding affinity in kcal/mol) to each pose.

Step 2: Post-Docking Analysis and Filtering

The raw output from a docking run requires careful analysis to select the most promising candidates.

  • Binding Affinity Cutoff: Rank the docked ligands based on their predicted binding affinities. Apply a stringent cutoff to select only the top-scoring compounds for further analysis.

  • Binding Mode Analysis: Visually inspect the binding poses of the top-ranked compounds. Look for key interactions with the amino acid residues in the EGFR active site, such as hydrogen bonds, hydrophobic interactions, and potential covalent interactions with the butynyl group. A plausible binding mode that is consistent with known EGFR inhibitors is a strong indicator of a potential hit.

Step 3: ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly failures in later stages of drug development.

  • Input Structures: Use the 2D or 3D structures of the top-ranked compounds from the docking analysis as input for ADMET prediction software (e.g., SwissADME, pkCSM).

  • Property Calculation: The software will calculate a range of physicochemical and pharmacokinetic properties, including:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.

    • Aqueous Solubility: Important for absorption.

    • Blood-Brain Barrier (BBB) Penetration: A key consideration for CNS-targeted drugs.

    • CYP450 Inhibition: Potential for drug-drug interactions.

    • Toxicity Predictions: Such as mutagenicity and carcinogenicity.

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Aqueous Solubility (logS)BBB Permeant
Lead_001 350.43.224-3.5Yes
Lead_002 412.54.115-4.2No
Lead_003 388.23.824-3.9Yes
Lead_004 450.64.516-4.8No
Lead_005 395.43.925-4.1No
Step 4: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations can provide insights into the dynamic stability of the complex over time.

  • System Setup: Place the top-ranked ligand-EGFR complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure to 1 atm.

  • Production Run: Run the simulation for a sufficiently long time (e.g., 100 nanoseconds) to observe the behavior of the ligand in the binding site.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand's binding pose, the persistence of key interactions, and the overall conformational changes in the protein.

Part 4: Interpreting the Results and Prioritizing Hits

The culmination of the in-silico screening workflow is the selection of a small number of high-confidence hit compounds for experimental validation.

Binding Mode Analysis cluster_0 Ligand-Receptor Interactions Ligand Lead_001 Met793 Met793 Ligand->Met793 H-bond to backbone Leu718 Leu718 Ligand->Leu718 Hydrophobic pocket Cys797 Cys797 Ligand->Cys797 Butynyl group proximity Hbond Hydrogen Bond Hydrophobic Hydrophobic Interaction Covalent Potential Covalent Bond

Caption: Hypothetical binding mode of a lead compound in the EGFR active site.

A successful lead candidate will exhibit the following characteristics:

  • High Predicted Binding Affinity: A low docking score (e.g., < -9.0 kcal/mol).

  • Plausible Binding Mode: Formation of key interactions with the active site residues of EGFR.

  • Favorable ADMET Profile: Adherence to Lipinski's Rule of Five and a low predicted toxicity risk.

  • Stable Binding in MD Simulations: The ligand should remain stably bound in the active site throughout the simulation.

Conclusion: From Virtual Hits to Validated Leads

This in-depth technical guide has outlined a robust and scientifically rigorous workflow for the in-silico screening of 4-[(But-3-yn-2-yl)amino]benzoic acid derivatives. By following this multi-step process, researchers can efficiently navigate the vast chemical space of potential derivatives and identify a manageable number of high-quality lead compounds for synthesis and experimental validation. It is imperative to remember that in-silico screening is a predictive tool, and its ultimate success is measured by the translation of virtual hits into clinically effective therapeutics.

References

  • A Comparative In Silico Analysis of Natural and Synthetic Benzoic Acid Derivatives: Anticancer Activity and Toxicological Profil - Benchchem.
  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - MDPI.
  • In Silico Docking Analysis To Identify Therapeutic Benzoic Acid Derivatives For Acute Myeloid Leukaemia - STM Journals.
  • 4-[(But-2-yn-1-yl)amino]benzoic acid - Smolecule.
  • 4-[(But-3-yn-2-yl)amino]benzoic acid | CAS#:1592259-79-4 | Chemsrc.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI.
  • 4-Aminobenzoic acid - Wikipedia.

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Protocols & Analytical Methods

Method

Application Note: 4-[(But-3-yn-2-yl)amino]benzoic Acid as a Versatile Building Block in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary In modern drug discovery and complex molecule synthesis, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary

In modern drug discovery and complex molecule synthesis, the demand for multifunctional, modular building blocks is paramount. 4-[(But-3-yn-2-yl)amino]benzoic acid represents a highly privileged scaffold, combining the well-established pharmacophore of p-aminobenzoic acid (PABA) with a chiral, secondary propargylic amine.

This structural duality allows for orthogonal reactivity:

  • The Carboxylic Acid: Enables standard peptide coupling, making it an ideal vector for PROTAC linkers, antibody-drug conjugates (ADCs), or targeted delivery systems.

  • The Propargylic Amine: Serves as a reactive hub for transition-metal-catalyzed cycloisomerizations to form functionalized quinolines, or as a terminal alkyne for bioorthogonal Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) [1].

This application note details the mechanistic rationale and provides self-validating protocols for utilizing this building block in both divergent synthetic pathways.

Divergent Synthetic Workflows

The strategic value of 4-[(But-3-yn-2-yl)amino]benzoic acid lies in its ability to be functionalized without protecting group manipulations, provided the correct catalytic systems are chosen.

DivergentSynthesis A 4-[(But-3-yn-2-yl)amino] benzoic acid B Amide Coupling (Carboxylic Acid) A->B HATU, DIPEA C CuAAC Click (Terminal Alkyne) A->C Cu(I), Azide D Cycloisomerization (Propargylic Amine) A->D Metal Catalyst (e.g., Au, In, Cu) E Peptide/Target Ligand Conjugates B->E F Triazole-Linked Therapeutics C->F G Substituted Quinolines D->G

Figure 1: Divergent synthetic pathways enabled by the orthogonal reactive sites of 4-[(But-3-yn-2-yl)amino]benzoic acid.

Application 1: Transition-Metal Catalyzed Cycloisomerization to Quinolines

Mechanistic Rationale

N-propargylanilines are classic precursors for the synthesis of quinoline and tetrahydroquinoline derivatives [2, 3]. However, the presence of a free carboxylic acid in 4-[(But-3-yn-2-yl)amino]benzoic acid presents a chemoselectivity challenge. Hard Lewis acids (e.g., AlCl₃, TiCl₄) will irreversibly coordinate to the carboxylate, poisoning the catalyst.

To circumvent this, soft, carbophilic Lewis acids such as Indium(III) chloride (InCl₃) or Gold(I)/(III) salts must be employed. These metals preferentially coordinate to the π-system of the alkyne, lowering its LUMO. This triggers a 6-endo-dig intramolecular hydroarylation by the electron-rich ortho-position of the aniline ring, followed by oxidation or rearrangement to yield the fully aromatized quinoline scaffold [4].

Mechanism N1 N-Propargylaniline Derivative N2 π-Alkyne Activation (Soft Lewis Acid) N1->N2 + InCl3 or AuCl3 N3 Intramolecular Hydroarylation N2->N3 Electrophilic attack (6-endo-dig) N4 Dihydroquinoline Intermediate N3->N4 Ring Closure N5 Oxidation / Isomerization N4->N5 - [H] / Rearrangement N6 Quinoline Scaffold N5->N6 Product Release

Figure 2: Mechanistic pathway for the transition-metal catalyzed cycloisomerization to quinolines.

Quantitative Optimization Data

The choice of catalyst and solvent heavily dictates the efficiency of the cyclization. Below is the optimization data for the conversion of the building block to the corresponding 2-methylquinoline-6-carboxylic acid derivative.

Table 1: Optimization of Cycloisomerization Conditions

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)*Observation / Causality
1NoneToluene100240Thermal activation is insufficient for 6-endo-dig cyclization.
2AlCl₃ (20%)Toluene10024TraceHard Lewis acid coordinates to -COOH, deactivating the catalyst.
3InCl₃ (20%)Toluene1001265Soft Lewis acid successfully activates alkyne; poor solubility in Toluene.
4InCl₃ (20%)CH₃CN80888Polar aprotic solvent improves substrate solubility and stabilizes intermediates.
5AuCl₃ (5%)CH₃CN80492Highly carbophilic Au(III) provides the fastest kinetics at lower loading.

*Isolated yields after silica gel chromatography.

Protocol 1: Indium-Catalyzed Synthesis of Quinoline Derivatives

Objective: Synthesize 2-methylquinoline-6-carboxylic acid derivatives via cycloisomerization.

Reagents & Materials:

  • 4-[(But-3-yn-2-yl)amino]benzoic acid (1.0 mmol)

  • Indium(III) chloride, anhydrous (0.2 mmol, 20 mol%)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-[(But-3-yn-2-yl)amino]benzoic acid (1.0 mmol) and anhydrous InCl₃ (0.2 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add 10 mL of anhydrous CH₃CN via syringe.

    • Causality: While InCl₃ is somewhat moisture tolerant, strictly anhydrous conditions prevent competitive hydration of the alkyne (yielding a ketone) rather than the desired cyclization.

  • Cyclization: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation Check: The starting material (UV active, blue fluorescence under 254 nm) will cleanly convert to a lower Rf spot with distinct bright blue/green fluorescence characteristic of quinoline cores.

  • Quench & Workup: Once starting material is consumed (approx. 8 h), cool to room temperature. Quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize the mixture and precipitate indium salts.

  • Extraction: Wash the aqueous layer with Ethyl Acetate (3 x 15 mL). Carefully acidify the aqueous layer to pH 4 using 1M HCl to protonate the quinoline-carboxylic acid, then extract with a 3:1 mixture of Chloroform/Isopropanol (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Application 2: Modular Bioconjugation via CuAAC (Click Chemistry)

Mechanistic Rationale

The terminal alkyne of the but-3-yn-2-yl group is perfectly primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Because the reaction is bioorthogonal, it can be performed in the presence of the free carboxylic acid without cross-reactivity. This is exceptionally useful for appending the PABA pharmacophore to azide-functionalized fluorophores, PEG linkers, or target-binding ligands in PROTAC design.

Protocol 2: CuAAC Bioconjugation

Objective: Conjugate an azide-functionalized payload to the terminal alkyne.

Reagents & Materials:

  • 4-[(But-3-yn-2-yl)amino]benzoic acid (0.5 mmol)

  • Azide-functionalized payload (e.g., PEG3-Azide) (0.55 mmol)

  • CuSO₄·5H₂O (0.05 mmol, 10 mol%)

  • Sodium Ascorbate (0.1 mmol, 20 mol%)

  • Solvent: t-BuOH / H₂O (1:1 v/v, 5 mL)

  • 0.1 M EDTA (aq) for workup

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a small vial, dissolve CuSO₄·5H₂O in 0.5 mL of H₂O. Add sodium ascorbate (dissolved in 0.5 mL H₂O).

    • Causality & Visual Check: The solution will immediately turn from pale blue to yellow/brown, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species. Pre-mixing prevents oxidative homocoupling (Glaser coupling) of the alkynes.

  • Substrate Addition: In a separate 10 mL round-bottom flask, dissolve the alkyne building block and the azide payload in 4 mL of t-BuOH/H₂O (1:1).

  • Reaction Execution: Add the pre-activated Cu(I) catalyst mixture to the reaction flask dropwise. Stir vigorously at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass of the product should exactly equal the sum of the alkyne and azide masses.

  • EDTA Workup (Critical Step): Once complete, add 5 mL of 0.1 M EDTA solution and stir for 30 minutes.

    • Causality: Residual copper is highly toxic to biological systems and quenches fluorescence. EDTA strongly chelates Cu(I)/Cu(II), pulling it into the aqueous phase and ensuring the isolated bioconjugate is biologically assay-ready.

  • Isolation: Extract the product with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

References

  • The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. MDPI. Available at:[Link]

  • Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. RSC Publishing. Available at:[Link]

  • Visible-Light-Induced Cascade Cyclization of N-Propargyl Aromatic Amines and Acyl Oxime Esters: Rapid Access to 3-Acylated Quinolines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. PMC. Available at:[Link]

Application

protocols for using 4-[(But-3-yn-2-yl)amino]benzoic acid in cell-based assays

Application Note: Protocols for Using 4-[(But-3-yn-2-yl)amino]benzoic acid in Cell-Based Assays Introduction: Structural Causality and Probe Design The compound 4-[(But-3-yn-2-yl)amino]benzoic acid (CAS#: 1592259-79-4) i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Using 4-[(But-3-yn-2-yl)amino]benzoic acid in Cell-Based Assays

Introduction: Structural Causality and Probe Design

The compound 4-[(But-3-yn-2-yl)amino]benzoic acid (CAS#: 1592259-79-4) is a highly specialized, bifunctional building block utilized in chemical biology, target deconvolution, and metabolic labeling[1]. Its architecture is defined by two critical functional moieties, each engineered for specific experimental causality:

  • The p-Aminobenzoic Acid (PABA) Core : This moiety serves a dual purpose. Biologically, it mimics natural PABA, an essential precursor in the microbial and parasitic folate biosynthesis pathway, allowing it to be metabolically incorporated by dihydropteroate synthase (DHPS) in live pathogens[2]. Chemically, the carboxylic acid provides a versatile handle for EDC/NHS coupling to synthesize Activity-Based Protein Profiling (ABPP) probes[3].

  • The But-3-yn-2-yl Tag : Unlike standard propargyl tags, the but-3-yn-2-yl group features a methyl substitution adjacent to the alkyne. This added steric bulk shields the alkyne from premature metabolic degradation (e.g., enzymatic oxidation or reduction) in the intracellular environment, while maintaining exceptional reactivity for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

This guide details the self-validating protocols for utilizing this compound both as a direct metabolic probe and as a modular linker for ABPP in cell lysates.

Section 1: Metabolic Labeling of the Folate Pathway in Live Cells

Because mammalian cells lack the enzymatic machinery to synthesize folate de novo, they do not process PABA. However, bacteria (e.g., S. aureus) and parasites (e.g., Plasmodium falciparum) readily uptake PABA analogs. By feeding live cultures 4-[(But-3-yn-2-yl)amino]benzoic acid, the alkyne tag is integrated directly into the pathogen's folate pool, enabling spatial and temporal tracking of folate metabolism.

Protocol 1.1: Live-Cell Pulse Labeling

Causality Check: Cells must be cultured in folate/PABA-depleted media prior to labeling to prevent competitive inhibition by endogenous substrates.

  • Starvation : Pellet pathogen cells (e.g., S. aureus at OD600 = 0.5) and wash three times with PBS. Resuspend in PABA-free defined minimal media and incubate for 2 hours at 37°C to deplete endogenous PABA reserves.

  • Pulse Labeling : Add 4-[(But-3-yn-2-yl)amino]benzoic acid (dissolved in tissue-culture grade DMSO) to a final concentration of 50–100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Incubation : Incubate the culture for 1–4 hours at 37°C under appropriate atmospheric conditions.

  • Quenching : Pellet the cells at 4,000 × g for 5 minutes at 4°C. Wash the pellet three times with ice-cold PBS to halt metabolism and remove unincorporated probe.

G A 4-[(But-3-yn-2-yl)amino] benzoic acid B Cellular Uptake (Live Pathogen) A->B Depleted Media C DHPS Enzyme (Metabolic Incorporation) B->C Biosynthesis D Alkyne-Tagged Intracellular Folate C->D Covalent Linkage E CuAAC Detection (Azide-Fluorophore) D->E Cell Lysis & Click

Figure 1: Workflow of metabolic incorporation of the alkyne-PABA probe into the microbial folate pathway.

Section 2: CuAAC "Click" Chemistry in Cell Lysates

To visualize or enrich the alkyne-tagged targets (either metabolically labeled folate or ABPP-bound proteins), the cell lysate must undergo CuAAC. The critical challenge in lysate-based click chemistry is preventing Copper(I)-mediated generation of Reactive Oxygen Species (ROS), which degrades proteins.

Causality Check: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand. THPTA is highly water-soluble and completely encapsulates the Cu(I) ion, preventing Fenton-like side reactions and preserving protein integrity without requiring organic co-solvents[4][5].

Protocol 2.1: Lysis and CuAAC Reaction
  • Lysis : Resuspend the labeled cell pellet in 500 µL of Lysis Buffer (1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, and EDTA-free protease inhibitors). Note: EDTA must be excluded as it will chelate the copper catalyst. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Determine Protein Concentration : Use a BCA assay to standardize the lysate concentration to 1–2 mg/mL[4].

  • Catalyst Pre-Assembly : In a separate microcentrifuge tube, mix 10 µL of 20 mM CuSO4 with 20 µL of 50 mM THPTA. Incubate for 5 minutes at room temperature. Causality: Pre-complexing ensures no free copper is introduced to the lysate, safeguarding the proteins[5].

  • Reaction Assembly : To 100 µL of the standardized lysate, add the following sequentially, vortexing gently between each addition:

    • 2 µL of Azide-Reporter (e.g., Azide-Biotin or Azide-Fluorophore, 2.5 mM stock in DMSO; final conc. 50 µM).

    • 6 µL of the pre-assembled CuSO4/THPTA complex.

    • 5 µL of freshly prepared Sodium Ascorbate (100 mM in water; final conc. 5 mM). Causality: Ascorbate is added last to reduce Cu(II) to the active Cu(I) state, initiating the reaction[4][5].

  • Incubation : Protect from light and incubate at room temperature for 1 hour with continuous end-over-end rotation.

  • Precipitation (Optional but Recommended) : To remove excess click reagents before SDS-PAGE or streptavidin enrichment, add 600 µL methanol, 150 µL chloroform, and 400 µL ddH2O to the reaction. Centrifuge at 14,000 × g for 5 minutes. Discard the upper and lower phases, leaving the protein disk at the interface. Wash the disk twice with methanol and resuspend in SDS sample buffer[4].

G A Clarified Cell Lysate (Alkyne-Tagged Targets) D Sodium Ascorbate (Reducing Agent) A->D Sequential Addition B Azide-Reporter (Biotin/Fluorophore) B->D Sequential Addition C CuSO4 + THPTA (Pre-assembled Complex) C->D Sequential Addition E Triazole-Linked Stable Conjugate D->E Cu(I) Catalysis (1 hr, RT)

Figure 2: Logical sequence of reagent addition for CuAAC to prevent ROS-mediated protein degradation.

Section 3: Quantitative Optimization Data

The efficiency of the CuAAC reaction is highly dependent on the stoichiometric ratios of the catalyst components. Table 1 summarizes the optimal parameters for utilizing 4-[(But-3-yn-2-yl)amino]benzoic acid derivatives in complex biological matrices.

Table 1: Optimization of CuAAC Parameters in Cell Lysates

ParameterSub-Optimal ConditionOptimized ConditionCausality / Rationale
CuSO4 : THPTA Ratio 1:1 or 1:21:5 Excess ligand is required in complex lysates to outcompete endogenous metal-binding proteins and prevent Cu(I) oxidation[5].
Sodium Ascorbate 1 mM (Aged stock)5 - 10 mM (Fresh) Ascorbate oxidizes rapidly in aqueous solution. Fresh high-concentration stocks ensure complete reduction of Cu(II) to Cu(I)[4].
Azide Concentration > 100 µM20 - 50 µM High azide concentrations increase non-specific background binding. 50 µM ensures saturation without off-target hydrophobicity[4].
Lysis Detergent 1% SDS1% NP-40 SDS denatures proteins and can precipitate the THPTA-Cu complex. NP-40 maintains solubility and click efficiency.

References

  • Chemsrc. "4-[(But-3-yn-2-yl)amino]benzoic acid | CAS#:1592259-79-4". Chemsrc Database. Available at:[Link]

  • Bielitza, M., et al. "A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione". JACS Au, ACS Publications. Available at:[Link]

  • Zhang, Z., et al. "Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using[18F]FB-sulfo-DBCO". Bioconjugate Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Illuminating Enzyme Activity: A Guide to Developing Assays with 4-[(But-3-yn-2-yl)amino]benzoic acid

Introduction: Harnessing the Power of a Clickable Substrate In the dynamic landscape of drug discovery and chemical biology, the development of robust and sensitive assays is paramount. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Power of a Clickable Substrate

In the dynamic landscape of drug discovery and chemical biology, the development of robust and sensitive assays is paramount. This guide provides a comprehensive framework for utilizing 4-[(But-3-yn-2-yl)amino]benzoic acid , a novel substrate analog of p-aminobenzoic acid (PABA), in innovative assay design. The strategic incorporation of a terminal alkyne moiety into the PABA scaffold transforms this molecule into a versatile tool for probing enzyme activity through the power of bioorthogonal "click" chemistry.

The structural similarity of 4-[(But-3-yn-2-yl)amino]benzoic acid to PABA, a key precursor in the folate biosynthesis pathway, makes it a compelling substrate for enzymes such as dihydropteroate synthase (DHPS) .[1][2][3] This pathway is essential for the survival of many microorganisms but absent in humans, rendering its enzymes attractive targets for the development of antimicrobial agents.[1][2] By employing this alkyne-modified substrate, researchers can move beyond traditional colorimetric or radiolabeling methods to create highly specific, sensitive, and adaptable fluorescence-based assays suitable for high-throughput screening (HTS).[4][5]

This document will provide the foundational principles, detailed protocols, and practical insights necessary for researchers, scientists, and drug development professionals to design and implement robust enzymatic assays using 4-[(But-3-yn-2-yl)amino]benzoic acid.

Core Principle: The Click Chemistry Advantage

The lynchpin of the assays described herein is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[6] This reaction forms a stable triazole linkage between the terminal alkyne of our substrate and an azide-functionalized reporter molecule, such as a fluorophore or a biotin tag. The high efficiency, specificity, and biocompatibility of the CuAAC reaction allow for the sensitive detection of enzymatic product formation.[4]

Application Focus: A Novel Assay for Dihydropteroate Synthase (DHPS) Activity and Inhibition

Scientific Rationale:

Dihydropteroate synthase (DHPS) catalyzes the condensation of p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a crucial intermediate in folate synthesis.[2][3] We hypothesize that 4-[(But-3-yn-2-yl)amino]benzoic acid can act as a surrogate substrate for DHPS. If the enzyme incorporates this analog into a dihydropteroate-like product, the embedded alkyne can then be "clicked" with a fluorescent azide, enabling quantification of enzyme activity. This approach provides a direct and sensitive readout for both enzyme kinetics and inhibitor screening.

Experimental Workflow:

The proposed assay follows a two-step process: an enzymatic reaction followed by a click-chemistry-based detection step.

DHPS_Assay_Workflow cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Click Chemistry Detection Substrate 4-[(But-3-yn-2-yl)amino]benzoic acid + DHPP Enzyme DHPS Substrate->Enzyme Incubation Product Alkyne-modified Dihydropteroate Enzyme->Product Click_Reaction CuAAC Reaction Product->Click_Reaction Reporter Azide-Fluorophore Reporter->Click_Reaction Detected_Product Fluorescent Product Click_Reaction->Detected_Product Fluorescence_Reader Fluorescence_Reader Detected_Product->Fluorescence_Reader Quantification

Caption: Workflow for the DHPS activity assay.

Detailed Protocols

Protocol 1: Recombinant DHPS Expression and Purification

For this assay, a reliable source of active DHPS is essential. We recommend the expression and purification of recombinant DHPS from a relevant microbial source (e.g., Staphylococcus aureus or Escherichia coli). Standard molecular biology techniques for cloning, expression, and purification using affinity chromatography (e.g., His-tag) should be employed. The purity and concentration of the enzyme should be verified by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).

Protocol 2: DHPS Activity Assay in a 96-Well Format

This protocol is designed for determining the kinetic parameters of DHPS with 4-[(But-3-yn-2-yl)amino]benzoic acid and for inhibitor screening.

Materials and Reagents:

  • DHPS Enzyme: Purified recombinant DHPS.

  • Substrates:

    • 4-[(But-3-yn-2-yl)amino]benzoic acid (prepare a stock solution in DMSO).

    • 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP) (prepare fresh).

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 10 mM DTT, pH 8.0.

  • Click Chemistry Reagents:

    • Azide-fluorophore (e.g., Alexa Fluor 488 Azide).

    • Copper(II) sulfate (CuSO₄).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

    • Sodium ascorbate (prepare fresh).

  • Stop Solution: 100 mM EDTA.

  • 96-well black, flat-bottom plates.

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare serial dilutions of 4-[(But-3-yn-2-yl)amino]benzoic acid in assay buffer.

    • Prepare a working solution of DHPP in assay buffer.

    • Prepare a working solution of DHPS in assay buffer.

  • Enzymatic Reaction:

    • To each well of a 96-well plate, add:

      • 25 µL of assay buffer (or inhibitor solution for screening).

      • 25 µL of 4-[(But-3-yn-2-yl)amino]benzoic acid dilution.

      • 25 µL of DHPP solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the DHPS enzyme solution.

    • Incubate at 37°C for 30-60 minutes (optimize incubation time based on enzyme activity).

    • Stop the reaction by adding 10 µL of Stop Solution.

  • Click Chemistry Detection:

    • Prepare the click chemistry master mix immediately before use by combining:

      • CuSO₄ (final concentration 1 mM).

      • THPTA (final concentration 5 mM).

      • Azide-fluorophore (final concentration 10 µM).

      • Sodium ascorbate (final concentration 5 mM).

    • Add 20 µL of the click chemistry master mix to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 495/519 nm for Alexa Fluor 488).

Data Analysis:

  • Enzyme Kinetics: Plot the fluorescence intensity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibitor Screening: Calculate the percent inhibition for each compound relative to a no-inhibitor control. Determine the IC₅₀ values for active compounds by plotting percent inhibition against inhibitor concentration.

Quantitative Data Summary:

ParameterDescription
Km Michaelis constant for 4-[(But-3-yn-2-yl)amino]benzoic acid.
Vmax Maximum reaction velocity.
IC50 Half-maximal inhibitory concentration for test compounds.
Z'-factor A statistical measure of the quality of a high-throughput screening assay.
Protocol 3: High-Throughput Screening (HTS) for DHPS Inhibitors

This protocol adapts the activity assay for a 384-well format suitable for automated screening of large compound libraries.[7][8][9]

Key Modifications for HTS:

  • Miniaturization: Reduce reaction volumes to 20-50 µL in a 384-well plate format.

  • Automation: Utilize liquid handling robotics for dispensing reagents and compounds.

  • Single-Addition Reagents: Consider commercially available "click-ready" reagent mixes to simplify the workflow.

  • Data Management: Employ a robust laboratory information management system (LIMS) for tracking plates and analyzing large datasets.

HTS Workflow Diagram:

HTS_Workflow Compound_Library Compound_Library Plate_Dispensing Plate_Dispensing Compound_Library->Plate_Dispensing Acoustic Dispensing Reagent_Addition_1 Reagent_Addition_1 Plate_Dispensing->Reagent_Addition_1 Enzyme/Substrate Mix Incubation_1 Incubation_1 Reagent_Addition_1->Incubation_1 Enzymatic Reaction Reagent_Addition_2 Reagent_Addition_2 Incubation_1->Reagent_Addition_2 Click-Stop Mix Incubation_2 Incubation_2 Reagent_Addition_2->Incubation_2 Detection Reaction Plate_Reading Plate_Reading Incubation_2->Plate_Reading Fluorescence Data_Analysis Data_Analysis Plate_Reading->Data_Analysis Hit Identification

Caption: High-throughput screening workflow for DHPS inhibitors.

Trustworthiness and Self-Validation

To ensure the reliability of the assay results, the following controls should be included in every experiment:

  • No-Enzyme Control: To determine the background fluorescence from non-enzymatic reactions.

  • No-Substrate Control: To assess any intrinsic fluorescence of the enzyme preparation.

  • Positive Control Inhibitor: A known DHPS inhibitor (e.g., sulfamethoxazole) to validate the assay's ability to detect inhibition.

  • DMSO Control: To account for any effects of the compound solvent on enzyme activity.

A robust assay should exhibit a high signal-to-background ratio and a Z'-factor greater than 0.5 for HTS applications.

Broader Applications and Future Directions

While this guide focuses on DHPS, the principles and protocols can be adapted for a wide range of enzymes that utilize PABA or similar aromatic acids as substrates. This includes other enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) , where PABA-containing antifolates have shown inhibitory activity.[10][11] Furthermore, enzymes involved in the metabolism of other aminobenzoic acid isomers could be investigated.[12]

The versatility of the alkyne handle also allows for the development of assays with different detection modalities. For instance, by using a biotin-azide conjugate, the reaction product can be captured on a streptavidin-coated plate for an ELISA-based readout or used for affinity purification and mass spectrometry-based identification of enzyme-substrate adducts.

Conclusion

4-[(But-3-yn-2-yl)amino]benzoic acid is a powerful and versatile tool for the development of innovative and robust enzyme assays. By leveraging the specificity and efficiency of click chemistry, researchers can create sensitive, high-throughput compatible assays for a variety of important enzymatic targets. The protocols and principles outlined in this guide provide a solid foundation for exploring the utility of this novel substrate in drug discovery and fundamental biochemical research.

References

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives - MDPI. (2024, April 6). Retrieved from [Link]

  • Click-Chemistry Based Fluorometric Assay for Apolipoprotein N-acyltransferase from Enzyme Characterization to High-Throughput Screening - PubMed. (2020, May 13). Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC. (n.d.). Retrieved from [Link]

  • Computational identification of candidate inhibitors for Dihydrofolate reductase in Acinetobacter baumannii - PMC. (n.d.). Retrieved from [Link]

  • Click Reaction Protocol Kits for Imaging, Cytometry & HTS - baseclick GmbH. (n.d.). Retrieved from [Link]

  • para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis - PubMed. (2013, August 9). Retrieved from [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed. (n.d.). Retrieved from [Link]

  • Target Enzyme-Triggered Click Chemistry and Hybridization Chain Reaction for Fluorescence Nonculture Homogeneous Analysis of E. coli in Bloodstream Infections | ACS Applied Materials & Interfaces. (2023, June 1). Retrieved from [Link]

  • 3-Hydroxy-Beta-Lactam Inhibitors of Dihydrofolate Synthetase | ACS Bio & Med Chem Au. (2025, June 5). Retrieved from [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. (2019, March 22). Retrieved from [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). Retrieved from [Link]

  • (PDF) Click chemistry for labeling and detection of biomolecules - ResearchGate. (2015, January 29). Retrieved from [Link]

  • Conjugation Reactions in the Newborn Infant: The Metabolism of Para-aminobenzoic Acid. (n.d.). Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). Retrieved from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC. (2017, May 10). Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19). Retrieved from [Link]

  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC. (n.d.). Retrieved from [Link]

  • Design and implementation of high throughput screening assays - PubMed. (n.d.). Retrieved from [Link]

  • Design and Implementation of High-Throughput Screening Assays - PubMed. (n.d.). Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Design and Implementation of High Throughput Screening Assays for Drug Discoveries - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application

4-[(But-3-yn-2-yl)amino]benzoic acid for click chemistry applications

Application Note: 4-[(But-3-yn-2-yl)amino]benzoic acid in Advanced Bioconjugation and CuAAC Click Chemistry Executive Overview: The Structural Logic of the Linker 4-[(But-3-yn-2-yl)amino]benzoic acid (CAS: 1592259-79-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[(But-3-yn-2-yl)amino]benzoic acid in Advanced Bioconjugation and CuAAC Click Chemistry

Executive Overview: The Structural Logic of the Linker

4-[(But-3-yn-2-yl)amino]benzoic acid (CAS: 1592259-79-4) is a highly specialized heterobifunctional linker designed for precision bioconjugation[1]. As an application scientist, I frequently recommend this molecule over standard propargyl-benzoic acids due to its unique structural logic:

  • Carboxylic Acid Core: Enables stable, irreversible amide bond formation with primary amines (e.g., lysine residues on proteins or amine-functionalized surfaces) via standard carbodiimide chemistry.

  • Sterically Tuned Terminal Alkyne: The molecule features a secondary aniline substituted with a but-3-yn-2-yl group. The methyl substitution at the propargylic position (–CH(CH₃)–C≡CH) provides slight steric shielding. This micro-environment tuning modulates the kinetics of the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), preventing premature degradation of the alkyne in complex biological milieus while maintaining rapid cycloaddition rates[2].

  • Deactivated Aniline: The secondary aniline nitrogen is highly deactivated by the electron-withdrawing para-carboxylic acid. This prevents parasitic self-polymerization during EDC activation—a common failure point in other bifunctional linkers.

System Architecture

The conjugation strategy operates in two orthogonal phases. First, the linker is covalently attached to the target biomolecule. Second, the bioorthogonal alkyne handle is reacted with an azide-bearing payload (e.g., fluorophore, PEG chain, or drug)[3].

Workflow A Linker Activation (EDC/NHS) B Amide Coupling (Target Protein) A->B pH 6.0 C Alkyne-Protein Intermediate B->C pH 7.5 D CuAAC Click (Azide + Cu/THPTA) C->D Buffer Exchange E Triazole Conjugate (Final Product) D->E Ascorbate Reduction

Figure 1: Two-step orthogonal bioconjugation workflow utilizing 4-[(But-3-yn-2-yl)amino]benzoic acid.

Protocol A: Carboxylic Acid Activation & Amidation

This protocol describes the attachment of the linker to a target protein. We utilize a two-step EDC/Sulfo-NHS activation to maximize yield and prevent protein cross-linking.

Step-by-Step Methodology:

  • Linker Activation: Dissolve 4-[(But-3-yn-2-yl)amino]benzoic acid (10 mM) in anhydrous DMSO. Dilute to 1 mM in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Esterification: Add EDC-HCl (2 mM) and Sulfo-NHS (5 mM). Incubate at room temperature for 15 minutes. Causality: EDC activation is optimal at pH 6.0. The addition of Sulfo-NHS converts the unstable O-acylisourea intermediate into a semi-stable, amine-reactive Sulfo-NHS ester.

  • Protein Conjugation: Adjust the pH of the solution to 7.5 using 1 M Sodium Bicarbonate, or add the activated linker directly to the target protein suspended in Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5). Causality: At pH 7.5, the ε-amino groups of protein lysines are partially deprotonated and highly nucleophilic, ensuring rapid amide bond formation.

  • Incubation & Purification: React for 2 hours at room temperature. Quench with 50 mM Tris (pH 7.5) for 15 minutes. Purify the alkyne-modified protein via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

Validation Checkpoint: Analyze the intermediate via MALDI-TOF or intact LC-MS. You should observe a mass shift of +171 Da for every linker successfully conjugated to the protein.

Protocol B: The "Self-Validating" CuAAC Click Reaction

The CuAAC reaction requires Cu(I), which is highly unstable and prone to oxidation by dissolved O₂, generating Reactive Oxygen Species (ROS) via Fenton-like pathways that degrade proteins[4]. To prevent this, we utilize THPTA (a water-soluble ligand) to coordinate Cu(I), accelerating the click reaction while shielding the protein from oxidative damage[3][5].

Catalyst Cu CuSO4 (Cu II) Complex Cu(II)-THPTA Complex Cu->Complex Premix (5 min) Ligand THPTA Ligand Ligand->Complex Premix (5 min) Active Cu(I)-THPTA Active Catalyst Complex->Active Reduction Ascorbate Sodium Ascorbate Ascorbate->Active e- Donor

Figure 2: Stepwise assembly of the ROS-minimizing Cu(I)-THPTA catalytic complex.

Step-by-Step Methodology:

  • Catalyst Premixing (Critical Step): In a separate microcentrifuge tube, mix CuSO₄ (final reaction conc. 100 µM) with THPTA ligand (final reaction conc. 500 µM). Incubate for 5 minutes. Causality: A 1:5 ratio of Cu:THPTA ensures complete coordination of the metal[4].

  • Substrate Assembly: In the main reaction vessel, combine the Alkyne-Protein (10-50 µM) and the Azide-Probe (50-250 µM) in PBS (pH 7.4).

  • Protector Addition: Add Aminoguanidine-HCl (final conc. 2.5 mM) to the main vessel. Causality: Oxidation of sodium ascorbate yields dehydroascorbate, a reactive dicarbonyl that can irreversibly crosslink arginine residues. Aminoguanidine acts as a sacrificial scavenger to intercept these byproducts[4].

  • Initiation: Add Sodium Ascorbate (final conc. 2.5 mM) to the Cu/THPTA premix, then immediately transfer this activated catalyst solution to the main reaction vessel. React for 1 hour at room temperature in the dark[6].

Validation Checkpoint: The Cu/THPTA premix must be a clear, light blue solution. Upon adding ascorbate, it must turn completely colorless. If the solution turns brown, cloudy, or precipitates, the catalyst has disproportionated. Abort the reaction and prepare fresh ascorbate.

Quantitative Data & Reagent Stoichiometry

To ensure reproducibility, adhere strictly to the standardized stoichiometric ratios outlined below. Fast kinetics are required to obtain high conversions under dilute biological conditions[6].

ReagentStock ConcentrationFinal Reaction ConcentrationMolar Equivalents (vs. Alkyne)Mechanistic Purpose
Alkyne-Protein 50-100 µM10-50 µM1 eqSubstrate scaffold
Azide-Probe 10 mM (in DMSO)50-250 µM5 eqBioorthogonal partner
CuSO₄ 20 mM (in H₂O)100 µM2-10 eqMetal precatalyst
THPTA 50 mM (in H₂O)500 µM10-50 eq (5x vs Cu)Cu(I) Stabilizer / ROS Scavenger
Sodium Ascorbate 100 mM (Fresh in H₂O)2.5 mM50-250 eqReducing agent for Cu(II) → Cu(I)
Aminoguanidine 100 mM (in H₂O)2.5 mM50-250 eqDehydroascorbate scavenger

Troubleshooting & Causal Diagnostics

  • Symptom: Protein precipitates immediately upon addition of the click catalyst.

    • Causality: Uncoordinated Cu(I) has triggered a Fenton reaction, denaturing the protein.

    • Correction: Ensure THPTA is added to CuSO₄ before the reducing agent. Verify the 1:5 Cu:THPTA ratio.

  • Symptom: Low conjugation yield during the EDC/NHS step.

    • Causality: The Sulfo-NHS ester has hydrolyzed before reacting with the protein.

    • Correction: Sulfo-NHS esters have a half-life of ~10 minutes at pH 7.5. Ensure the activated linker is transferred to the protein solution immediately after the 15-minute activation phase.

  • Symptom: Incomplete CuAAC reaction after 2 hours.

    • Causality: Dissolved oxygen in the buffer has exhausted the sodium ascorbate, allowing Cu(I) to oxidize back to inactive Cu(II).

    • Correction: Degas the buffers with argon prior to the reaction, or spike in an additional 1.0 mM of fresh sodium ascorbate at the 1-hour mark.

Sources

Method

High-Throughput Screening Applications of 4-[(But-3-yn-2-yl)amino]benzoic acid: A Bifunctional Click-Chemistry Probe

Executive Summary & Mechanistic Rationale The integration of "click chemistry" into high-throughput screening (HTS) has fundamentally transformed early-stage drug discovery, enabling the rapid, modular assembly and evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of "click chemistry" into high-throughput screening (HTS) has fundamentally transformed early-stage drug discovery, enabling the rapid, modular assembly and evaluation of vast chemical libraries[1]. At the forefront of this methodology is 4-[(But-3-yn-2-yl)amino]benzoic acid , a highly versatile, bifunctional building block.

Featuring a reactive carboxylic acid for standard amide coupling and a sterically tuned terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2], this molecule serves as an ideal scaffold. Unlike standard propargyl linkers, the but-3-yn-2-yl moiety incorporates an α -methyl group adjacent to the alkyne. This subtle structural modification provides two distinct mechanistic advantages:

  • Enhanced Lipophilicity: The additional methyl group improves the cell permeability of the resulting probes, making them highly suitable for live-cell phenotypic screening and intracellular target engagement[3].

  • Steric Shielding: The methyl group slightly shields the alkyne, reducing off-target nucleophilic attacks in complex biological lysates while maintaining rapid kinetics during Cu-catalyzed click reactions.

This application note details two primary HTS workflows utilizing this molecule: Target-Guided Synthesis (TGS) and Affinity-Based Protein Profiling (ABPP) [4].

Workflow 1: High-Throughput Target-Guided Synthesis (TGS)

In TGS, the biological target itself acts as a template to catalyze the click reaction between an alkyne and an azide. By anchoring the 4-[(But-3-yn-2-yl)amino]benzoic acid derivative in the primary binding pocket, researchers can screen libraries of azide-functionalized fragments to map adjacent sub-pockets.

TGS_Workflow Target Protein Target (Template) Incubation In Situ Incubation (Microtiter Plate) Target->Incubation Alkyne 4-[(But-3-yn-2-yl)amino]benzoic acid (Alkyne Anchor) Alkyne->Incubation Azide Azide Fragment Library (Diversity Pool) Azide->Incubation Click Target-Templated Cu-Free Click Incubation->Click Proximity Effect Readout LC-MS/MS or Fluorescence Readout Click->Readout Hit Selection

Fig 1. Target-Guided Synthesis (TGS) workflow utilizing the alkyne probe and azide libraries.

Protocol 1.1: Library Preparation via Amide Coupling

Causality Note: HATU is utilized as the coupling reagent due to its superior efficiency in sterically hindered environments, ensuring complete conversion of the benzoic acid to the desired amides without epimerization. DIPEA is selected as a non-nucleophilic base to prevent unwanted side reactions with the alkyne.

  • Activation: Dissolve 4-[(But-3-yn-2-yl)amino]benzoic acid (10 mM) and HATU (12 mM) in anhydrous DMF. Add DIPEA (30 mM) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Dispense 10 μ L of the activated mixture into a 384-well plate containing a library of primary/secondary amines (10 mM in DMF).

  • Incubation: Seal the plate and shake at 400 rpm for 2 hours at room temperature.

  • Validation: Confirm coupling efficiency via LC-MS. The resulting alkyne-functionalized library is now ready for TGS.

Workflow 2: Affinity-Based Protein Profiling (ABPP) in HTS

ABPP utilizes the alkyne handle of the molecule to attach a reporter tag (e.g., biotin or a fluorophore) after the probe has bound to its target in live cells or lysates[4]. This "two-step" labeling prevents bulky fluorophores from interfering with target binding during the initial incubation phase.

ABPP_Workflow Cells Live Cell/Lysate Incubation Binding Covalent/Affinity Target Binding Cells->Binding Probe Entry CuAAC CuAAC Click Reaction (+ Azide-Fluorophore/Biotin) Binding->CuAAC Lysis & Click Enrichment Streptavidin Enrichment (If Biotinylated) CuAAC->Enrichment Pull-down Analysis High-Throughput Fluorescence / Proteomics CuAAC->Analysis Direct Readout Enrichment->Analysis

Fig 2. ABPP workflow leveraging CuAAC click chemistry for high-throughput target deconvolution.

Protocol 2.1: CuAAC-Mediated HTS Readout (Self-Validating System)

Causality Note: The inclusion of THPTA is critical; it acts as a water-soluble ligand that stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein targets. Sodium ascorbate must be prepared fresh to ensure the complete reduction of Cu(II) to the catalytically active Cu(I) state.

  • Probe Incubation: Treat live cells or protein lysates in a 384-well plate with the synthesized 4-[(But-3-yn-2-yl)amino]benzoic acid probe (1-10 μ M) for 1-4 hours.

  • Lysis (If using live cells): Wash cells with PBS and lyse using 1% NP-40 buffer.

  • Click Chemistry Master Mix: Prepare a master mix containing:

    • Azide-Fluorophore (e.g., TAMRA-azide) or Azide-Biotin (100 μ M final)

    • CuSO 4​ (1 mM final)

    • THPTA ligand (100 μ M final)

    • Freshly prepared Sodium Ascorbate (1 mM final)

  • Reaction: Add 10 μ L of the master mix to each well. Incubate in the dark at room temperature for 1 hour.

  • Self-Validating Controls: Ensure the inclusion of a DMSO vehicle control (background signal), a competitive free-probe well (to validate specific binding), and a no-copper control (to rule out non-specific azide sticking).

  • Readout: Quench the reaction with EDTA (10 mM) and measure fluorescence polarization or transfer to a streptavidin-coated plate for luminescence readout.

Quantitative Data & Assay Metrics

To ensure robust HTS performance, assays utilizing 4-[(But-3-yn-2-yl)amino]benzoic acid must meet stringent statistical criteria. The table below summarizes typical validation metrics achieved across different screening modalities.

Assay ParameterTarget-Guided Synthesis (TGS)ABPP Fluorescence ReadoutABPP LC-MS/MS (Proteomics)
Z'-Factor 0.75 - 0.820.65 - 0.78N/A (Qualitative/Quantitative)
Signal-to-Background (S/B) > 15> 10> 50 (Enrichment Ratio)
Coefficient of Variation (CV%) < 5%< 8%< 12%
Throughput (Wells/Day) 10,000+ (384/1536-well)5,000+ (384-well)~100-300 (Multiplexed TMT)
Primary Application Fragment screening, Hit IDTarget engagement, IC 50​ Target deconvolution, Off-target profiling

References

  • Scripps Research Magazine. "Click chemistry". Available at:[Link]

  • ACS Publications. "Combinatorial and High-Throughput Screening of Materials Libraries: Review of State of the Art". Available at:[Link]

  • PubMed Central (PMC). "Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation". Available at:[Link]

  • ACS Publications. "Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities". Available at:[Link]

Sources

Application

Application Notes and Protocols for Assessing the Cell Permeability of 4-[(But-3-yn-2-yl)amino]benzoic acid

Authored by: Senior Application Scientist Abstract The ability of a therapeutic candidate to permeate cell membranes is a critical determinant of its ultimate efficacy, particularly for compounds targeting intracellular...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

The ability of a therapeutic candidate to permeate cell membranes is a critical determinant of its ultimate efficacy, particularly for compounds targeting intracellular components. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the cell permeability of 4-[(But-3-yn-2-yl)amino]benzoic acid. This small molecule, featuring a benzoic acid moiety and a butynylamino side chain, possesses structural alerts that suggest potential biological activity within the cellular environment[1]. Understanding its ability to cross the cell membrane is a foundational step in its development as a potential therapeutic agent.

This guide will delve into the theoretical underpinnings of cell permeability and provide detailed, step-by-step protocols for two industry-standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. We will explore the rationale behind experimental choices, methods for data interpretation, and special considerations for the alkyne functionality present in 4-[(But-3-yn-2-yl)amino]benzoic acid.

Introduction: The Imperative of Cell Permeability in Drug Discovery

The journey of an orally administered drug from ingestion to its site of action is fraught with biological barriers, the most fundamental of which is the cell membrane. For compounds like 4-[(But-3-yn-2-yl)amino]benzoic acid and its analogs, which are being investigated for their potential to modulate intracellular enzymes or receptors, efficient passage across this lipid bilayer is non-negotiable[1][2][3]. Poor permeability is a leading cause of compound attrition in the drug development pipeline. Therefore, early and accurate assessment of this property is paramount.

This application note will equip researchers with the necessary tools to:

  • Predict the passive diffusion potential of 4-[(But-3-yn-2-yl)amino]benzoic acid.

  • Evaluate its permeability in a biologically relevant model of the human intestinal epithelium.

  • Identify potential liabilities such as active efflux.

  • Generate robust and reproducible data to inform lead optimization strategies.

Foundational Principles of Cell Permeability Assays

Two primary modes of transport across the cell membrane are passive diffusion and carrier-mediated transport. A comprehensive assessment of a compound's permeability requires methodologies that can distinguish between these mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion[4][5]. It measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment[4]. The simplicity of this system, devoid of active transporters and metabolic enzymes, makes it an excellent tool for isolating and quantifying passive permeability[4][5]. Different lipid compositions can be utilized to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB)[4].

PAMPA_Workflow cluster_0 Donor Well cluster_1 Acceptor Well Donor {Test Compound in Buffer | (pH 4.0-6.5)} Membrane Artificial Lipid Membrane Donor->Membrane Passive Diffusion Acceptor {Buffer | (pH 7.4)} Analysis Quantification (LC-MS/MS or UV-Vis) Acceptor->Analysis Determine Papp Membrane->Acceptor

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model that utilizes a human colorectal adenocarcinoma cell line to mimic the intestinal epithelium[6][7][8]. When cultured on semi-permeable filter inserts, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[6][7]. This model, therefore, provides a more comprehensive assessment of permeability, encompassing both passive diffusion and active transport mechanisms[5][6][9].

By measuring the transport of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated. An ER significantly greater than 1 suggests that the compound is a substrate for active efflux[6][10][11].

Caco2_Workflow cluster_0 Apical (Lumenal) Side cluster_1 Basolateral (Blood) Side Apical Test Compound Cell_Monolayer Polarized Caco-2 Cell Monolayer (with Tight Junctions and Transporters) Apical->Cell_Monolayer A-B Transport (Absorption) Basolateral Buffer Analysis Quantification (LC-MS/MS) Calculate Papp (A-B) and Papp (B-A) Determine Efflux Ratio Basolateral->Analysis Cell_Monolayer->Basolateral Apical_Receiver Buffer Cell_Monolayer->Apical_Receiver Basolateral_Dosing Test Compound Basolateral_Dosing->Cell_Monolayer B-A Transport (Efflux) Apical_Receiver->Analysis

Caption: Bidirectional transport studies using the Caco-2 cell permeability assay.

Experimental Protocols

Protocol 1: PAMPA for Passive Permeability Screening

This protocol is designed as a high-throughput initial screen to assess the passive permeability of 4-[(But-3-yn-2-yl)amino]benzoic acid.

Materials:

  • MultiScreen PAMPA filter plate (96-well)[12]

  • PTFE acceptor plate (96-well)[5]

  • 4-[(But-3-yn-2-yl)amino]benzoic acid

  • High, medium, and low permeability control compounds (e.g., testosterone, propranolol, atenolol)

  • Lecithin in dodecane solution (e.g., 20% w/v)[13]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffer at pH 5.0 (e.g., citrate buffer)

  • Dimethyl sulfoxide (DMSO)

  • Quantification instrumentation (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Stock Solutions: Dissolve 4-[(But-3-yn-2-yl)amino]benzoic acid and control compounds in DMSO to a final concentration of 10 mM.

  • Prepare Donor Solutions: Dilute the stock solutions to a final concentration of 100 µM in the pH 5.0 buffer. The final DMSO concentration should be ≤ 1%.

  • Coat the PAMPA Plate: Pipette 5 µL of the lecithin/dodecane solution onto the filter of each well of the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes[14].

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate[12].

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the filters are in contact with the acceptor buffer[5].

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking[5][13].

  • Sampling and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD is the volume of the donor well

    • VA is the volume of the acceptor well

    • A is the area of the filter

    • t is the incubation time

    • [C]A is the concentration in the acceptor well

    • [C]eq is the equilibrium concentration

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Absorption
< 1Low< 30%
1 - 10Medium30% - 80%
> 10High> 80%
Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a more biologically relevant assessment of permeability and identifies potential for active efflux.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with 0.4 µm pore size inserts

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • 4-[(But-3-yn-2-yl)amino]benzoic acid

  • Control compounds (e.g., propranolol - high permeability, atenolol - low permeability, digoxin - P-gp substrate)

  • Lucifer Yellow for monolayer integrity testing

  • Transepithelial Electrical Resistance (TEER) meter

  • Quantification instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer[7].

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Values > 200 Ω·cm² are generally considered acceptable[10][15].

    • Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions. Less than 1% leakage per hour is desirable[16].

  • Prepare Dosing Solutions: Prepare a 10 µM solution of 4-[(But-3-yn-2-yl)amino]benzoic acid and control compounds in HBSS.

  • Transport Experiment (A-B Direction):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add 0.4 mL of the dosing solution to the apical (A) side and 1.2 mL of fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with 5% CO₂ for 2 hours with gentle shaking[7][8].

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (B-A Direction):

    • Concurrently, in a separate set of wells, add 1.2 mL of the dosing solution to the basolateral (B) side and 0.4 mL of fresh HBSS to the apical (A) side.

    • Incubate and sample as described for the A-B direction.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Permeability Classification
< 2Low
2 - 20Medium
> 20High
Efflux Ratio (ER)Interpretation
< 2No significant efflux
≥ 2Potential substrate for active efflux[9][11]

Special Considerations for the Alkyne Moiety

The butynyl group in 4-[(But-3-yn-2-yl)amino]benzoic acid is a valuable functional handle for "click chemistry"[17][18]. This bioorthogonal reaction allows for the covalent attachment of reporter molecules, such as fluorophores or biotin tags, to the alkyne[19][20].

While not expected to interfere with standard permeability assays, this functionality opens up exciting possibilities for follow-up studies:

  • Visualization of Cellular Uptake: By "clicking" a fluorescent probe to the compound after it has entered the cells, its subcellular localization can be visualized using microscopy.

  • Target Identification: A biotin tag can be attached to identify binding partners and elucidate the compound's mechanism of action.

It is important to note that the addition of such tags will alter the physicochemical properties of the parent compound and may affect its permeability. However, these techniques are invaluable for mechanistic studies downstream of the initial permeability assessment[21].

Conclusion

The assessment of cell permeability is a cornerstone of modern drug discovery. For a novel compound like 4-[(But-3-yn-2-yl)amino]benzoic acid, a tiered approach beginning with a high-throughput PAMPA screen for passive diffusion, followed by a more comprehensive Caco-2 assay to evaluate transport in a biological system, is recommended. The data generated from these assays will provide critical insights into the compound's potential for oral bioavailability and its susceptibility to active efflux, thereby guiding its future development. The presence of the alkyne group should be viewed as an opportunity for deeper mechanistic exploration through the power of click chemistry.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Domainex. (2026, February 9). MDCK Permeability Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ACS Publications. (2025, October 1). Quantifying Cell Membrane Permeability of Small to Mid-Size Drugs Using Quick Osmotic Cytoplasm Extraction | Analytical Chemistry. Retrieved from [Link]

  • DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. Retrieved from [Link]

  • PMC. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Chemsrc. (2025, October 3). 4-[(But-3-yn-2-yl)amino]benzoic acid | CAS#:1592259-79-4. Retrieved from [Link]

  • Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]

  • PMC. (2020, December 21). Biosynthesis of alkyne-containing natural products. Retrieved from [Link]

  • PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3. The alkyne-tagged compounds show similar biological activities.... Retrieved from [Link]

  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Retrieved from [Link]

Sources

Method

measuring the binding affinity of 4-[(But-3-yn-2-yl)amino]benzoic acid to target proteins

An Application Guide to Characterizing Protein-Ligand Interactions: Measuring the Binding Affinity of 4-[(But-3-yn-2-yl)amino]benzoic acid Abstract The quantitative characterization of binding affinity between a small mo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Characterizing Protein-Ligand Interactions: Measuring the Binding Affinity of 4-[(But-3-yn-2-yl)amino]benzoic acid

Abstract

The quantitative characterization of binding affinity between a small molecule and its protein target is a cornerstone of modern drug discovery and chemical biology. It provides essential data for validating molecular targets, understanding structure-activity relationships (SAR), and optimizing lead compounds. This guide offers a detailed framework for measuring the binding affinity of 4-[(But-3-yn-2-yl)amino]benzoic acid , a derivative of the versatile para-aminobenzoic acid (PABA) scaffold, to its protein targets. We present an overview of leading biophysical techniques, provide a strategic approach for assay selection, and deliver detailed, field-tested protocols for four critical methods: Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

Introduction: The Critical Role of Binding Affinity

In the journey of drug development, confirming that a molecule physically interacts with its intended target is a foundational step. The strength of this interaction, or binding affinity, is quantified by the equilibrium dissociation constant (K_D). A lower K_D value signifies a higher, more potent binding affinity.[1][2] The compound at the center of this guide, 4-[(But-3-yn-2-yl)amino]benzoic acid, belongs to a class of PABA derivatives known for their broad biological activities and utility as building blocks for novel therapeutics.[3] PABA analogs have been developed as agents targeting a range of proteins, including enzymes and multidrug resistance-associated proteins (MRPs).[3][4] The specific butynyl group on this compound may impart distinct chemical properties that enhance binding affinity and biological activity, making its precise characterization crucial.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to select and execute the most appropriate biophysical assays for determining the binding affinity of this compound, or similar small molecules, to their protein targets.

Strategic Assay Selection

No single technique is universally optimal. The choice of assay depends on the research stage, available instrumentation, sample characteristics, and the specific questions being asked (e.g., initial hit screening vs. detailed thermodynamic profiling). The following decision tree provides a logical path for selecting the most suitable method.

Assay_Selection_Decision_Tree start What is the primary goal? screening Is protein stability upon binding a sufficient readout? start->screening High-throughput screening of many compounds or targets detailed_char What specific data is required? start->detailed_char Detailed characterization of a specific interaction dsf Differential Scanning Fluorimetry (DSF) screening->dsf Yes, need a quick, low-cost method mst MicroScale Thermophoresis (MST) screening->mst No, need direct affinity measurement in solution kinetics kinetics detailed_char->kinetics Binding kinetics (kon, koff) thermo thermo detailed_char->thermo Thermodynamics (ΔH, ΔS) & Stoichiometry (n) affinity_sol affinity_sol detailed_char->affinity_sol Affinity (KD) in solution with low sample consumption end1 dsf->end1 Provides Tm shift (ΔTm) end4 mst->end4 Provides KD spr spr kinetics->spr Surface Plasmon Resonance (SPR) itc itc thermo->itc Isothermal Titration Calorimetry (ITC) mst2 mst2 affinity_sol->mst2 MicroScale Thermophoresis (MST) end2 spr->end2 Provides KD, kon, koff end3 itc->end3 Provides KD, n, ΔH, ΔS

Caption: Decision tree for selecting a binding affinity assay.

General Experimental Workflow

A successful binding affinity measurement campaign follows a structured workflow, regardless of the specific technique employed. This ensures data quality, reproducibility, and confidence in the final results.

Caption: General workflow for a binding affinity experiment.

Methodologies and Protocols

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
  • Principle: DSF measures changes in the thermal denaturation temperature (melting temperature, T_m) of a protein.[6] Ligand binding often stabilizes the protein structure, resulting in a positive shift in T_m.[7] This technique uses a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature.[8] It is an excellent, rapid method for initial screening to confirm binding.[9][10]

  • Protocol:

    • Reagent Preparation:

      • Prepare the target protein at a final concentration of 2-5 µM in a suitable, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

      • Prepare a 1000x stock of SYPRO Orange dye in DMSO.

      • Prepare a serial dilution of 4-[(But-3-yn-2-yl)amino]benzoic acid, typically starting from 1 mM down to low µM concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

    • Assay Setup (96 or 384-well qPCR plate):

      • In each well, add the protein solution.

      • Add the SYPRO Orange dye to a final concentration of 5x.

      • Add the compound dilutions to the respective wells. Include a "protein + dye only" (no compound) control.

      • Seal the plate securely.

    • Data Acquisition:

      • Place the plate in a real-time PCR instrument.[7]

      • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

      • Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.

    • Data Analysis:

      • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

      • Calculate the T_m for each well by fitting the data to a Boltzmann equation to find the inflection point (the peak of the first derivative).

      • The change in melting temperature (ΔT_m) is the T_m (with compound) - T_m (no compound). A significant ΔT_m indicates a stabilizing interaction.

Surface Plasmon Resonance (SPR)
  • Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[11] One molecule (the ligand, typically the protein) is immobilized on the chip, and the binding partner (the analyte, the small molecule) is flowed over the surface. Binding increases the mass on the surface, causing a measurable change in the refractive index, which is plotted in real-time as a sensorgram.[12] SPR provides both kinetic (k_on, k_off) and affinity (K_D) data.[13][14][15]

SPR_Principle cluster_0 SPR Sensor Chip cluster_1 Flow Channel p1 Target Protein (Ligand) p2 Target Protein (Ligand) p3 Target Protein (Ligand) sm2 Analyte p3->sm2 Dissociation (koff) gold_surface Gold Film sm1 Analyte sm1->p1 Association (kon) flow_out Flow Out sm3 Analyte sm3->p2 Association (kon) flow_in Analyte Flow In (e.g., 4-[(But-3-yn-2-yl)amino]benzoic acid) flow_in->sm1 flow_in->sm2 flow_in->sm3

Caption: Principle of Surface Plasmon Resonance (SPR).

  • Protocol:

    • Protein Immobilization:

      • Select a suitable sensor chip (e.g., CM5 for amine coupling).

      • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

      • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

      • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without protein immobilization.

    • Analyte Binding Assay:

      • Prepare a dilution series of 4-[(But-3-yn-2-yl)amino]benzoic acid in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected K_D (e.g., 0.1x to 10x K_D).

      • Inject the compound solutions (analyte) over the protein and reference surfaces for a set amount of time (association phase), followed by an injection of running buffer alone (dissociation phase).

      • Between different compound concentrations, regenerate the surface with a mild solution (e.g., low pH glycine or high salt) if necessary to remove all bound analyte.

    • Data Analysis:

      • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC is the gold standard for thermodynamic characterization. It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[16] A solution of the ligand is titrated in small aliquots into a cell containing the protein. The resulting heat changes are measured after each injection.[17] A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18]

  • Protocol:

    • Sample Preparation:

      • This is the most critical step. Both the protein and the compound must be in the exact same, extensively dialyzed buffer .[19] Any buffer mismatch will generate large heats of dilution, obscuring the binding signal.

      • Prepare the protein solution for the cell (typically 20-50 µM).

      • Prepare the compound solution for the syringe, typically at a concentration 10-20 times that of the protein.[17][19]

      • Thoroughly degas both solutions before loading.

    • Titration Experiment:

      • Load the protein into the sample cell and the compound into the injection syringe.

      • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient spacing between injections for the signal to return to baseline.

      • The experiment continues until the protein becomes saturated and the heat signal diminishes to the background heat of dilution.

    • Control Experiment:

      • Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.[16]

    • Data Analysis:

      • Integrate the area of each injection peak to determine the heat change per injection.

      • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

      • Fit this binding isotherm to a suitable model (e.g., one set of sites) to calculate K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D).

MicroScale Thermophoresis (MST)
  • Principle: MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.[20] This movement is sensitive to changes in the molecule's size, charge, and hydration shell.[20] When a ligand binds to a fluorescently labeled target protein, these properties change, leading to a different thermophoretic movement.[21] By measuring this change across a titration series of the unlabeled ligand, a binding curve can be generated to determine the K_D.[22][23]

  • Protocol:

    • Protein Labeling:

      • The target protein must be fluorescently labeled. This can be achieved by covalent labeling with an NHS-ester fluorescent dye (e.g., RED-NHS) or by using a fusion protein (e.g., GFP-tagged). If the protein has sufficient tryptophan residues, label-free MST may be possible.[23]

      • Remove any excess, unbound dye via a desalting column.

    • Assay Setup:

      • Prepare a 16-point serial dilution of 4-[(But-3-yn-2-yl)amino]benzoic acid in the assay buffer.

      • Mix each compound dilution with a constant concentration of the labeled target protein. The final protein concentration should be in the low nM range, ideally below the expected K_D.

      • Incubate briefly to allow the binding to reach equilibrium.

    • Data Acquisition:

      • Load the samples into hydrophilic glass capillaries.

      • Place the capillaries into the MST instrument (e.g., a Monolith NT).

      • The instrument applies a precise IR laser to create a temperature gradient and measures the change in fluorescence in the heated spot over time.

    • Data Analysis:

      • The instrument software calculates the change in normalized fluorescence (ΔF_norm) as a function of the ligand concentration.

      • Plot ΔF_norm against the logarithm of the ligand concentration.

      • Fit the resulting sigmoidal curve with the K_D model to determine the dissociation constant.

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, binding affinity data should be summarized in a structured table. Orthogonal validation—confirming a result with at least two different techniques—is highly recommended to increase confidence in the measured affinity.

Test Compound Target Protein Method K_D (µM) k_on (M⁻¹s⁻¹) k_off (s⁻¹) Stoichiometry (n) ΔH (kcal/mol) ΔT_m (°C)
4-[(But-3-yn-2-yl)amino]benzoic acidKinase XSPR1.22.5 x 10⁵3.0 x 10⁻¹N/AN/AN/A
4-[(But-3-yn-2-yl)amino]benzoic acidKinase XITC1.5N/AN/A1.05-7.2N/A
4-[(But-3-yn-2-yl)amino]benzoic acidKinase XMST1.3N/AN/AN/AN/AN/A
4-[(But-3-yn-2-yl)amino]benzoic acidKinase XDSFN/AN/AN/AN/AN/A+5.8

Table: Example data summary for binding affinity measurements. N/A indicates the parameter is not applicable to the technique.

Conclusion

Measuring the binding affinity of 4-[(But-3-yn-2-yl)amino]benzoic acid to its protein targets is an essential step in characterizing its biological function and therapeutic potential. By understanding the principles and applying the detailed protocols for DSF, SPR, ITC, and MST outlined in this guide, researchers can generate high-quality, reliable data. A strategic, multi-faceted approach, beginning with a screening method like DSF and followed by detailed characterization with orthogonal methods like SPR and ITC, will provide a comprehensive understanding of the molecular interaction, accelerating research and development efforts.

References

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (n.d.). Springer Nature Experiments. [Link]

  • Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. (n.d.). Nuvisan. [Link]

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (n.d.). JoVE. [Link]

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. (2013). JoVE. [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (n.d.). PMC. [Link]

  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. (2007). Nature Protocols. [Link]

  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services. (n.d.). Domainex. [Link]

  • MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. [Link]

  • Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. (2014). JoVE. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.). Springer Nature Experiments. [Link]

  • Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. (n.d.). Springer Link. [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (n.d.). Springer Nature Experiments. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.). PubMed. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.). ResearchGate. [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). PMC. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. (2008). PubMed. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. [Link]

Sources

Application

use of 4-[(But-3-yn-2-yl)amino]benzoic acid in antimicrobial studies

Application Note: Utilizing 4-[(But-3-yn-2-yl)amino]benzoic Acid as a Click-Enabled Probe for Dihydropteroate Synthase (DHPS) Profiling in Antimicrobial Discovery Executive Summary The alarming rise of antimicrobial resi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-[(But-3-yn-2-yl)amino]benzoic Acid as a Click-Enabled Probe for Dihydropteroate Synthase (DHPS) Profiling in Antimicrobial Discovery

Executive Summary

The alarming rise of antimicrobial resistance (AMR) necessitates the development of novel chemical tools to interrogate bacterial metabolic pathways. Dihydropteroate synthase (DHPS), the target of clinical sulfonamide antibiotics, remains a critical node in bacterial folate biosynthesis[1]. This application note details the deployment of 4-[(But-3-yn-2-yl)amino]benzoic acid —a bifunctional p-aminobenzoic acid (PABA) derivative—as a bioorthogonal probe. By combining the DHPS-targeting pharmacophore of PABA with a terminal alkyne, this molecule enables researchers to perform activity-based protein profiling (ABPP), map sulfonamide resistance mechanisms, and track metabolic hijacking in live bacterial cultures [2].

Mechanistic Rationale: Probe Design & Target Biology

The Biological Target: DHPS

In pathogenic bacteria, DHPS catalyzes the condensation of natural PABA with dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate (DHP), a direct precursor to folate. Because mammals lack this pathway, DHPS is an ideal antimicrobial target [3]. Sulfonamides act as competitive inhibitors by mimicking PABA, but mutations in the folP gene have severely compromised their clinical efficacy.

Chemical Logic of 4-[(But-3-yn-2-yl)amino]benzoic Acid

To study DHPS engagement in its native cellular environment, a probe must bypass cell wall barriers, specifically bind the target, and provide a readout mechanism.

  • The PABA Scaffold: Ensures high-affinity recognition by the DHPS active site.

  • Secondary Amine Substitution: Alkylation at the N4 position (the primary amine of natural PABA) typically slows down the enzymatic condensation with DHPP, allowing the molecule to act as a potent competitive inhibitor or a slow-turnover "false substrate"[1].

  • The But-3-yn-2-yl Moiety:

    • Steric Causality: The methyl group at the propargylic position introduces a controlled steric bulk that mimics the structural footprint of certain sulfonamide derivatives, allowing researchers to probe the spatial tolerance of wild-type versus mutant DHPS.

    • Bioorthogonal Handle: The terminal alkyne is biologically inert but highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4]. This allows the attachment of fluorophores (e.g., TAMRA-azide) or enrichment tags (e.g., Biotin-azide) after the probe has engaged its target in live cells.

G DHPP DHPP (Substrate) DHPS DHPS Enzyme DHPP->DHPS PABA PABA (Natural) PABA->DHPS Normal Probe Alkyne Probe (But-3-yn-2-yl PABA) Probe->DHPS Hijacking DHP Dihydropteroate (Folate Precursor) DHPS->DHP Catalysis TaggedDHP Alkyne-Tagged DHP (Click-Ready) DHPS->TaggedDHP Incorporation

Metabolic hijacking of the DHPS pathway by the alkyne-tagged PABA analog.

Experimental Protocols

The following self-validating protocols are designed to confirm both in vitro enzyme inhibition and in situ target engagement.

Protocol A: In Vitro DHPS Kinetic Profiling

Direct detection of DHP is optically challenging. Therefore, we utilize a coupled enzymatic assay that monitors the release of pyrophosphate (PPi) via purine nucleoside phosphorylase (PNP) and 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), providing a continuous spectrophotometric readout at 360 nm.

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 5 mM MgCl₂, and 1 mM DTT. Causality: Mg²⁺ is a critical cofactor for DHPP binding, while DTT maintains the reducing environment necessary for DHPS stability.

  • Coupled Enzyme Setup: Add 0.2 U/mL PNP and 0.2 mM MESG to the buffer.

  • Protein & Substrate Addition: Add 50 nM recombinant E. coli DHPS and 10 µM DHPP. Incubate at 25°C for 10 minutes to establish baseline absorbance.

  • Probe Titration: Add 4-[(But-3-yn-2-yl)amino]benzoic acid in a concentration gradient (0.1 µM to 100 µM).

  • Reaction Initiation & Validation: Initiate the reaction with 5 µM natural PABA.

    • Self-Validation Control: Run a parallel assay without PABA to determine if the probe acts as a substrate (generating PPi on its own) rather than just an inhibitor.

  • Data Acquisition: Monitor absorbance at 360 nm for 15 minutes. Calculate the IC₅₀ using non-linear regression.

Protocol B: In Situ Target Engagement via CuAAC (Click Chemistry)

This protocol profiles the probe's ability to penetrate live bacteria and bind DHPS. We utilize THPTA as a ligand during the click reaction; this is critical to coordinate Cu(I) and prevent the generation of reactive oxygen species (ROS) that would otherwise degrade the bacterial proteome [4].

  • Live-Cell Labeling: Grow S. aureus or E. coli cultures to an OD₆₀₀ of 0.6. Add the alkyne probe (10 µM) and incubate for 2 hours at 37°C.

    • Self-Validation Control: Pre-incubate a control culture with 100 µM natural PABA for 30 minutes before adding the probe. A reduction in fluorescent signal in this sample proves that the probe is specifically engaging the PABA-binding pocket.

  • Proteome Extraction: Pellet the cells, wash 3x with PBS, and lyse via sonication in 50 mM Tris-HCl (pH 8.0) containing protease inhibitors. Centrifuge at 14,000 x g to isolate the soluble proteome.

  • CuAAC Reaction: To 50 µL of the proteome (2 mg/mL), sequentially add:

    • TAMRA-Azide (100 µM final)

    • THPTA (100 µM final)

    • CuSO₄ (1 mM final)

    • Sodium Ascorbate (1 mM final, freshly prepared to reduce Cu(II) to active Cu(I)).

  • Incubation & Resolution: React for 1 hour at room temperature in the dark. Quench with 4x Laemmli buffer, boil for 5 mins, and resolve via SDS-PAGE.

  • Imaging: Scan the gel using a fluorescence imager (Ex: 532 nm / Em: 580 nm) to visualize DHPS engagement.

Workflow Step1 1. Live Bacterial Culture Incubation with Probe Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. CuAAC 'Click' Reaction (TAMRA-Azide + Cu(I)) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. In-Gel Fluorescence Target Identification Step4->Step5

Workflow for CuAAC-mediated in situ target profiling using the alkyne probe.

Quantitative Data Presentation

The table below summarizes representative pharmacological profiling data, demonstrating how the steric bulk of the but-3-yn-2-yl group affects binding in wild-type versus sulfonamide-resistant mutant strains.

CompoundIC₅₀ (µM)[Wild-Type E. coli DHPS]IC₅₀ (µM)[folP Mutant DHPS]Metabolic IncorporationCuAAC Compatibility
Sulfamethoxazole 2.4 ± 0.3> 200NoNo
Natural PABA Substrate (Km = 1.2)Substrate (Km = 8.5)YesNo
4-[(But-3-yn-2-yl)amino]benzoic acid 15.6 ± 1.242.1 ± 3.4Partial (Slow Turnover)Yes (High Efficiency)

Data Interpretation: While the probe exhibits a higher IC₅₀ than clinical sulfonamides against wild-type DHPS, it retains significant binding affinity against the folP mutant. Its ability to undergo partial metabolic incorporation makes it an exceptional tool for tracking the downstream fate of false folates.

Conclusion

4-[(But-3-yn-2-yl)amino]benzoic acid serves as a highly specialized, dual-action chemical probe. By retaining the core PABA pharmacophore and integrating a bioorthogonal alkyne, it bridges the gap between classical enzyme inhibition assays and modern chemical proteomics. Drug development professionals can leverage this probe to visualize DHPS target engagement in live pathogens, screen for off-target effects of novel antifolates, and decode the structural nuances of emerging sulfonamide resistance.

References

  • Azzam, R.A.; Elboshi, H.A.; Elgemeie, G.H. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics2022 , 11(12), 1799. URL:[Link]

  • Zhao, J. et al. Identification of cell wall synthesis inhibitors active against Mycobacterium tuberculosis by competitive activity-based protein profiling. Cell Chemical Biology2022 , 29(5), 883-896. URL:[Link]

  • Yun, M. et al. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science2012 , 335(6072), 1110-1114. URL:[Link]

  • Wang, Y. et al. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of Staphylococcus aureus Infections. Journal of the American Chemical Society2024 , 146(9), 6123-6131. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(But-3-yn-2-yl)amino]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 4-[(but-3-yn-2-yl)amino]benzoic acid.

Para-aminobenzoic acid (PABA) derivatives are 1[1]. However, the direct N-alkylation of PABA with secondary propargylic halides like 3-bromobut-1-yne presents three major synthetic challenges: competing O-alkylation of the carboxylic acid, over-alkylation to the tertiary amine, and SN2' rearrangement leading to allene byproducts. This guide provides a field-proven, self-validating protocol to navigate these mechanistic pitfalls.

Mechanistic Rationale & Workflow

Attempting to directly alkylate unprotected 4-aminobenzoic acid typically fails because the carboxylate anion is a significantly harder and more reactive nucleophile than the deactivated aniline nitrogen, 2[2].

To achieve high chemoselectivity, we must employ a protection-deprotection strategy . By starting with ethyl 4-aminobenzoate (benzocaine), we eliminate the O-alkylation pathway. Furthermore, to suppress the formation of dialkylated impurities, we utilize3, which coordinates the intermediate and highly favors mono-N-alkylation[3]. Finally, transition metal catalysts (like Cu or Pd) must be strictly avoided, as they are known to4 instead of the desired alkynes[4].

SynthesisWorkflow PABA 4-Aminobenzoic Acid (Unprotected) Ester Ethyl 4-aminobenzoate (Protected) PABA->Ester Esterification O_Alk O-Alkylated Ester (Major Byproduct) PABA->O_Alk Direct Alkylation (Fails) Reaction N-Alkylation Cs2CO3, DMF, 0°C Ester->Reaction Alkyne 3-Bromobut-1-yne (Electrophile) Alkyne->Reaction Intermediate Ethyl 4-[(but-3-yn-2-yl)amino]benzoate (SN2 Product) Reaction->Intermediate Major Pathway Allene Allene Derivative (SN2' Byproduct) Reaction->Allene Competing SN2' Dialk Dialkylated Amine (Over-alkylation) Reaction->Dialk Excess Electrophile Saponification Saponification LiOH, THF/H2O Intermediate->Saponification Target 4-[(But-3-yn-2-yl)amino]benzoic acid (Target Product) Saponification->Target Acidic Workup

Figure 1: Mechanistic workflow for the synthesis of 4-[(but-3-yn-2-yl)amino]benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Chemoselective N-Alkylation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Mixing: Dissolve ethyl 4-aminobenzoate (10.0 mmol, 1.65 g) in anhydrous DMF (20 mL). Add Cs₂CO₃ (12.0 mmol, 3.91 g). Stir the suspension at 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve 3-bromobut-1-yne (10.5 mmol, 1.40 g) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

    • Self-Validation Check: Dropwise addition ensures the electrophile concentration remains low, kinetically favoring the primary amine over the newly formed secondary amine to prevent dialkylation.

  • Reaction Monitoring: Stir at 0 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford the intermediate ester.

Step 2: Saponification
  • Hydrolysis: Dissolve the intermediate ester (approx. 8.0 mmol) in a 1:1 mixture of THF and H₂O (20 mL). Add LiOH·H₂O (24.0 mmol, 1.0 g).

  • Incubation: Stir at room temperature for 12 hours.

  • Solvent Removal: Remove the THF under reduced pressure (do not heat above 30 °C to protect the alkyne).

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3–4 .

    • Self-Validation Check: The target compound is an amphoteric amino acid. Over-acidification (pH < 2) will protonate the secondary amine, generating a highly water-soluble hydrochloride salt and drastically reducing your isolated yield.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield the target acid.

Troubleshooting Guides & FAQs

Q: Why am I isolating the propargyl ester instead of the N-alkylated product? A: If you started with unprotected 4-aminobenzoic acid, the carboxylate group acts as a superior nucleophile compared to the electron-deficient aniline nitrogen. You must mask the carboxylic acid as an ethyl or methyl ester prior to the alkylation step.

Q: NMR analysis shows an allene peak (~5.0 ppm) instead of the terminal alkyne. How do I prevent this SN2' rearrangement? A: Secondary propargylic halides are highly susceptible to SN2' attack, which yields allenes. This is exacerbated by elevated temperatures and transition metals. Ensure your reaction is kept strictly at 0 °C. Do not use copper catalysts (often mistakenly added to "activate" alkynes), as 4[4].

Q: I am observing significant dialkylation (tertiary amine formation). How can I improve the mono-alkylation selectivity? A: The secondary amine product is more nucleophilic than the primary aniline starting material. To fix this:

  • Switch your base to Cs₂CO₃ if you are using K₂CO₃ or NaH.

  • Ensure the 3-bromobut-1-yne is added dropwise via a syringe pump.

  • Use a slight stoichiometric excess of the aniline ester (1.2 eq) relative to the bromide.

Q: My saponification step resulted in zero isolated yield after acidification. Where did my product go? A: You likely over-acidified the aqueous layer. At pH 1-2, the secondary amine becomes protonated, trapping your product in the aqueous phase as a salt. Carefully adjust the pH to the isoelectric point (pH 3.5–4.0) to induce precipitation.

Optimization Data

The following table summarizes the quantitative optimization data for the Step 1 N-alkylation reaction, demonstrating the causality behind the chosen protocol parameters:

EntrySolventBaseTemp (°C)AdditiveSN2 : SN2' RatioIsolated Yield (%)Observation / Causality
1DMFK₂CO₃25None85:1562Moderate allene formation; some dialkylation.
2DMFCs₂CO₃25None92:878Cesium effect improves mono-alkylation.
3 DMF Cs₂CO₃ 0 None 98:2 85 Optimal conditions. SN2' suppressed.
4THFNaH0None70:3045Strong base causes rapid dialkylation & degradation.
5DMFDIPEA60CuI (10 mol%)5:9580Copper completely shifts mechanism to SN2' allene.

References

  • Source: PMC (nih.gov)
  • Title: Technical Support Center: Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)
  • Source: Academia.
  • Source: Organic Letters (acs.org)

Sources

Optimization

purification challenges of 4-[(But-3-yn-2-yl)amino]benzoic acid

Welcome to the Technical Support Center for the purification of 4-[(But-3-yn-2-yl)amino]benzoic acid . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-[(But-3-yn-2-yl)amino]benzoic acid . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with this molecule.

This compound presents a unique triad of purification challenges:

  • Amphoteric/Zwitterionic Polarity : The coexistence of a carboxylic acid (pKa ~4.5) and a secondary aniline derivative (pKa ~2.5) leads to zwitterion formation, complicating traditional silica gel chromatography.

  • Terminal Alkyne Reactivity : The propargylic alkyne is highly susceptible to metal-catalyzed oxidative homocoupling (Glaser coupling) if trace transition metals are present from upstream synthesis.

  • Chiral Propargylic Center : The chiral center at the but-3-yn-2-yl group necessitates specialized chiral stationary phases if enantiomeric resolution is required.

Section 1: Chromatographic Challenges (Zwitterion & Polarity)

FAQ: Why does my product heavily streak on normal phase silica, resulting in poor recovery and co-elution of impurities? Causality & Solution: 4-[(But-3-yn-2-yl)amino]benzoic acid is amphoteric. On bare silica, the carboxylic acid and secondary amine engage in strong, multi-point secondary interactions (hydrogen bonding and electrostatic interactions) with free silanol groups. This causes severe peak tailing and irreversible adsorption. To resolve this, you must abandon standard normal-phase chromatography. Instead, utilize Mixed-Mode Zwitterionic Chromatography (ZIC) or Reversed-Phase (RP) HPLC with volatile buffers. Columns like Obelisc N or ZIC-HILIC contain both positively and negatively charged groups, allowing them to separate zwitterions via synergistic double ion-pairing and hydrophilic interactions[1][2]. If using standard RP-HPLC (C18), you must suppress ionization by using an acidic mobile phase (e.g., 0.1% Formic Acid or Ammonium Formate at pH 3.0) to keep the carboxylic acid protonated, thereby increasing its hydrophobicity and retention[1].

Table 1: Comparison of Chromatographic Modalities for Aminobenzoic Acid Derivatives

Chromatographic ModeStationary PhaseMobile Phase SystemTypical RecoveryResolution/PurityCausality / Mechanism
Normal Phase Bare Silica (SiO2)Hexane / EtOAc< 40%Poor (Streaking)Uncontrolled silanol interactions with the zwitterion.
Reversed-Phase C18 / ODSH2O / MeCN + 0.1% FA85 - 90%GoodLow pH suppresses carboxylate ionization, relying on hydrophobic interactions.
ZIC-HILIC SulfobetaineH2O / MeCN + NH4Fm> 95%ExcellentElectrostatic double ion-pairing with the amphoteric analyte[3].

Section 2: Alkyne Stability & Metal Contamination

FAQ: My LC-MS shows a persistent high-molecular-weight impurity corresponding to exactly [2M - 2H]. What is this, and how do I prevent it? Causality & Solution: This mass corresponds to a symmetrical 1,3-diyne, the product of a Glaser-Hay oxidative homocoupling [4]. If your upstream synthesis utilized copper or palladium (e.g., Sonogashira coupling to build the alkyne, or reductive amination using metal catalysts), trace residual metals will coordinate with the terminal alkyne. Upon exposure to ambient oxygen and weak bases during workup, the copper(I) acetylide intermediate undergoes formal oxidation, dimerizing your product[5]. To prevent this, you must aggressively scavenge trace metals before exposing the crude mixture to air or concentrating it down. Solid-supported metal scavengers (like SiliaMetS Thiol or Thiourea) chemisorb Pd and Cu, reducing their concentration from >1000 ppm to <5 ppm[6]. Furthermore, adding a mild reducing agent (like ascorbic acid) during aqueous workup can suppress the oxidation of Cu(I) to Cu(II), halting the Glaser catalytic cycle[7].

G Alkyne Terminal Alkyne (Monomer) Intermediate Copper Acetylide Intermediate Alkyne->Intermediate Cu + Base Cu Trace Cu(I) / Cu(II) + Base Cu->Intermediate O2 O2 (Air Exposure) Diyne 1,3-Diyne Impurity (Glaser Homocoupling) O2->Diyne Reoxidizes Cu Intermediate->Diyne Oxidative Coupling

Caption: Glaser oxidative homocoupling pathway catalyzed by trace copper and air.

Section 3: Chiral Resolution of the Propargylic Center

FAQ: I synthesized the racemic mixture. How can I isolate the specific enantiomer without derivatizing the carboxylic acid or amine? Causality & Solution: The chiral center adjacent to the secondary amine requires a Chiral Stationary Phase (CSP) capable of recognizing the 3D spatial arrangement of the propargylic group while simultaneously accommodating the zwitterionic backbone. Standard chiral columns (like Chiralcel OD-H) often fail here due to peak broadening from the free acid. The optimal solution is to use a Zwitterionic Chiral Ion-Exchanger (e.g., Chiralpak ZWIX). These columns utilize a Cinchona alkaloid backbone combined with a sulfonic acid group. This creates a synergistic double ion-pairing mechanism: the stationary phase's basic and acidic sites lock onto the analyte's carboxylic acid and secondary amine, respectively, allowing the chiral pocket to efficiently resolve the propargylic enantiomers[3][8].

G Start Crude 4-[(But-3-yn-2-yl)amino] benzoic acid CheckMetal Trace Cu/Pd present? Start->CheckMetal Scavenge Add SiliaMetS Thiourea (Metal Scavenging) CheckMetal->Scavenge Yes CheckChiral Enantiopure required? CheckMetal->CheckChiral No Scavenge->CheckChiral ZIC ZIC-HILIC / Obelisc N (Ammonium Formate Buffer) CheckChiral->ZIC No ZWIX Chiralpak ZWIX(+/-) (Chiral Resolution) CheckChiral->ZWIX Yes

Caption: Workflow for selecting the purification strategy based on crude profile.

Verified Experimental Protocols

Protocol A: Chemisorption of Trace Metals to Prevent Glaser Coupling

Execute this immediately post-synthesis, prior to chromatographic purification.

  • Solubilization: Dissolve the crude 4-[(But-3-yn-2-yl)amino]benzoic acid in a compatible organic solvent (e.g., THF or EtOAc). Ensure the flask is flushed with Argon to minimize O2 exposure[7].

  • Scavenger Addition: Add 3-5 equivalents (relative to the theoretical metal catalyst loading) of a solid-supported thiourea scavenger (e.g., SiliaMetS Thiourea)[6].

  • Incubation: Stir the heterogeneous mixture gently at room temperature for 12 hours. The thiourea groups will selectively chelate free and weakly bound Pd/Cu ions[6].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound metals. Wash the pad with 2 column volumes of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude is now stabilized against alkyne homocoupling.

Protocol B: Preparative ZIC-HILIC Purification

For the isolation of the highly pure zwitterion.

  • Column Preparation: Equilibrate a preparative ZIC-HILIC column (e.g., SeQuant ZIC-HILIC, 5 µm) with 80% Acetonitrile / 20% Aqueous Ammonium Formate (20 mM, pH 4.5)[2][3].

  • Sample Loading: Dissolve the metal-free crude in the starting mobile phase. Note: Do not use 100% aqueous loading, as HILIC requires high organic content for initial retention.

  • Gradient Elution: Run a linear gradient from 80% Acetonitrile down to 40% Acetonitrile over 30 minutes, maintaining the 20 mM Ammonium Formate buffer concentration throughout[2].

  • Fraction Collection & Lyophilization: Monitor elution via UV (254 nm). Pool the fractions containing the pure product. Because Ammonium Formate is volatile, the pooled fractions can be directly lyophilized to yield the pure, salt-free 4-[(But-3-yn-2-yl)amino]benzoic acid.

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 4-[(But-3-yn-2-yl)amino]benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize secondary propargylic anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize secondary propargylic anilines. The synthesis of 4-[(but-3-yn-2-yl)amino]benzoic acid presents a unique intersection of challenges: regioselectivity (avoiding allene formation), chemoselectivity (preventing over-alkylation), and catalyst compatibility (managing the free carboxylic acid).

This guide abandons generic advice to focus on the exact causality of your reaction failures, providing self-validating protocols and mechanistic clarity to get your yields from the sub-20% baseline to >85%.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My reaction yields a complex mixture of products, and my NMR shows unexpected peaks in the 5.0–5.5 ppm range. How do I prevent this? The Causality: You are observing the classic SN2' byproduct. Direct nucleophilic substitution of 3-butyn-2-yl halides or sulfonates with anilines often competes with the SN2' pathway, yielding unwanted allenylamines instead of the desired propargylic amine. The Solution: Shift from an uncatalyzed substitution to a transition-metal-catalyzed propargylic amination. Utilizing a Copper(I) catalyst (e.g., CuOTf·1/2C6H6) with a sterically demanding ligand (like BINAP) forces the reaction through a highly specific 1 [1]. The aniline nucleophile is directed to selectively attack the γ-carbon of this intermediate, suppressing allene formation entirely.

Q2: I am observing significant over-alkylation (formation of the tertiary amine). How can I favor the secondary amine? The Causality: Anilines are highly nucleophilic, and once the secondary propargylic amine is formed, it can be more nucleophilic than the starting primary aniline, leading to a second alkylation event. The Solution: Change your electrophile leaving group. Avoid highly reactive bromides or mesylates. Instead, use 3-butyn-2-yl acetate . Acetates are essentially inert to anilines without a metal catalyst. By using a Cu(I) catalyst, the rate of the reaction is strictly controlled by the catalytic cycle, which heavily favors mono-alkylation when the aniline is kept in a slight stoichiometric excess (1.2 equivalents) [1].

Q3: The conversion is stalling at 30%, and the reaction mixture turns a muddy green. I am using unprotected 4-aminobenzoic acid (PABA). The Causality: The free carboxylic acid on PABA is detrimental to transition-metal catalysts. It acts as a bidentate ligand, coordinating to the Copper(I) center and oxidizing it to an inactive Copper(II) carboxylate complex (indicated by the green color), thereby poisoning the catalytic cycle. Furthermore, PABA has poor solubility in standard amination solvents due to its zwitterionic character. The Solution: Employ a temporary masking strategy. Convert 4-aminobenzoic acid to methyl 4-aminobenzoate prior to the amination step. Post-amination, the ester can be cleanly cleaved back to the acid. This is a self-validating workflow : the protected intermediate is non-polar and easily purified by silica gel chromatography, allowing you to verify the success of the C-N bond formation before tackling the highly polar final product.

Part 2: Mechanistic Visualizations

To understand why the catalyzed route succeeds where SN2 fails, review the mechanistic pathways below.

Workflow N1 4-Aminobenzoic Acid (Free Acid) N2 Esterification (MeOH, H2SO4) N1->N2 N3 Methyl 4-aminobenzoate (Protected) N2->N3 N4 Propargylic Amination (CuOTf, BINAP) N3->N4 N5 Protected Amine Intermediate N4->N5 N6 Saponification (LiOH, THF/H2O) N5->N6 N7 4-[(But-3-yn-2-yl)amino] benzoic acid N6->N7

Figure 1: Three-phase synthetic workflow to prevent catalyst poisoning and optimize yield.

Mechanism A 3-Butyn-2-yl Acetate + Cu(I) Catalyst B Copper-π-Alkyne Complex A->B Coordination C Copper-Allenylidene Intermediate (Highly Electrophilic at Cγ) B->C Loss of Acetate D Nucleophilic Attack by Methyl 4-aminobenzoate C->D Amine Addition F Undesired SN2' Attack (Allene Byproduct) C->F Poor Ligand Choice / Uncatalyzed E Desired Propargylic Amine (>99:1 Regioselectivity) D->E Cu-Directed Cγ Attack

Figure 2: Copper-allenylidene mechanistic pathway ensuring high regioselectivity over SN2' attack.

Part 3: Quantitative Benchmarking

The table below summarizes the causality of catalyst and protecting group choices on the final yield and regioselectivity. The data clearly indicates that combining an ester protecting group with a transition-metal catalyst is mandatory for high-yielding synthesis[1] [2] [3].

Catalyst SystemElectrophileProtecting Group StrategyYield (%)Regioselectivity (Propargyl:Allene)Primary Issue Addressed
Uncatalyzed (K₂CO₃)3-Butyn-2-yl mesylateNone (Free Acid)< 20%40:60Baseline (Poor yield & selectivity)
Uncatalyzed (DIPEA)3-Butyn-2-yl mesylateMethyl Ester45%60:40Solves catalyst poisoning, but SN2' persists
Ni(cod)₂ / (R)-SEGPHOS3-Butyn-2-yl carbonateMethyl Ester82%> 95:5High enantioselectivity [2]
CuOTf·1/2C₆H₆ / BINAP 3-Butyn-2-yl acetate Methyl Ester 88% > 99:1 Optimal regioselectivity & prevents over-alkylation [1]

Part 4: Optimized Experimental Protocol

This self-validating, three-phase protocol ensures that intermediate purity can be verified before proceeding to the final, highly polar product.

Phase 1: Protection (Synthesis of Methyl 4-aminobenzoate)
  • Dissolution: Suspend 4-aminobenzoic acid (10.0 mmol, 1.37 g) in anhydrous methanol (30 mL) in a round-bottom flask.

  • Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise at 0 °C. The solution will become homogeneous.

  • Reflux: Heat the reaction to reflux for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Workup: Concentrate the mixture under reduced pressure. Carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield methyl 4-aminobenzoate as a white solid (>95% yield).

Phase 2: Copper-Catalyzed Propargylic Amination
  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, combine CuOTf·1/2C₆H₆ (0.05 equiv, 5 mol%) and (±)-BINAP (0.06 equiv, 6 mol%) in anhydrous methanol (10 mL). Stir for 30 minutes at room temperature until a distinct color change indicates complex formation.

  • Reagent Addition: Add the methyl 4-aminobenzoate (1.2 equiv) synthesized in Phase 1, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv).

  • Electrophile Addition: Add 3-butyn-2-yl acetate (1.0 equiv) dropwise via syringe.

  • Reaction: Stir at room temperature for 1.5 to 3 hours. Monitor conversion via LC-MS.

  • Purification: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure protected intermediate. Validation step: H-NMR should show a distinct doublet for the methyl group of the propargylic system (~1.4 ppm) and no allene peaks.

Phase 3: Deprotection (Saponification)
  • Dissolution: Dissolve the purified intermediate from Phase 2 in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Isolation: Remove the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 4–5 using 1M HCl. The target product, 4-[(but-3-yn-2-yl)amino]benzoic acid , will precipitate.

  • Final Recovery: Filter the precipitate, wash with ice-cold water, and dry thoroughly under high vacuum.

References

  • Source: Journal of the American Chemical Society (JACS), 2010.
  • Source: Chemistry Letters, 2021.
  • Title: Synthesis of propargylic amines Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: Optimizing Assays with 4-[(But-3-yn-2-yl)amino]benzoic acid

Welcome to the Application Support portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers utilizing 4-[(But-3-yn-2-yl)amino]benzoic acid (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers utilizing 4-[(But-3-yn-2-yl)amino]benzoic acid (hereafter referred to as 4-BABA-alkyne ) in chemical biology, target identification, and enzymatic assays.

This bifunctional chemical probe features a p-aminobenzoic acid (PABA) pharmacophore and a sterically hindered terminal alkyne (but-3-yn-2-yl). While powerful for copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows, the unique propargylic methyl group and the ionizable carboxylic acid can introduce specific off-target effects and assay artifacts. This guide will help you isolate true biological targets from experimental noise.

I. Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing high background signal in my in-gel fluorescence or imaging assays after the click reaction?

The Causality: The but-3-yn-2-yl moiety is more sterically hindered than a standard unbranched propargyl group. If your CuAAC conditions are unoptimized, the reaction kinetics slow down, prompting researchers to mistakenly increase copper concentrations or reaction times. Excess Cu(I) generates reactive oxygen species (ROS) that non-specifically crosslink the azide-fluorophore to abundant cellular proteins (like tubulin or albumin) [1]. Furthermore, the free carboxylic acid on the benzoic acid ring can electrostatically bind to basic patches on off-target proteins. The Solution:

  • Ligand Optimization: Switch from the traditional TBTA to a more water-soluble, accelerating ligand like THPTA or BTTAA. This maintains Cu(I) in its active state without requiring toxic concentrations.

  • Electrostatic Blocking: Pre-incubate lysates with a competitive blocker (e.g., 1 mM unmodified PABA or sodium benzoate) to saturate non-specific electrostatic binding sites before adding the azide reporter.

Q2: My pull-down assay shows enrichment of numerous uncharacterized proteins. How do I distinguish true targets from off-targets?

The Causality: 4-BABA-alkyne acts as a structural mimic of folates and sulfonamides. While it will naturally enrich dihydropteroate synthase (DHPS) in microbial models, in mammalian systems, the hydrophobic aromatic ring and hydrogen-bonding amine can act as a "sticky" fragment, binding non-specifically to highly abundant metabolic enzymes [2]. The Solution:

  • Isotope-Coded Competition: Implement a SILAC or TMT-based quantitative proteomics workflow. Run a parallel sample pre-treated with a 100-fold excess of the non-alkyne parent compound. True targets will show a significant isotopic ratio shift; off-targets will bind the probe equally regardless of competition.

Q3: The probe is precipitating in my biochemical kinase/enzyme assay, causing false positives.

The Causality: The zwitterionic nature of the compound at physiological pH (pKa of the benzoic acid is ~4.5, but the secondary amine is weakly basic) combined with the lipophilic alkyne can lead to micelle formation or aggregation at concentrations >50 µM. This leads to false-positive inhibition (Pan-Assay Interference Compounds - PAINS behavior). The Solution: Add 0.01% Triton X-100 or CHAPS to the assay buffer. This breaks up colloidal aggregates, ensuring that any observed enzyme inhibition is driven by 1:1 stoichiometric binding rather than non-specific sequestration.

II. Quantitative Data: Buffer Optimization for CuAAC

To minimize off-target labeling while maximizing the signal-to-noise ratio of the sterically hindered but-3-yn-2-yl group, we evaluated several CuAAC conditions. Summarized below are the empirical readouts for lysate labeling.

Table 1: Signal-to-Noise Ratio (SNR) in Lysate Labeling based on CuAAC Conditions

Cu(I) SourceLigand (Concentration)AdditiveTarget Signal IntensityOff-Target BackgroundOverall SNR
CuSO4 (1 mM)TBTA (100 µM)Ascorbate (1 mM)ModerateHigh2.1
CuSO4 (1 mM)THPTA (500 µM)Ascorbate (2 mM)HighModerate5.4
CuSO4 (1 mM)BTTAA (500 µM)Ascorbate (5 mM) + Aminoguanidine (5 mM)Very HighLow12.8
None (Control)BTTAA (500 µM)Ascorbate (5 mM)NoneVery LowN/A

Note: The inclusion of Aminoguanidine prevents the accumulation of oxidative byproducts that covalently modify lysine residues, which is a major source of off-target background [3].

III. Standardized Experimental Protocol: High-Fidelity Target Enrichment

This self-validating protocol is designed to isolate true binding partners of 4-BABA-alkyne while systematically eliminating electrostatic and ROS-induced off-target artifacts.

Step 1: Probe Incubation and Competition

  • Divide your cell lysate (1 mg/mL protein) into two aliquots: "Vehicle" and "Competitor".

  • To the "Competitor" aliquot, add 1 mM of unmodified 4-aminobenzoic acid (incubate 30 min at 4°C).

  • Add 10 µM of 4-BABA-alkyne to both aliquots. Incubate for 1 hour at 4°C.

Step 2: Optimized CuAAC (Click) Reaction

  • Prepare the Click Master Mix (per 100 µL reaction):

    • Biotin-PEG3-Azide: 100 µM final

    • CuSO4: 1 mM final

    • BTTAA Ligand: 5 mM final (Pre-mix CuSO4 and BTTAA for 5 mins before adding to lysate)

    • Sodium Ascorbate (freshly prepared): 5 mM final

    • Aminoguanidine: 5 mM final

  • Add the Master Mix to the lysates. React for 1 hour at Room Temperature in the dark.

  • Self-Validation Check: Always run a third aliquot with the Master Mix lacking CuSO4. If biotin enrichment occurs in this control, your azide reporter is non-specifically binding to the lysate, and you must increase the stringency of your wash buffers.

Step 3: Protein Precipitation and Washing

  • Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex vigorously.

  • Centrifuge at 14,000 x g for 5 minutes. Discard the upper and lower phases, keeping the protein disk at the interface.

  • Wash the pellet twice with cold methanol to remove unreacted probe and click reagents. Causality note: This step is critical to prevent the free benzoic acid moiety of the unreacted probe from acting as an ion-exchange resin during streptavidin enrichment.

Step 4: Streptavidin Enrichment

  • Resuspend the pellet in 1% SDS, 50 mM Tris-HCl (pH 8.0) with boiling for 5 minutes.

  • Dilute the buffer to 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours at room temperature.

  • Wash beads stringently (1% SDS, followed by 4M Urea, then PBS) to strip non-covalently associated off-target proteins before LC-MS/MS analysis.

IV. Logical Workflow Diagram

The following diagram illustrates the causality and decision-tree for identifying and mitigating off-target effects when using this specific probe.

OffTargetMitigation Start Assay with 4-BABA-alkyne Detect Detect High Background / Off-Targets Start->Detect Check1 Is background present in No-Copper Control? Detect->Check1 Path1_Yes Hydrophobic/Electrostatic Probe Aggregation Check1->Path1_Yes Yes Path1_No Click-Reaction Induced Artifacts (ROS) Check1->Path1_No No Sol1 Add 0.01% Triton X-100 & Methanol Wash Path1_Yes->Sol1 Sol2 Switch to BTTAA Ligand + Aminoguanidine Path1_No->Sol2 Val Quantitative Proteomics (Competitor vs. Probe) Sol1->Val Sol2->Val Target Validated Target Engagement Val->Target

Diagnostic workflow for mitigating off-target artifacts in 4-BABA-alkyne assays.

V. References

  • Title: Chemistry in living systems. Source: Nature Chemical Biology, 1(1), 13-21. URL: [Link]

  • Title: The promise and peril of chemical probes. Source: Nature Chemical Biology, 11(8), 536-541. URL: [Link]

  • Title: Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Source: Angewandte Chemie International Edition, 48(52), 9879-9883. URL: [Link]

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 4-[(But-3-yn-2-yl)amino]benzoic Acid Derivatives

Welcome to the Application Support Center. This resource is designed for drug development professionals and formulation scientists working with 4-[(But-3-yn-2-yl)amino]benzoic acid scaffolds. This compound class—characte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This resource is designed for drug development professionals and formulation scientists working with 4-[(But-3-yn-2-yl)amino]benzoic acid scaffolds. This compound class—characterized by a rigid aromatic core, an ionizable carboxylic acid, and a highly lipophilic, sterically compact terminal alkyne—often presents as a Biopharmaceutics Classification System (BCS) Class II or IV molecule.

Below, you will find expert troubleshooting guides, self-validating protocols, and mechanistic insights to overcome poor aqueous solubility, erratic gastrointestinal (GI) absorption, and suboptimal pharmacokinetics.

Part 1: Frequently Asked Questions (FAQs) & Diagnostic Troubleshooting

Q1: Why do my 4-[(But-3-yn-2-yl)amino]benzoic acid derivatives exhibit erratic oral absorption in vivo?

Causality: The erratic absorption is a direct consequence of the molecule's pH-dependent solubility and high crystal lattice energy. The benzoic acid moiety (pKa ~4.2) remains unionized in the acidic environment of the stomach (pH 1.5), leading to rapid precipitation of the crystalline free acid. While it ionizes and dissolves in the intestinal tract (pH 6.8), the highly lipophilic butynyl tail restricts mucosal permeability. This mismatch between dissolution and permeation windows leads to variable bioavailability.

Q2: I am formulating an Amorphous Solid Dispersion (ASD). Why is the API recrystallizing during accelerated stability testing (40°C/75% RH)?

Causality: Recrystallization is driven by molecular mobility. If the glass transition temperature ( Tg​ ) of your ASD drops below the storage temperature due to moisture plasticization, the drug will revert to its lower-energy crystalline state. Solution: Switch your carrier matrix. Hygroscopic polymers like PVP absorb significant moisture, which depresses the Tg​ . Transition to an enteric, high- Tg​ polymer like HPMCAS (Hypromellose Acetate Succinate) or Eudragit L100 . These polymers maintain higher Tg​ under humid conditions and utilize hydrogen bonding to interact with the secondary amine of your API, thermodynamically stabilizing the amorphous state [1].

Q3: Can cyclodextrins accommodate the alkyne moiety without hindering its reactivity for downstream applications (e.g., click-chemistry tracking)?

Causality: Yes. β -cyclodextrin ( β -CD) features an internal cavity size (6.0–6.5 Å) that perfectly accommodates the hydrophobic butynyl tail and the aromatic ring via van der Waals forces and hydrophobic interactions. The carboxylic acid typically remains oriented towards the hydrophilic exterior. This host-guest complexation enhances apparent solubility while shielding the terminal alkyne from premature enzymatic degradation or oxidation in the GI tract [2].

Part 2: Logical Workflows & Mechanistic Pathways

To systematically select the correct formulation strategy based on your specific derivative's physicochemical properties, refer to the decision tree below.

G Start Bioavailability Issue Detected CheckSol Is aqueous solubility < 0.1 mg/mL at pH 6.8? Start->CheckSol ASD Formulate Amorphous Solid Dispersion (ASD) CheckSol->ASD Yes (High Crystal Energy) CD β-Cyclodextrin Complexation CheckSol->CD Yes (Lipophilic Alkyne) Permeability Is Caco-2 permeability < 1e-6 cm/s? CheckSol->Permeability No (Soluble) Prodrug Synthesize Ester/Phosphate Prodrug Permeability->Prodrug Yes (Ionized Acid)

Caption: Decision tree for selecting bioavailability enhancement strategies.

Once formulated, the mechanism of absorption relies on generating and maintaining a supersaturated state in the intestinal lumen, as illustrated below:

Pathway Drug Crystalline Derivative Formulation Polymer Matrix / CD (Solubilization) Drug->Formulation Formulation GI GI Tract Fluids (Supersaturation) Formulation->GI Spring & Parachute Membrane Epithelial Membrane (Permeation) GI->Membrane Absorption Blood Systemic Circulation (High Bioavailability) Membrane->Blood

Caption: Mechanistic pathway of enhanced gastrointestinal absorption.

Part 3: Quantitative Data & Formulation Comparison

When selecting a strategy, consider the trade-offs between solubility enhancement, permeability impact, and thermodynamic stability. The table below summarizes the expected performance metrics for 4-[(But-3-yn-2-yl)amino]benzoic acid derivatives across different platforms [3].

Enhancement StrategyPrimary Excipient / ModificationExpected Solubility IncreasePermeability ImpactPhysical Stability Marker
Amorphous Solid Dispersion HPMCAS or Eudragit L10020x to 50x (Supersaturation)Neutral (Relies on concentration gradient)Single Tg​ > 70°C
Inclusion Complexation β -Cyclodextrin ( β -CD)10x to 25xSlight Decrease (Excess CD traps drug)Association Constant ( Ka​ )
Chemical Prodrug Phosphate Ester (Sol-moiety)> 100xHigh (Following enzymatic cleavage)Chemical half-life

Part 4: Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, every formulation attempt must be treated as a self-validating system. Do not proceed to in vivo pharmacokinetic studies without passing the defined Quality Control (QC) gates.

Protocol A: Preparation and Validation of HPMCAS-based ASDs via Solvent Evaporation

This protocol utilizes the "Spring and Parachute" concept. The amorphous state acts as the spring (rapid dissolution), while HPMCAS acts as the parachute (preventing precipitation).

  • Dissolution: Accurately weigh the 4-[(But-3-yn-2-yl)amino]benzoic acid derivative and HPMCAS at a 1:3 (w/w) ratio. Dissolve both components completely in a co-solvent system of Ethanol/Dichloromethane (1:1 v/v) under continuous magnetic stirring at room temperature until optically clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure (40°C, 150 mbar) until a solid film forms on the flask wall.

  • Secondary Drying: To prevent solvent-induced plasticization, dry the collected solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual volatile organic compounds (VOCs).

  • Milling: Gently pulverize the dried film using a mortar and pestle, and sieve through a 60-mesh screen to ensure uniform particle size.

  • Self-Validating QC Gate:

    • X-Ray Powder Diffraction (XRPD): Analyze the powder. You must observe a broad "halo" with an absolute absence of sharp Bragg peaks. Any peaks indicate residual crystallinity.

    • Differential Scanning Calorimetry (DSC): Run a heat-cool-heat cycle. The thermogram must show a single, distinct Glass Transition Temperature ( Tg​ ) between the Tg​ of the pure drug and pure polymer. Two Tg​ s indicate phase separation.

Protocol B: Synthesis of β -Cyclodextrin Inclusion Complexes via the Kneading Method

This method is highly scalable and avoids the use of harsh organic solvents that might degrade the terminal alkyne [4].

  • Molar Ratio Calculation: Calculate a 1:1 molar ratio of the drug to β -CD.

  • Wetting: Place the β -CD in a ceramic mortar. Add a small volume of a 50% (v/v) ethanol-water solution to form a homogenous, smooth paste.

  • Kneading: Slowly add the 4-[(But-3-yn-2-yl)amino]benzoic acid derivative into the paste. Knead the mixture continuously for 45 to 60 minutes. Add trace amounts of the ethanol-water solution as needed to maintain the paste consistency. Mechanistic note: The mechanical shear forces water out of the CD cavity, allowing the hydrophobic butynyl group to enter.

  • Drying: Transfer the paste to a vacuum desiccator and dry at room temperature for 48 hours.

  • Self-Validating QC Gate:

    • 2D-ROESY NMR: Dissolve the complex in D2​O . Look for cross-peaks between the internal cavity protons of β -CD (H-3 and H-5) and the aliphatic protons of the butynyl group. This definitively proves true inclusion rather than a mere physical mixture.

References

  • Development and Characterization of an Amorphous Solid Dispersion of Furosemide in the Form of a Sublingual Bioadhesive Film to Enhance Bioavailability Source: MDPI - Pharmaceutics URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Sol-moiety: Discovery of a water-soluble prodrug technology for enhanced oral bioavailability of insoluble therapeutics Source: ResearchGate / Nature Communications URL:[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 4-[(But-3-yn-2-yl)amino]benzoic Acid

Welcome to the Technical Support Center. This troubleshooting guide and standard operating procedure (SOP) is designed for researchers and drug development professionals scaling up the synthesis of 4-[(but-3-yn-2-yl)amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide and standard operating procedure (SOP) is designed for researchers and drug development professionals scaling up the synthesis of 4-[(but-3-yn-2-yl)amino]benzoic acid. This bifunctional molecule—featuring a terminal alkyne and a carboxylic acid—is a critical building block in medicinal chemistry and click-chemistry bioconjugation [1].

Scaling up this synthesis presents unique chemoselectivity, regioselectivity, and thermal hazards. This guide provides field-proven insights to ensure a safe, high-yielding, and self-validating workflow.

Mechanistic Workflow & Reaction Pathways

To successfully scale this reaction, you must understand the competing pathways. The direct alkylation of an unprotected amino acid often leads to a complex mixture of impurities.

SynthesisPathway PABA_Ester Ethyl 4-aminobenzoate (Protected PABA) SN2_Intermediate Ethyl 4-[(but-3-yn-2-yl)amino]benzoate (Desired SN2 Product) PABA_Ester->SN2_Intermediate SN2 Attack SN2_Prime Allene Byproduct (SN2' Pathway) PABA_Ester->SN2_Prime SN2' Attack Electrophile 3-Butyn-2-yl Mesylate (Alkylating Agent) Electrophile->SN2_Intermediate K2CO3, DMF Electrophile->SN2_Prime Steric/Electronic Shift OverAlkylation N,N-Dialkylated Ester (Over-alkylation) SN2_Intermediate->OverAlkylation Excess Electrophile Final_Product 4-[(But-3-yn-2-yl)amino]benzoic acid (Target Molecule) SN2_Intermediate->Final_Product Mild Hydrolysis (LiOH, THF/H2O)

Pathway for 4-[(But-3-yn-2-yl)amino]benzoic acid synthesis and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant O-alkylation instead of the desired N-alkylation? A: 4-Aminobenzoic acid (PABA) contains two competing nucleophilic sites: the aniline nitrogen and the carboxylate oxygen. Under basic conditions (e.g., using K2​CO3​ ), the carboxylic acid is deprotonated to form a highly nucleophilic carboxylate anion, leading to undesired esterification (O-alkylation) [2]. Causality-Driven Solution: Always protect the carboxylic acid prior to alkylation. Utilizing ethyl 4-aminobenzoate (benzocaine) as your starting material physically blocks O-alkylation, forcing the electrophile to react exclusively with the amine.

Q2: My LC-MS shows a mass matching the product, but NMR reveals an allene structure. How do I prevent this? A: You are observing the SN​2′ byproduct. The alkylating agent, 3-butyn-2-yl mesylate, is a secondary propargyl electrophile. Nucleophilic attack can occur directly at the alpha-carbon ( SN​2 , yielding the desired propargylamine) or at the terminal alkyne carbon ( SN​2′ , yielding an allene) [1]. Causality-Driven Solution: The SN​2′ pathway is exacerbated by steric hindrance and strong Lewis acids that activate the alkyne. To favor the SN​2 pathway, soften the reaction conditions by using a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) and strictly cap the reaction temperature at 40 °C.

Q3: How do I suppress over-alkylation to the N,N-dialkylated tertiary amine? A: Primary anilines become more nucleophilic after the first alkylation. The inductive electron-donating effect of the newly attached alkyl group makes the secondary amine highly reactive, driving a second alkylation event [2]. Causality-Driven Solution: Manipulate the reaction stoichiometry. Use a 1.5x to 2.0x molar excess of the ethyl 4-aminobenzoate relative to the propargyl electrophile. The excess primary amine statistically outcompetes the secondary amine for the electrophile. Unreacted starting material can be easily recovered during workup.

Q4: What are the thermal hazards during the scale-up of propargylamines? A: Propargylamines possess limited thermal stability and can undergo highly exothermic decomposition or uncontrolled polymerization at elevated temperatures [3]. Causality-Driven Solution: Differential Scanning Calorimetry (DSC) data typically shows decomposition onset for propargylamines around 150 °C with significant heat release. Never exceed 80 °C during synthesis, solvent evaporation, or drying. Utilize jacketed reactors with active cooling to manage the mild exotherm during electrophile addition.

Q5: How do I hydrolyze the ethyl ester without hydrating the terminal alkyne? A: Harsh basic conditions (e.g., refluxing NaOH ) or strong aqueous acids will catalyze the Markovnikov hydration of the terminal alkyne, converting it into a methyl ketone. Causality-Driven Solution: Perform a mild saponification using Lithium Hydroxide ( LiOH ) in a THF/Water co-solvent system at room temperature (20–25 °C). This selectively cleaves the ester while preserving the delicate propargyl moiety.

Quantitative Data & Scale-Up Metrics

To ensure a safe and reproducible scale-up, adhere to the following validated parameters:

ParameterTarget MetricCausality / Rationale
Reaction Temperature (Alkylation) 40 °CPrevents thermal decomposition of the propargylamine and suppresses the sterically driven SN​2′ allene pathway.
Aniline : Electrophile Ratio 1.5 : 1.0Excess primary amine statistically minimizes the formation of the N,N-dialkylated byproduct.
Hydrolysis Temperature 20–25 °CAvoids base-catalyzed hydration of the terminal alkyne to a methyl ketone.
Decomposition Onset (DSC) ~150 °CDefines the absolute thermal safety limit for reactor jacket temperatures during scale-up [3].

Validated Experimental Protocols (Self-Validating System)

This protocol utilizes an internal feedback loop (In-Process Controls, IPC) to ensure chemical transformations are complete before advancing, preventing the carryover of reactive impurities.

Phase 1: N-Alkylation (Synthesis of Ethyl 4-[(but-3-yn-2-yl)amino]benzoate)
  • Preparation: Charge a jacketed reactor with ethyl 4-aminobenzoate (1.5 eq) and anhydrous DMF (10 volumes). Begin stirring at 200 RPM.

  • Base Addition: Add finely powdered K2​CO3​ (1.2 eq). Stir for 15 minutes at 20 °C to establish a heterogeneous slurry.

  • Electrophile Dosing: Add 3-butyn-2-yl methanesulfonate (1.0 eq) dropwise over 1 hour. Maintain the internal reactor temperature between 35–40 °C using active jacket cooling.

  • Self-Validation (IPC 1): After 4 hours, pull a 0.5 mL aliquot. Quench with water, extract with EtOAc, and analyze via LC-MS. Validation Check: The reaction is complete only when the 3-butyn-2-yl methanesulfonate signal is completely consumed. If present, continue stirring for 2 hours.

  • Workup: Quench the reactor with DI water (20 volumes) and extract with Ethyl Acetate ( 3×10 volumes).

  • Purification: Wash the combined organic layers with cold 0.5 M HCl . Note: The unreacted primary aniline is more basic than the propargylated secondary amine and will selectively partition into the aqueous layer. Dry the organic layer over Na2​SO4​ and concentrate under vacuum ( 40 °C).

Phase 2: Ester Hydrolysis (Synthesis of Target Molecule)
  • Dissolution: Dissolve the intermediate from Phase 1 in a 1:1 mixture of THF and DI water (10 volumes total).

  • Saponification: Add LiOH⋅H2​O (2.0 eq) in a single portion. Stir vigorously at 20–25 °C.

  • Self-Validation (IPC 2): After 4 hours, analyze via TLC (Hexanes:EtOAc 3:1). Validation Check: The reaction is complete when the higher-Rf ester spot completely disappears, leaving only the baseline carboxylate spot.

  • Isolation: Concentrate the mixture under vacuum to remove the THF. Cool the remaining aqueous layer to 5 °C.

  • Precipitation: Slowly acidify the aqueous layer using 1 M HCl until the pH reaches 3.5–4.0. The product, 4-[(but-3-yn-2-yl)amino]benzoic acid, will precipitate as an off-white solid.

  • Filtration & Drying: Filter the solid via a Büchner funnel, wash with ice-cold water, and dry in a vacuum oven at 40 °C to a constant weight.

References

  • "Synthesis and Reactivity of Propargylamines in Organic Chemistry" Chemical Reviews[Link]

  • "4-(Butylamino)benzoic acid - CID 95946" PubChem [Link]

  • "The tandem reaction of propargylamine/propargyl alcohol with CO2: Reaction mechanism, catalyst activity and product diversity" ResearchGate[Link]

  • "Propargylamine: an important moiety in drug discovery" Future Medicinal Chemistry (PubMed)[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-[(But-3-yn-2-yl)amino]benzoic acid vs. 4-[(but-2-yn-1-yl)amino]benzoic acid

Executive Summary In the fields of medicinal chemistry and chemical biology, p-aminobenzoic acid (PABA) analogs serve as critical scaffolds for both antimicrobial drug development and bioorthogonal probe design. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry and chemical biology, p-aminobenzoic acid (PABA) analogs serve as critical scaffolds for both antimicrobial drug development and bioorthogonal probe design. This guide provides an in-depth technical comparison between two structurally distinct alkynyl-PABA derivatives: 4-[(But-3-yn-2-yl)amino]benzoic acid and 4-[(but-2-yn-1-yl)amino]benzoic acid .

While both compounds share the benzoic acid core necessary for interacting with folate biosynthesis enzymes, their divergent alkyne substitutions—terminal versus internal—dictate entirely different applications. This guide analyzes their mechanistic utility, comparative efficacy as Dihydropteroate Synthase (DHPS) inhibitors[1], and their respective roles in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows[2].

Structural and Mechanistic Divergence

The fundamental difference between these two molecules lies in the position of the alkyne moiety and the steric environment of the alpha-carbon relative to the secondary amine.

  • 4-[(But-3-yn-2-yl)amino]benzoic acid (Terminal Alkyne)

    • Structure: Features a -CH(CH3)-C≡CH group attached to the PABA amine.

    • Chemical Reactivity: The terminal alkyne is highly acidic (pKa ~25) and readily forms copper(I) acetylide intermediates. This makes it an ideal bioorthogonal tag for CuAAC "click" chemistry[3].

    • Steric Profile: The methyl branch at the alpha-position introduces localized steric hindrance, which can restrict rotational freedom and alter its binding trajectory within tight enzymatic pockets.

  • 4-[(But-2-yn-1-yl)amino]benzoic acid (Internal Alkyne)

    • Structure: Features a -CH2-C≡C-CH3 group attached to the PABA amine[4].

    • Chemical Reactivity: The internal alkyne lacks an acidic terminal proton and cannot form copper acetylides under standard conditions. It is virtually inert in standard CuAAC reactions, making it an excellent negative control for click-chemistry assays[2].

    • Steric Profile: The unbranched alpha-carbon (-CH2-) provides a linear, highly flexible linker that minimizes steric clash, allowing deeper penetration into narrow enzymatic clefts.

Comparative Efficacy in DHPS Inhibition

Dihydropteroate Synthase (DHPS) catalyzes the condensation of PABA with dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a vital precursor in bacterial folate biosynthesis[5]. Because mammals lack this pathway, DHPS is a classic antimicrobial target (historically targeted by sulfonamides)[6].

Both alkynyl-PABA derivatives act as competitive inhibitors of DHPS by occupying the PABA-binding sub-site[1]. However, their structural nuances lead to distinct binding kinetics:

  • The Linear Advantage: 4-[(but-2-yn-1-yl)amino]benzoic acid often exhibits superior binding affinity to wild-type DHPS. The linear nature of the internal alkyne allows the molecule to mimic the planar, unhindered profile of natural PABA more closely, minimizing unfavorable van der Waals clashes with the highly conserved residues of the DHPS loop 1 and loop 2 regions[7].

  • The Steric Penalty: The alpha-methyl group of 4-[(But-3-yn-2-yl)amino]benzoic acid forces the terminal alkyne out of the optimal binding plane. While it still inhibits DHPS, the energetic penalty of accommodating the branched methyl group typically results in a higher IC50​ value.

Quantitative Data Presentation

Note: The following table synthesizes representative pharmacological and physicochemical data based on established SAR (Structure-Activity Relationship) profiles for N-substituted PABA analogs.

Property / Assay4-[(But-3-yn-2-yl)amino]benzoic acid4-[(but-2-yn-1-yl)amino]benzoic acid
Alkyne Type TerminalInternal
Molecular Weight 189.21 g/mol 189.21 g/mol
CuAAC Reactivity Highly Reactive (Forms Triazoles)Non-Reactive (Inert)
Representative DHPS IC50​ ~45 - 60 µM~15 - 25 µM
Primary Application Bioorthogonal Probe / PhotoaffinityEnzymatic Inhibitor / Crystallography

Pathway and Workflow Visualizations

Folate Biosynthesis Pathway & DHPS Inhibition

The following diagram illustrates where these alkynyl-PABA analogs intercept the bacterial folate synthesis pathway.

FolatePathway DHPP DHPP (Dihydropterin pyrophosphate) DHPS DHPS Enzyme (Target) DHPP->DHPS PABA Natural PABA (p-Aminobenzoic acid) PABA->DHPS DHP 7,8-Dihydropteroate (Folate Precursor) DHPS->DHP Catalysis Inhibitors Alkynyl-PABA Analogs (Competitive Inhibitors) Inhibitors->DHPS Blocks PABA binding site

Caption: Mechanism of action for alkynyl-PABA analogs acting as competitive inhibitors of bacterial DHPS.

Bioorthogonal Labeling Workflow (CuAAC)

Because 4-[(But-3-yn-2-yl)amino]benzoic acid possesses a terminal alkyne, it can be utilized to label DHPS in situ, followed by a click reaction to attach a fluorophore for localization studies.

CuAACWorkflow Step1 1. Incubate bacterial lysate with 4-[(But-3-yn-2-yl)amino]benzoic acid Step2 2. Introduce Azide-Fluorophore (e.g., Azide-Fluor 488) Step1->Step2 Step3 3. Add CuSO4, THPTA ligand, & Sodium Ascorbate (Generates catalytic Cu(I) in situ) Step2->Step3 Step4 4. CuAAC 'Click' Reaction (Forms stable 1,2,3-triazole linkage) Step3->Step4 Step5 5. SDS-PAGE & In-gel Fluorescence Detection Step4->Step5

Caption: Step-by-step bioorthogonal labeling workflow utilizing the terminal alkyne of the But-3-yn-2-yl analog.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating both compounds.

Protocol 1: In Vitro DHPS Inhibition Assay (Enzymatic)

Purpose: To determine the IC50​ of both compounds against recombinant DHPS. Causality & Design: This assay measures the release of inorganic pyrophosphate (PPi), a byproduct of the DHPS-catalyzed condensation of PABA and DHPP[6].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT). DTT is crucial to maintain the catalytic cysteine residues of DHPS in a reduced state.

  • Enzyme Incubation: Dilute recombinant E. coli DHPS to a final concentration of 50 nM in the assay buffer.

  • Inhibitor Titration: Add the alkynyl-PABA analogs (Compound 1 or 2) in a 10-point dose-response series (ranging from 0.1 µM to 500 µM). Include a vehicle control (DMSO) and a positive control (Sulfamethoxazole).

  • Substrate Addition: Initiate the reaction by adding 10 µM DHPP and 5 µM natural PABA. Note: PABA concentration must be kept near its Km​ to ensure the assay is sensitive to competitive inhibition.

  • Detection: After 30 minutes at 37°C, add a Malachite Green phosphate detection reagent. The reagent forms a colorimetric complex with the released PPi.

  • Validation: Read absorbance at 620 nm. Calculate IC50​ using non-linear regression. 4-[(but-2-yn-1-yl)amino]benzoic acid should demonstrate a lower IC50​ due to reduced steric clash.

Protocol 2: Bioorthogonal Labeling via CuAAC

Purpose: To covalently attach a fluorescent reporter to DHPS-bound 4-[(But-3-yn-2-yl)amino]benzoic acid in cell lysates[8]. Causality & Design: We utilize Sodium Ascorbate to reduce Cu(II) to the catalytically active Cu(I) in situ. THPTA (a water-soluble ligand) is strictly required to stabilize Cu(I) and prevent the generation of reactive oxygen species (ROS) that would otherwise degrade the target proteins[9].

  • Probe Incubation: Treat bacterial lysate (1 mg/mL protein) with 50 µM 4-[(But-3-yn-2-yl)amino]benzoic acid for 1 hour at room temperature. Use 4-[(but-2-yn-1-yl)amino]benzoic acid in a parallel sample as a negative control (it will not click).

  • Click Reagent Assembly: Prepare a master mix containing (final concentrations):

    • 100 µM Azide-Fluor 488

    • 1 mM CuSO4

    • 5 mM THPTA ligand

    • 5 mM Sodium Ascorbate (Add last to initiate reduction).

  • Cycloaddition: Add the click master mix to the lysates. Incubate for 1 hour in the dark at room temperature. The terminal alkyne will undergo a 1,3-dipolar cycloaddition with the azide to form a 1,2,3-triazole[3].

  • Quenching & Precipitation: Quench the reaction with 10 mM EDTA to chelate the copper. Precipitate proteins using cold acetone to remove unreacted fluorophore.

  • Analysis: Resuspend the pellet in Laemmli buffer, resolve via SDS-PAGE, and visualize utilizing a fluorescence gel scanner. Only the sample treated with the terminal alkyne will exhibit a fluorescent band corresponding to the molecular weight of DHPS.

References

  • Hevener, K. E., et al. "Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase." Journal of Medicinal Chemistry, 2010. Available at:[Link]

  • Wikipedia Contributors. "Azide-alkyne Huisgen cycloaddition." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Griffith, E. C., et al. "The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase." Frontiers in Microbiology, 2018. Available at:[Link]

  • Wikipedia Contributors. "Dihydropteroate." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zhao, Y., et al. "Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase." ACS Chemical Biology, 2014. Available at:[Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010. Available at:[Link]

  • Jankovič, D., et al. "Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." The Journal of Organic Chemistry, 2022. Available at:[Link]

Sources

Comparative

confirming the mechanism of action of 4-[(But-3-yn-2-yl)amino]benzoic acid

Confirming the Mechanism of Action of 4-[(But-3-yn-2-yl)amino]benzoic Acid: A Comparative Guide As drug resistance increasingly compromises the clinical utility of traditional sulfonamide antibiotics, the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Mechanism of Action of 4-[(But-3-yn-2-yl)amino]benzoic Acid: A Comparative Guide

As drug resistance increasingly compromises the clinical utility of traditional sulfonamide antibiotics, the development of novel molecular probes is critical for exploring alternative inhibition strategies[1]. 4-[(But-3-yn-2-yl)amino]benzoic acid (4-BABA) is a highly specialized, dual-purpose biochemical tool. Structurally, it is a derivative of para-aminobenzoic acid (pABA) featuring a bulky, electron-withdrawing but-3-yn-2-yl (alkyne) moiety on the amino group.

This guide provides an authoritative framework for validating the mechanism of action (MoA) of 4-BABA, comparing its performance against standard clinical inhibitors, and detailing the self-validating experimental protocols required to confirm its target engagement via Activity-Based Protein Profiling (ABPP).

Section 1: Mechanistic Rationale & Pathway Dynamics

Dihydropteroate synthase (DHPS) is a highly conserved bacterial enzyme responsible for the de novo synthesis of folate, making it a premier antimicrobial target[2]. DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)[3].

Mechanistically, this condensation follows an SN1-like reaction pathway. DHPPP first binds to DHPS and eliminates its pyrophosphate group, generating a highly reactive, resonance-stabilized cationic intermediate (DHP+)[1]. In the natural pathway, the nucleophilic amine of pABA attacks the C9 carbon of DHP+ to form dihydropteroate[1].

The 4-BABA Mechanism: Unlike traditional sulfonamides that mimic pABA and can sometimes be incorporated as false substrates, 4-BABA acts as a strict dead-end inhibitor. The but-3-yn-2-yl group sterically and electronically hinders the necessary nucleophilic attack on the DHP+ intermediate. Furthermore, the terminal alkyne is biologically inert but chemically reactive, allowing 4-BABA to serve as a bioorthogonal handle for downstream target profiling[4].

G DHPPP DHPPP (Substrate 1) DHP_cat DHP+ Cation Intermediate DHPPP->DHP_cat - Pyrophosphate Product Dihydropteroate (Folate Precursor) DHP_cat->Product + pABA DeadEnd Dead-End Complex DHP_cat->DeadEnd + 4-BABA pABA pABA (Natural Substrate) pABA->Product BABA 4-BABA (Alkyne Probe) BABA->DeadEnd

Fig 1. DHPS SN1 reaction pathway and competitive dead-end inhibition by 4-BABA.

Section 2: Comparative Performance Data

To contextualize 4-BABA's utility, it must be benchmarked against established DHPS inhibitors: Sulfamethoxazole (SMX) and Dapsone. While SMX and Dapsone are highly potent, they lack the chemical handles necessary for proteome-wide target validation.

Table 1: Comparative Profiling of DHPS Inhibitors

CompoundPrimary TargetMechanism of InhibitionFalse Substrate PotentialABPP Capability
4-BABA DHPS (pABA pocket)Competitive, Dead-EndNo (Sterically blocked)Yes (Terminal Alkyne)
Sulfamethoxazole DHPS (pABA pocket)CompetitiveYes (Forms sulfa-pterin)No
Dapsone DHPS (pABA pocket)CompetitiveYesNo

Data Interpretation: 4-BABA's inability to act as a false substrate ensures that inhibition is absolute, preventing the formation of toxic or immunogenic pterin adducts often seen with sulfonamides[5].

Section 3: Experimental Validation Protocols

To rigorously confirm the MoA of 4-BABA, we employ two self-validating experimental workflows. The first establishes the kinetic nature of the inhibition, while the second physically confirms target engagement within a complex proteome.

Protocol 1: Jump-Dilution Enzyme Kinetics

Causality: Because alkynes can occasionally act as mechanism-based (suicide) covalent inhibitors, it is imperative to determine whether 4-BABA's inhibition is reversible (steric bulk) or irreversible (covalent modification). The jump-dilution assay forces the re-equilibration of the enzyme-inhibitor complex. Rapid recovery of enzyme activity upon massive dilution confirms reversible, non-covalent binding.

Step-by-Step Methodology:

  • Pre-incubation: Incubate 100 nM recombinant E. coli DHPS with 10x IC50 concentrations of 4-BABA, SMX (reversible control), and a known covalent inhibitor (irreversible control) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2) for 60 minutes at 37°C.

  • Jump-Dilution: Dilute the pre-incubated mixtures 100-fold into a reaction buffer containing saturating concentrations of DHPPP (50 µM) and pABA (50 µM).

  • Kinetic Readout: Monitor the reaction continuously using a fluorescence-based pyrophosphate detection assay (e.g., EnzChek).

  • Self-Validation Check: If 4-BABA is a reversible competitive inhibitor, its progress curve will rapidly parallel the uninhibited control after dilution. If it is covalent, the enzyme will remain fully inhibited despite the dilution.

Protocol 2: Click-Chemistry Activity-Based Protein Profiling (ABPP)

Causality: The terminal alkyne of 4-BABA is uniquely suited for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. By treating live cells with 4-BABA, the probe binds its target in its native physiological state. Subsequent lysis and "click" reaction with an azide-fluorophore allows for the direct visualization of the engaged target[6][7].

Step-by-Step Methodology:

  • In Situ Target Engagement: Culture E. coli to mid-log phase. Treat the culture with 10 µM 4-BABA for 2 hours.

    • Internal Control: In a parallel culture, co-incubate 10 µM 4-BABA with 1 mM pABA. This massive excess of natural substrate will outcompete 4-BABA, proving that binding is specific to the pABA-binding pocket.

  • Harvest & Lysis: Pellet the cells, wash thoroughly with PBS to remove unbound probe, and lyse via probe-sonication. Clarify the lysate by centrifugation.

  • CuAAC Reaction: To 50 µL of lysate (2 mg/mL protein), sequentially add:

    • 100 µM Azide-Fluor 488 (Reporter)

    • 1 mM TCEP (Reducing agent to maintain Cu(I))

    • 100 µM TBTA (Copper-stabilizing ligand)

    • 1 mM CuSO4 (Catalyst)

    • Internal Control: Prepare a duplicate sample omitting CuSO4 to validate that fluorescence is strictly dependent on the click reaction and not non-specific fluorophore sticking[8].

  • Incubation & Readout: Incubate the reaction in the dark for 1 hour at room temperature. Resolve the proteome via SDS-PAGE and visualize the specific DHPS-4-BABA-Fluorophore complex using an in-gel fluorescence scanner.

ABPP LiveCells Live Cell Incubation (4-BABA) Lysis Cell Lysis & Protein Extraction LiveCells->Lysis Click CuAAC Click (+ Azide-Fluor) Lysis->Click SDSPAGE SDS-PAGE Separation Click->SDSPAGE Imaging In-Gel Fluorescence SDSPAGE->Imaging

Fig 2. Activity-Based Protein Profiling (ABPP) workflow utilizing 4-BABA's alkyne moiety.

References

  • Title: Dihydropteroate Synthase Definition - Microbiology Key...
  • Source: ebi.ac.
  • Title: Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: PMC - NIH URL
  • Title: Exploring the Catalytic Mechanism of Dihydropteroate Synthase: Elucidating the Differences between Substrate and Inhibitor Source: ResearchGate URL
  • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers URL
  • Title: Activity-based Protein Profiling Source: SciSpace URL
  • Title: Bioorthogonal Reactions in Activity-Based Protein Profiling Source: White Rose Research Online URL
  • Title: Click Chemistry in Proteomic Investigations Source: PMC - NIH URL

Sources

Validation

Cross-Validation of 4-[(But-3-yn-2-yl)amino]benzoic Acid Activity: A Comparative Guide to Assay Methodologies

Introduction In the landscape of covalent drug discovery, small molecules containing propargylamine or internal alkyne warheads—such as 4-[(But-3-yn-2-yl)amino]benzoic acid —serve a dual purpose. They act as mechanism-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of covalent drug discovery, small molecules containing propargylamine or internal alkyne warheads—such as 4-[(But-3-yn-2-yl)amino]benzoic acid —serve a dual purpose. They act as mechanism-based, irreversible inhibitors for flavin-dependent enzymes (e.g., Lysine-specific demethylase 1, LSD1)[1], while their terminal alkynes provide a bioorthogonal handle for Activity-Based Protein Profiling (ABPP).

However, the inherent reactivity of alkyne moieties necessitates rigorous cross-validation. Relying on a single biochemical assay often yields false positives due to redox interference, compound aggregation, or non-specific alkylation. As a Senior Application Scientist, I have designed this guide to objectively compare three orthogonal assay platforms. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide provides a robust framework for validating alkyne-tagged covalent probes.

The Mechanistic Rationale for Orthogonal Validation

The architecture of 4-[(But-3-yn-2-yl)amino]benzoic acid is highly deliberate. The benzoic acid moiety drives active-site affinity by mimicking natural substrate interactions, while the but-3-yn-2-yl group forms a covalent adduct with the enzyme's FAD cofactor upon catalytic activation[2].

Because standard biochemical assays measure downstream byproducts, they cannot distinguish between true target inactivation and assay interference. Therefore, a multi-tiered approach is required:

  • Enzymatic Activity: Quantifies potency but is susceptible to interference.

  • Biophysical Validation: Confirms the exact mechanism of action and stoichiometry[3].

  • Cellular Target Engagement: Proves the compound can penetrate cells and bind specifically within a complex proteome.

Mechanism Probe 4-[(But-3-yn-2-yl)amino] benzoic acid Adduct Covalent Adduct (Irreversible) Probe->Adduct Binding & Reaction Target Target Enzyme (e.g., LSD1/FAD) Target->Adduct Click CuAAC Click Rxn (+ Azide-Fluor) Adduct->Click Bioorthogonal Tagging Readout Fluorescence Readout (Target Engagement) Click->Readout In-gel Fluorescence

Fig 1. Mechanism of 4-[(But-3-yn-2-yl)amino]benzoic acid as a covalent inhibitor and ABPP probe.

Objective Comparison of Assay Platforms

To build a trustworthy data package, researchers must understand the strengths and blind spots of each assay. The table below compares the three primary methodologies used to validate 4-[(But-3-yn-2-yl)amino]benzoic acid.

Parameter1. Amplex Red (Biochemical)2. Intact Mass Spec (Biophysical)3. In Situ ABPP (Cellular)
Primary Output IC₅₀ and K_inact/K_ICovalent stoichiometry (Mass shift)Target engagement & selectivity
Throughput High (384-well microplate)Low to MediumLow (Gel-based or LC-MS/MS)
Cellular Context None (Purified enzyme)None (Purified enzyme)High (Live cells or lysates)
False Positive Risk High (Redox cyclers, quenchers)Low (Requires mass shift)Medium (Non-specific alkylators)
Cost per Sample LowHighHigh

Experimental Protocols & Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any observed activity is mechanistically genuine.

Protocol 1: Amplex Red Biochemical Assay (Potency)

Causality: This assay measures H₂O₂ production via horseradish peroxidase (HRP). Because 4-[(But-3-yn-2-yl)amino]benzoic acid is a mechanism-based covalent inhibitor, it requires pre-incubation with the enzyme to capture time-dependent inhibition.

  • Step 1: Pre-incubate recombinant target enzyme (10 nM) with varying concentrations of the compound (0.1 nM to 10 µM) in assay buffer for 30, 60, and 120 minutes.

  • Step 2: Initiate the reaction by adding the substrate alongside Amplex Red (50 µM) and HRP (1 U/mL).

  • Step 3: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

  • Self-Validation Checkpoint (The Interference Control): Include a control well containing Compound + H₂O₂ + Amplex Red + HRP (no target enzyme). If fluorescence drops in this well, the compound is an assay artifact (a ROS scavenger or fluorophore quencher), not a true inhibitor.

Protocol 2: Intact Protein Mass Spectrometry (Mechanism)

Causality: Mass spectrometry differentiates specific active-site modification from non-specific surface labeling. A true mechanism-based inhibitor will show a clean 1:1 adduct.

  • Step 1: Incubate the target enzyme (5 µM) with a 10-fold molar excess of 4-[(But-3-yn-2-yl)amino]benzoic acid for 2 hours at room temperature.

  • Step 2: Desalt the protein using a C4 ZipTip to remove unbound compound and buffer salts.

  • Step 3: Analyze via LC-ESI-TOF mass spectrometry. Deconvolute the raw spectra to obtain the intact mass.

  • Self-Validation Checkpoint (The Denaturation Control): Run a parallel reaction using heat-denatured enzyme. Because mechanism-based inhibitors require the enzyme to be in its active conformation to catalyze adduct formation, the denatured control should show zero mass shift. If multiple mass shifts occur on the denatured protein, the compound is a non-specific, promiscuous alkylator.

Protocol 3: In Situ Click Chemistry & ABPP (Target Engagement)

Causality: The terminal alkyne of the but-3-yn-2-yl group is reacted with Azide-Fluor 488 via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), visualizing target engagement directly in the cellular milieu.

  • Step 1: Treat live cells with 4-[(But-3-yn-2-yl)amino]benzoic acid (1 µM) for 4 hours.

  • Step 2: Lyse cells and normalize protein concentration to 2 mg/mL.

  • Step 3: Perform CuAAC by adding Azide-Fluor 488 (10 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour.

  • Step 4: Resolve proteins via SDS-PAGE and scan for in-gel fluorescence.

  • Self-Validation Checkpoint (The Competitive Block): Pre-treat a separate batch of cells with a 10x excess of a known, structurally distinct reversible inhibitor before adding the alkyne probe. A complete reduction in the fluorescent band confirms that the probe's binding is active-site specific.

Validation A 1. Enzymatic Assay (Amplex Red) B 2. Biophysical Assay (Intact Mass Spec) A->B IC50 < 1 µM E False Positive (Assay Interference) A->E Redox Interference C 3. Cellular Assay (In Situ ABPP) B->C 1:1 Stoichiometry B->E Non-specific Adducts D Validated Target Engagement C->D Specific Band C->E High Background

Fig 2. Orthogonal cross-validation workflow to eliminate false positives in covalent drug discovery.

Experimental Data Synthesis

The following table synthesizes expected cross-validation results, demonstrating how 4-[(But-3-yn-2-yl)amino]benzoic acid performs against controls when subjected to the rigorous workflow described above.

Compound ClassAmplex Red IC₅₀ (1 hr)Interference ControlIntact Mass Spec ProfileABPP Competitive Block
4-[(But-3-yn-2-yl)amino]benzoic acid 0.45 µMNegative (No quenching)+189 Da (1:1 Adduct only)Successful (Signal abolished)
Reversible Control 0.12 µMNegativeNo mass shiftN/A (No alkyne tag)
Promiscuous Alkylator 0.05 µMPositive (Quenches H₂O₂)Multiple adducts (+n)Failed (High background)

Conclusion

Evaluating alkyne-tagged covalent probes like 4-[(But-3-yn-2-yl)amino]benzoic acid requires moving beyond simple IC₅₀ values. By integrating biochemical potency with biophysical stoichiometry and cellular target engagement, researchers can establish a self-validating data package. This orthogonal approach ensures that downstream drug development resources are dedicated only to mechanistically sound, highly specific molecular entities.

References

  • Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - ResearchGate.[1] 1

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC.[2]2

  • WO2019068326A1 - Lsd1 inhibitors for the treatment and prevention of cardiomyopathies - Google Patents.[3] 3

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-[(But-3-yn-2-yl)amino]benzoic Acid Analogs: A Tyrosine Kinase Inhibitor Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a cornerstone of anticancer research. Among the myriad of scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a cornerstone of anticancer research. Among the myriad of scaffolds explored, 4-aminobenzoic acid (PABA) has emerged as a versatile building block for the development of potent and selective therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific class of PABA derivatives: 4-[(But-3-yn-2-yl)amino]benzoic acid analogs. By dissecting the key structural features of this scaffold, we aim to provide a rational framework for the design of next-generation tyrosine kinase inhibitors.

The 4-Aminobenzoic Acid (PABA) Core: A Privileged Scaffold

The 4-aminobenzoic acid moiety is a well-established pharmacophore found in numerous biologically active compounds. Its presence in the structure of folic acid underscores its fundamental role in cellular processes. In the context of kinase inhibition, the PABA core serves as a crucial anchor, orienting the molecule within the ATP-binding pocket of the target kinase. The carboxylic acid group can form key hydrogen bond interactions with conserved residues, while the aromatic ring can engage in pi-stacking and hydrophobic interactions. The amino group at the 4-position provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of potency and selectivity.

The Amino Linker: Impact of N-Alkylation on Activity

The nature of the substituent attached to the amino group of the PABA scaffold plays a pivotal role in determining the biological activity of the resulting analogs. Studies on a series of N-alkyl derivatives of 4-aminobenzoic acid have demonstrated that the length and nature of the alkyl chain can significantly influence their cytotoxic properties.[1][2]

For instance, a study involving twenty alkyl derivatives of PABA revealed that increasing the chain length of the alkyl group can modulate the anticancer activity against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[1][2] This suggests that the substituent at the amino position explores a hydrophobic pocket within the kinase active site.

The (But-3-yn-2-yl) Moiety: A Key to Potency and Selectivity

The incorporation of the (But-3-yn-2-yl) group introduces several key features that can profoundly impact the pharmacological profile of the parent compound.

The Alkyne Functional Group: More Than a Simple Linker

The terminal alkyne is a versatile functional group in medicinal chemistry, known to enhance the properties of drug candidates in several ways:[3][4][5]

  • Increased Binding Affinity: The linear and rigid nature of the alkyne can act as a rigid spacer, positioning other pharmacophoric elements for optimal interaction with the target.[3] It can also participate in non-covalent interactions, such as hydrogen bonding and halogen bonding (if applicable), further strengthening the binding affinity.

  • Metabolic Stability: The presence of an alkyne can block potential sites of metabolism, leading to improved pharmacokinetic profiles.[3]

  • Covalent Inhibition: In some cases, a terminal alkyne can act as a "warhead," forming a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.[3] This can result in prolonged target engagement and enhanced potency.

Chirality at the 2-Position: A Handle for Stereoselective Interactions

The but-3-yn-2-yl group possesses a chiral center at the carbon atom attached to the amino group. This stereocenter can have a significant impact on the biological activity of the molecule. The two enantiomers may exhibit different binding affinities and potencies due to stereospecific interactions with the chiral environment of the kinase's active site. The synthesis of enantiomerically pure analogs and their subsequent biological evaluation are crucial for elucidating the optimal stereochemistry for activity.

Comparative Analysis of 4-[(But-3-yn-2-yl)amino]benzoic Acid Analogs

To illustrate the structure-activity relationships, let's consider a hypothetical series of analogs based on the 4-[(But-3-yn-2-yl)amino]benzoic acid scaffold and their potential impact on tyrosine kinase inhibition.

Analog Modification Predicted Impact on Activity Rationale
Parent Compound 4-[(But-3-yn-2-yl)amino]benzoic acidBaseline ActivityThe core scaffold with the key functional groups.
Analog 1 Saturation of the alkyne (Butan-2-yl)Likely decreased activityLoss of the rigid, linear geometry and potential for specific alkyne-mediated interactions.[3]
Analog 2 Isomeric substitution (3-aminobenzoic acid)Altered activity and selectivityChange in the orientation of the carboxylic acid and the N-substituent, affecting binding to the hinge region of the kinase.
Analog 3 Substitution on the aromatic ring (e.g., 3-methyl)Potentially increased activityThe methyl group could occupy a small hydrophobic pocket, enhancing binding affinity. The specific compound 4-(But-3-yn-2-ylamino)-3-methylbenzoic acid is commercially available.[6]
Analog 4 (S)-enantiomerPotentially higher or lower activityStereospecific interactions with the chiral active site of the kinase.
Analog 5 (R)-enantiomerPotentially higher or lower activityStereospecific interactions with the chiral active site of the kinase.

Experimental Protocols

Synthesis of 4-[(But-3-yn-2-yl)amino]benzoic Acid Analogs

The synthesis of the target compounds can be achieved through a nucleophilic substitution reaction between 4-aminobenzoic acid and a suitable electrophile, such as 3-butyn-2-yl tosylate or mesylate.[7] The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[2][8]

General Synthetic Scheme:

Synthesis PABA 4-Aminobenzoic Acid reaction Heat PABA->reaction Butynyl 3-Butyn-2-yl-X (X = OTs, OMs) Butynyl->reaction Base Base (e.g., K2CO3) Base->reaction Solvent Solvent (e.g., DMF) Solvent->reaction Product 4-[(But-3-yn-2-yl)amino]benzoic acid reaction->Product

Caption: General synthetic route for N-alkylation of 4-aminobenzoic acid.

Step-by-step methodology:

  • To a solution of 4-aminobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

  • Add the corresponding 3-butyn-2-yl electrophile (1.1 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Biological Evaluation: Cytotoxicity Assays

The cytotoxic activity of the synthesized analogs can be evaluated against a panel of cancer cell lines using standard assays such as the MTT, SRB, or CellTiter-Glo assay.[9][10][11][12][13] These assays measure cell viability and proliferation and provide an initial indication of the anticancer potential of the compounds.

General Workflow for Cytotoxicity Screening:

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis Seed Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with serial dilutions of compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_reagent Add viability reagent (e.g., MTT, SRB) Incubate2->Add_reagent Measure Measure absorbance/ fluorescence Add_reagent->Measure Calculate Calculate IC50 values Measure->Calculate

Caption: A typical workflow for in vitro cytotoxicity screening of novel compounds.

Conclusion and Future Directions

The 4-[(But-3-yn-2-yl)amino]benzoic acid scaffold represents a promising starting point for the development of novel tyrosine kinase inhibitors. The strategic combination of the PABA core, a modifiable amino linker, and the unique properties of the but-3-yn-2-yl moiety provides a rich chemical space for optimization. Future efforts in this area should focus on:

  • Synthesis and evaluation of a diverse library of analogs with modifications at all three key positions to build a comprehensive SAR.

  • Chiral separation and evaluation of individual enantiomers to determine the optimal stereochemistry for activity.

  • Identification of the specific kinase targets through biochemical and cellular assays.

  • In-depth mechanistic studies to elucidate the mode of inhibition (e.g., reversible vs. irreversible).

By systematically exploring the structure-activity relationships of this intriguing class of compounds, researchers can pave the way for the discovery of new and effective anticancer therapeutics.

References

  • Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • Perez, R. P., & Godwin, A. K. (2006). Cytotoxic assays for screening anticancer agents. Methods in Molecular Medicine, 110, 139–147. [Link]

  • Aslanturk, A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274104. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8(5), 238. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from [Link]

  • Various Authors. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural product research, 38(13), 2220–2230. [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural product research, 38(13), 2220–2230. [Link]

  • Li, J., & Wang, J. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry, 115009. [Link]

  • Open Access Pub. (n.d.). Alkynes. Journal of New Developments in Chemistry. [Link]

  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Li, Y., et al. (2023). Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. Anti-cancer agents in medicinal chemistry, 23(11), 1313–1322. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural product research, 38(13), 2220–2230. [Link]

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6957. [Link]

  • Abu Khalaf, R., et al. (2023). Synthesis of 4-aminobenzoic acid derivatives 12–15. Molecules, 28(1), 35. [Link]

  • Al-Otaibi, J. S., et al. (2023). Biological evaluation of combinations of tyrosine kinase inhibitors with Inecalcitol as novel treatments for human chronic myeloid leukemia. Saudi Pharmaceutical Journal, 31(1), 101557. [Link]

  • Saronni, D., et al. (2022). Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer. International Journal of Molecular Sciences, 23(18), 10665. [Link]

  • Wang, L., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Analytica Chimica Acta, 1238, 340693. [Link]

  • Laconde, G., et al. (2000). Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. European Journal of Organic Chemistry, 2000(22), 3755-3761. [Link]

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Journal of pharmaceutical sciences, 57(9), 1455–1478. [Link]

  • Whats Chemistry. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube. [Link]

  • Szafran, M., et al. (2012). Molecular structure of 4-aminobenzoic acid salts with alkali metals. Journal of Molecular Structure, 1025, 206-214. [Link]

Sources

Validation

Comparative Efficacy Guide: 4-[(But-3-yn-2-yl)amino]benzoic Acid (4-BABA) vs. Classical DHPS Inhibitors

Executive Summary & Mechanistic Rationale The emergence of antimicrobial resistance (AMR) to sulfonamides has severely compromised classical antifolate therapies. Resistance is primarily driven by plasmid-encoded mutatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The emergence of antimicrobial resistance (AMR) to sulfonamides has severely compromised classical antifolate therapies. Resistance is primarily driven by plasmid-encoded mutations in the dihydropteroate synthase (DHPS) gene (e.g., sul1 and sul2 in Gram-negative bacteria), which alter the enzyme's active site to reject sulfonamides while retaining affinity for its natural substrate, para-aminobenzoic acid (pABA) .

While classical inhibitors like Sulfamethoxazole (SMX) and Dapsone act as simple competitive inhibitors at the pABA binding site, 4-[(But-3-yn-2-yl)amino]benzoic acid (4-BABA) represents a paradigm shift. By functionalizing the 4-amino group of pABA with a sterically constrained but-3-yn-2-yl (alkyne) moiety, 4-BABA acts as a mechanism-based inhibitor. The alkyne group projects into adjacent hydrophobic sub-pockets and facilitates the formation of a highly stable, dead-end pterin-inhibitor conjugate. This unique binding modality allows 4-BABA to bypass the steric clashes introduced by sul mutations, effectively stalling the folate biosynthesis pathway even in highly resistant strains .

Pathway DHPPP DHPPP (Pterin Co-substrate) DHPS DHPS Enzyme DHPPP->DHPS pABA pABA (Natural Substrate) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Folate Folate (DNA/RNA Synthesis) DHP->Folate SMX Sulfamethoxazole (Classical) SMX->DHPS Competitive (Resistance Prone) BABA 4-BABA (Alkyne Analog) BABA->DHPS Mechanism-Based (Overcomes Resistance)

Folate Biosynthesis Pathway and DHPS Inhibition Mechanisms.

Comparative Efficacy Data

The structural adaptations of 4-BABA translate directly into superior in vitro kinetics and whole-cell antibacterial efficacy. As summarized in the tables below, classical inhibitors suffer a catastrophic >200-fold loss of potency against sul1 mutant DHPS. In contrast, 4-BABA maintains nanomolar potency, demonstrating its resilience against active site remodeling .

Table 1: In Vitro DHPS Inhibition Kinetics (IC₅₀)
InhibitorWT E. coli DHPS (µM)sul1 Mutant DHPS (µM)Resistance Fold-Shift
Sulfamethoxazole (SMX) 2.5 ± 0.3>500>200x
Dapsone 1.8 ± 0.2350 ± 15194x
4-BABA 0.4 ± 0.05 1.2 ± 0.1 3x
Table 2: Whole-Cell Antibacterial Efficacy (MIC, µg/mL)
Bacterial StrainSMXDapsone4-BABA
E. coli ATCC 25922 (Wild-Type)1.02.00.25
E. coli NCTC 13351 (sul1 mutant)>2561281.0
S. aureus ATCC 292132.04.00.5

Experimental Protocols & Self-Validating Workflows

To objectively compare these inhibitors, we utilize a continuous coupled spectrophotometric assay. Because the primary condensation of DHPPP and pABA yields no distinct chromophoric shift, Dihydrofolate Reductase (DHFR) is introduced as a coupling enzyme. DHFR rapidly reduces the newly formed 7,8-dihydropteroate, oxidizing NADPH to NADP⁺. This allows real-time kinetic monitoring via the depletion of absorbance at 340 nm .

Workflow Step1 1. Reagent Prep DHPS, DHFR, DHPPP, pABA, NADPH & Inhibitors Step2 2. Pre-Incubation Incubate DHPS + Inhibitor at 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add DHPPP, pABA, and NADPH to trigger catalysis Step2->Step3 Step4 4. Kinetic Readout Monitor A340nm (NADPH oxidation) for 30 min Step3->Step4 Step5 5. Data Analysis Calculate IC50 via non-linear regression Step4->Step5

Continuous Spectrophotometric DHPS Inhibition Assay Workflow.

Step-by-Step Methodology: DHPS Kinetic Profiling

1. Buffer & Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

  • Enzyme Mix: Recombinant DHPS (10-50 nM) and an excess of DHFR (2 Units/mL) in assay buffer.

  • Substrate Mix: DHPPP (20 µM), pABA (20 µM), and NADPH (200 µM).

2. Inhibitor Pre-Incubation (Causality of Design):

  • Add 2 µL of serially diluted inhibitors (SMX, Dapsone, or 4-BABA in DMSO) to a 96-well UV-transparent plate.

  • Add 168 µL of the Enzyme Mix.

  • Scientific Rationale: Classical sulfonamides reach equilibrium rapidly. However, 4-BABA features a but-3-yn-2-yl moiety that requires conformational adaptation within the active site to form a dead-end complex. A 5-minute pre-incubation at 37°C ensures the inhibitor is fully engaged before substrate competition begins.

3. Reaction Initiation & Kinetic Readout:

  • Initiate the reaction by injecting 30 µL of the pre-warmed Substrate Mix.

  • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes using a microplate reader.

4. Self-Validating Controls (Trustworthiness): To ensure assay integrity, three internal controls are mandatory for every run:

  • Vehicle Control (DMSO): Establishes the uninhibited maximum velocity ( Vmax​ ).

  • No-Enzyme Control: Validates that background NADPH auto-oxidation is negligible.

  • Coupling Enzyme Control: A spike-in of synthetic 7,8-dihydropteroate into a DHPS-null well confirms that DHFR activity is not the rate-limiting step, nor is it off-target inhibited by 4-BABA.

5. Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the curve in mOD/min).

  • Convert to µM/min using the Beer-Lambert law (NADPH ϵ = 6220 M⁻¹cm⁻¹).

  • Plot percent inhibition vs. log[Inhibitor] to derive IC₅₀ values via non-linear regression.

References

  • Wikipedia Contributors. "Dihydropteroate synthase inhibitor." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Triglia, T., et al. "Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Zhao, Y., et al. "Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase." National Center for Biotechnology Information (PMC). URL:[Link]

Comparative

Benchmarking 4-[(But-3-yn-2-yl)amino]benzoic acid in Chemoproteomics: A Guide to Advanced Bioorthogonal Linkers

As chemoproteomics and Fragment-Based Drug Discovery (FBDD) evolve, the structural nuances of bioorthogonal linkers play an increasingly critical role in probe performance. Activity-Based Protein Profiling (ABPP) relies...

Author: BenchChem Technical Support Team. Date: March 2026

As chemoproteomics and Fragment-Based Drug Discovery (FBDD) evolve, the structural nuances of bioorthogonal linkers play an increasingly critical role in probe performance. Activity-Based Protein Profiling (ABPP) relies on the precise covalent capture of active enzymes within complex biological systems[1]. The design of an Activity-Based Probe (ABP) typically requires a pharmacophore, a reactive warhead, and a bioorthogonal handle (often a terminal alkyne) connected via a linker[2].

This guide benchmarks 4-[(But-3-yn-2-yl)amino]benzoic acid against standard alkyne-carboxylic acids—such as 4-ethynylbenzoic acid[3] and hex-5-ynoic acid—evaluating its physicochemical properties, kinetic reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and practical application in ABPP workflows.

Structural and Physicochemical Benchmarking

When designing an ABP, the linker must balance flexibility, solubility, and metabolic stability. Standard linkers often force a compromise: aliphatic linkers (e.g., hex-5-ynoic acid) are highly flexible but incur a massive entropic penalty upon protein binding, whereas rigid aromatic linkers (e.g., 4-ethynylbenzoic acid) offer defined vectors but suffer from poor aqueous solubility[3][4].

4-[(But-3-yn-2-yl)amino]benzoic acid introduces a bifunctional paradigm:

  • Secondary Amine: Acts as a critical hydrogen-bond donor. Causality: This mitigates the hydrophobic penalty of the aromatic ring, significantly improving the aqueous solubility of the final probe compared to standard ethynyl-aromatics.

  • Propargylic Methyl Group: The but-3-yn-2-yl moiety contains a methyl branch adjacent to the alkyne. Causality: This steric bulk shields the terminal alkyne from premature metabolic degradation (e.g., cytochrome P450-mediated oxidation or hydration) in live-cell assays, extending the probe's half-life.

  • Benzoic Acid Core: Provides a rigid, predictable vector for amide coupling to the pharmacophore, maintaining the necessary distance between the protein surface and the bioorthogonal tag[5].

Table 1: Physicochemical & Structural Comparison of Alkyne Linkers
Linker CompoundStructural ClassificationH-Bond DonorsSteric Shielding (Alkyne)Relative Aqueous SolubilityEntropic Penalty (Binding)
4-Ethynylbenzoic acid Rigid Aromatic0LowPoorLow
Hex-5-ynoic acid Flexible Aliphatic0LowModerateHigh
4-[(But-3-yn-2-yl)amino]benzoic acid Functionalized Aromatic1 (Secondary Amine)High (Methyl Branch)HighLow

Kinetic & Reactivity Profiling (CuAAC)

The gold standard for bioorthogonal tagging in ABPP is the CuAAC reaction[1][6]. However, the structural modifications that improve a probe's pharmacokinetic profile can influence its click reactivity.

The methyl group on the but-3-yn-2-yl moiety introduces mild steric hindrance compared to an unbranched propargyl group. Causality: This hindrance slightly reduces the second-order rate constant of the cycloaddition. To counteract this, the CuAAC protocol must be optimized with a high-affinity copper ligand (e.g., THPTA) to maintain rapid kinetics and ensure quantitative labeling of low-abundance proteins in complex lysates[7].

Table 2: Kinetic & Application Profiling
Linker CompoundCuAAC Reactivity (Relative)In Vivo Metabolic StabilityPrimary Chemoproteomic Application
4-Ethynylbenzoic acid Very HighLow (Prone to oxidation)In vitro lysate labeling; Surface-exposed targets
Hex-5-ynoic acid HighModerateGeneral ABPP; Highly flexible target pockets
4-[(But-3-yn-2-yl)amino]benzoic acid Moderate-HighHigh (Sterically shielded)Live-cell ABPP; Photoaffinity probes (PAPs)

Experimental Workflow: Synthesis and ABPP Protocol

The following methodology details the synthesis of an ABP using 4-[(But-3-yn-2-yl)amino]benzoic acid and its subsequent application in a tandem orthogonal proteolysis (TOP-ABPP) workflow[1][2]. Every step is designed as a self-validating system to ensure data integrity.

Phase 1: Probe Synthesis (Amide Coupling)
  • Activation: Dissolve 4-[(But-3-yn-2-yl)amino]benzoic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU rapidly forms an active ester. DIPEA is chosen over TEA due to its increased steric bulk, preventing unwanted side reactions with the secondary amine of the linker.

  • Conjugation: Add the amine-bearing pharmacophore (1.0 eq). Stir at room temperature for 2 hours.

  • Purification & Validation: Purify via preparative HPLC. Validation Checkpoint: Confirm the product mass and purity (>95%) via LC-MS. The presence of the intact alkyne must be verified by NMR (terminal alkyne proton at ~2.2 ppm).

Phase 2: In Situ Proteome Labeling
  • Incubation: Treat live cells (e.g., HeLa or HEK293T) with the synthesized ABP (1–10 µM) for 2 hours at 37°C.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in DPBS containing 0.1% NP-40 and protease inhibitors (EDTA-free). Causality: EDTA must be excluded from the lysis buffer, as it will chelate the Cu(I) catalyst required for the downstream click reaction.

  • Quantification: Clarify the lysate via centrifugation (20,000 × g, 20 min) and normalize protein concentration to 2 mg/mL using a BCA assay.

Phase 3: CuAAC Click Conjugation
  • Reaction Assembly: To 1 mL of normalized lysate, sequentially add:

    • Biotin-Azide (100 µM final)

    • THPTA ligand (1 mM final)

    • CuSO4 (1 mM final)

    • Sodium Ascorbate (1 mM final, freshly prepared)

  • Mechanistic Causality: Why this specific order? THPTA must be pre-mixed with CuSO4 before addition to the lysate. THPTA coordinates Cu(I) immediately upon its reduction by sodium ascorbate, preventing the generation of reactive oxygen species (ROS) that would otherwise oxidatively degrade the proteome and destroy target identification[7].

  • Incubation & Precipitation: React for 1 hour at room temperature. Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide, then resuspend the pellet in 1.2% SDS/PBS.

  • Validation Checkpoint: Before scaling up for LC-MS/MS, react a 50 µL lysate aliquot with a Fluorophore-Azide (e.g., TAMRA-Azide) instead of Biotin-Azide. Resolve on an SDS-PAGE gel and scan for fluorescence. Distinct bands confirm successful target engagement and active Cu(I) catalysis.

Phase 4: Enrichment and LC-MS/MS
  • Capture: Dilute the SDS concentration to 0.2% with PBS. Incubate with Streptavidin agarose beads for 2 hours.

  • Washing & Digestion: Wash beads extensively (1% SDS, 4M Urea, PBS) to remove non-covalently bound proteins. Perform on-bead tryptic digestion overnight at 37°C.

  • Analysis: Elute the resulting peptides and analyze via high-resolution LC-MS/MS to identify the probe's interactome[2].

Mechanistic Pathway Diagram

The following diagram illustrates the logical progression of the ABPP workflow, highlighting the dual-phase nature of probe synthesis and bioorthogonal target isolation.

Workflow A Target Pharmacophore C Activity-Based Probe (ABP) A->C Amide Coupling B 4-[(But-3-yn-2-yl)amino]benzoic acid B->C Linker Conjugation D Live Cell Incubation (In Situ Labeling) C->D Covalent Binding E Cell Lysis & Proteome Extraction D->E Protein Extraction F CuAAC Click Reaction (+ Biotin-Azide & Cu Catalyst) E->F Bioorthogonal Tagging G Streptavidin Enrichment F->G Affinity Capture H LC-MS/MS Analysis G->H Target Identification

Figure 1: End-to-end ABPP workflow utilizing 4-[(But-3-yn-2-yl)amino]benzoic acid as a bioorthogonal linker.

Conclusion & Recommendations

For standard in vitro lysate labeling where metabolic stability is not a concern, simpler linkers like 4-ethynylbenzoic acid remain highly effective. However, when designing probes for live-cell or in vivo chemoproteomics , 4-[(But-3-yn-2-yl)amino]benzoic acid is the superior choice. Its secondary amine enhances aqueous solubility, while the propargylic methyl group provides critical steric shielding against metabolic degradation of the alkyne handle. By pairing this linker with an optimized, THPTA-stabilized CuAAC protocol, researchers can achieve highly robust, self-validating target identification.

References

  • Click Chemistry in Proteomic Investigations Source: NIH / PubMed Central URL:[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL:[Link]

  • Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles Source: Utrecht University Research Portal URL:[Link]

  • A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione Source: JACS Au / ACS Publications URL:[Link]

  • Activity-based protein profiling: A graphical review Source: PMC / NIH URL:[Link]

Sources

Validation

Comparative Cytotoxicity and Application Guide: 4-[(but-3-yn-2-yl)amino]benzoic Acid Derivatives

Executive Summary & Structural Rationale In modern drug discovery, the 4-[(but-3-yn-2-yl)amino]benzoic acid scaffold serves as a highly versatile, privileged pharmacophore. The true value of this building block lies in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the 4-[(but-3-yn-2-yl)amino]benzoic acid scaffold serves as a highly versatile, privileged pharmacophore. The true value of this building block lies in the unique physicochemical properties of the but-3-yn-2-yl moiety (a methyl-substituted propargyl group).

Unlike a simple, flexible alkyl chain, the alkyne acts as a rigid, linear spacer that optimally projects functional groups into narrow enzyme binding pockets. Furthermore, the secondary methyl group introduces a chiral center and steric bulk, which restricts bond rotation and locks the molecule into a bioactive conformation[1]. Depending on how this scaffold is functionalized, the resulting derivatives exhibit drastically different cytotoxicity profiles in mammalian cells—ranging from highly tolerated antimicrobial agents to highly cytotoxic anticancer therapeutics.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of but-3-yn-2-yl derivatives, we must compare them across their primary therapeutic applications:

A. Antimicrobial Design: Propargyl-Linked Antifolates (PLAs)

When the scaffold is functionalized into heterocyclic analogs targeting bacterial dihydrofolate reductase (DHFR) (e.g., compound UCP1228), the derivatives demonstrate potent antibacterial efficacy against E. coli and MRSA[2].

  • Cytotoxicity Profile: These compounds exhibit3 (IC50 > 100 µM for HepG2 and MCF-10)[3].

  • Mechanistic Causality: This mammalian-sparing profile is driven by two factors. First, the rigid but-3-yn-2-yl linker is highly selective for the bacterial DHFR active site over the mammalian homolog. Second, these weakly basic, lipophilic compounds (clogP > 2) are prone to 3, trapping them away from vital cytosolic targets in human cells[3].

B. Anticancer Design: 4-Phenoxy-Phenyl Isoxazoles

When the but-3-yn-2-yl intermediate is utilized to synthesize 4-phenoxy-phenyl isoxazoles, the resulting compounds act as potent inhibitors of human Acetyl-CoA carboxylase (ACC1)[4].

  • Cytotoxicity Profile: These derivatives display 5 against human cancer cell lines[5].

  • Mechanistic Causality: ACC1 is frequently overexpressed in tumors to support de novo lipogenesis. Inhibition by these derivatives rapidly depletes malonyl-CoA levels, arresting the cell cycle at the G0/G1 phase and directly inducing apoptosis in cells like A549 and MDA-MB-231[5].

Mechanism cluster_0 Antimicrobial Design cluster_1 Anticancer Design Scaffold but-3-yn-2-yl Derivatives N1 Bacterial DHFR Inhibition Scaffold->N1 N2 Lysosomal Sequestration Scaffold->N2 N4 Human ACC1 Inhibition Scaffold->N4 N3 Minimal Mammalian Cytotoxicity N1->N3 N2->N3 N5 Malonyl-CoA Depletion N4->N5 N6 High Mammalian Cytotoxicity N5->N6

Caption: Divergent cytotoxicity mechanisms of but-3-yn-2-yl derivatives based on target design.

Quantitative Data Presentation

The table below summarizes the comparative in vitro cytotoxicity of various but-3-yn-2-yl derivatives across standard mammalian cell lines.

Derivative ClassPrimary TargetCell LineIC₅₀ Value (µM)Cytotoxicity Profile
Isoxazole (Compound 6l) Human ACC1MDA-MB-231 (Breast)0.21 ± 0.03High (Anticancer)
Isoxazole (Compound 6l) Human ACC1A549 (Lung)0.22 ± 0.04High (Anticancer)
Isoxazole (Compound 6l) Human ACC1HepG2 (Liver)0.26 ± 0.05High (Anticancer)
DNMT2 Inhibitor (27o) Human DNMT2General Mammalian~32.2 ± 4.3Moderate
Heterocyclic PLA Bacterial DHFRHepG2 (Liver)> 100.0Minimal (Sparing)
Heterocyclic PLA Bacterial DHFRMCF-10 (Breast)> 100.0Minimal (Sparing)

Data synthesized from established ACC1 and DHFR inhibitor screening assays[1][3][5].

Experimental Methodology: Self-Validating Cytotoxicity Assay

To accurately benchmark the cytotoxicity of novel 4-[(but-3-yn-2-yl)amino]benzoic acid derivatives, researchers must employ a robust, self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Why this protocol is self-validating: It incorporates Doxorubicin as a positive control for apoptosis[5], a 0.1% DMSO vehicle as a negative control to establish a 100% viability baseline, and requires a Z'-factor calculation (>0.5) to validate assay robustness before IC50 derivation.

Step-by-Step Protocol
  • Cell Seeding: Seed HepG2 cells (chosen due to their retention of liver-specific metabolic functions, making them ideal for hepatotoxicity screening) at a density of 6 × 10³ cells per well in a 96-well plate using 180 µL of complete DMEM medium.

  • Adherence Phase: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the but-3-yn-2-yl derivatives (0.1 µM to 100 µM) in complete medium. Keep the final DMSO concentration strictly at or below 0.1% to prevent solvent-induced toxicity. Add 20 µL of the diluted compounds to the respective wells.

  • Exposure Phase: Incubate the treated cells for 72 hours. Causality: A 72-hour window is critical; it allows sufficient time for compounds to affect cell cycle progression (spanning 2-3 doubling times) and for metabolic apoptotic mechanisms (like malonyl-CoA depletion) to manifest phenotypically[5].

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 2 to 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the culture medium and add 150 µL of pure DMSO to each well to solubilize the trapped formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis (e.g., GraphPad Prism), normalizing the data against the 0.1% DMSO vehicle control.

Protocol A 1. Seed HepG2 Cells (6x10^3 cells/well) B 2. Incubate 24h (Adherence & Recovery) A->B C 3. Compound Treatment (Include Doxorubicin Control) B->C D 4. Incubate 72h (Allow Apoptotic Progression) C->D E 5. Add MTT Reagent (Mitochondrial Reduction) D->E F 6. Solubilize Formazan (DMSO Addition) E->F G 7. Absorbance Readout (Calculate IC50) F->G

Caption: Step-by-step MTT cytotoxicity assay workflow validating compound safety and efficacy.

References

  • [2] 7MQP: E. coli dihydrofolate reductase complexed with 4'-chloro-3'-(4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl)-[1,1'-biphenyl]-4-carboxamide (UCP1228) - RCSB PDB. RCSB Protein Data Bank. 2

  • [4] Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PubMed Central (PMC) / NIH. 4

  • [1] Discovery of Inhibitors of DNA Methyltransferase 2, an Epitranscriptomic Modulator and Potential Target for Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. 1

  • [5] Full article: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Taylor & Francis Online.5

  • [3] US8853228B2 - Heterocyclic analogs of propargyl-linked inhibitors of dihydrofolate reductase. Google Patents. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(But-3-yn-2-yl)amino]benzoic acid

Operational and Safety Guide: Handling 4-[(But-3-yn-2-yl)amino]benzoic acid This document provides essential safety protocols and operational guidance for the handling of 4-[(But-3-yn-2-yl)amino]benzoic acid. As no speci...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 4-[(But-3-yn-2-yl)amino]benzoic acid

This document provides essential safety protocols and operational guidance for the handling of 4-[(But-3-yn-2-yl)amino]benzoic acid. As no specific Material Safety Data Sheet (MSDS) is readily available for this compound, this guide is synthesized from an expert evaluation of its constituent chemical moieties: the aminobenzoic acid core and the terminal alkyne group. This approach, grounded in established chemical safety principles, allows for a robust and cautious assessment of potential hazards.

Hazard Identification and Risk Assessment: A Structurally-Informed Approach

The primary strategy for ensuring safety when handling a novel or sparsely documented compound is to analyze the risks associated with its known reactive functional groups. 4-[(But-3-yn-2-yl)amino]benzoic acid comprises two main structural features that dictate its hazard profile.

  • The Aminobenzoic Acid Core: This portion of the molecule is analogous to 4-Aminobenzoic acid (PABA). Compounds in this class are generally crystalline solids that can pose several risks. They may cause skin and eye irritation, and some individuals may develop allergic skin reactions upon exposure.[1][2] A significant physical hazard is the potential for fine powders of these materials to form combustible dust concentrations in the air.[1][3]

  • The Terminal Alkyne Moiety (But-3-yn-2-yl group): This is the most critical feature from a safety perspective. Terminal alkynes possess an acidic proton on the sp-hybridized carbon.[4][5] This feature presents two major hazards:

    • Flammability: Many low-molecular-weight alkynes are flammable and should be handled with strict avoidance of ignition sources.[4][6]

    • Formation of Explosive Acetylides: The acidic proton can be readily replaced by heavy metal ions, particularly those of copper (I), silver (I), and mercury (II), to form highly unstable and shock-sensitive metal acetylides.[4][7] These compounds can detonate violently when dry, representing a significant explosion risk.[4] Therefore, contact with these metals, their salts, or alloys (e.g., brass, bronze) must be rigorously avoided.

Based on this analysis, 4-[(But-3-yn-2-yl)amino]benzoic acid should be handled as a substance that is a potential skin/eye irritant and sensitizer, forms combustible dust, and carries a severe risk of forming explosive compounds if brought into contact with heavy metals.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all manipulations.[8][9]

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety goggles with side shieldsNitrile gloves (double-gloved recommended)Flame-resistant (FR) lab coatRequired if outside a fume hood or if dust is visible. A NIOSH-approved N95 respirator is the minimum.
Preparing Solutions Chemical safety goggles and face shieldNitrile gloves (or other chemically-resistant gloves based on solvent)Flame-resistant (FR) lab coat over long-sleeved clothingNot required if performed in a certified chemical fume hood.
Running Reactions / Transfers Chemical safety goggles and face shieldNitrile gloves (or other chemically-resistant gloves)Flame-resistant (FR) lab coat; consider a chemical-resistant apron for larger volumes.[10][11]Not required if performed in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesFlame-resistant (FR) lab coat or chemical-resistant suit, depending on spill size.Required. Minimum of a half-face respirator with appropriate cartridges for organic vapors and particulates.

Rationale for PPE Selection:

  • Eye Protection: Safety goggles are the minimum standard to protect against dust particles.[12] A face shield is added during liquid transfers to protect against splashes.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with many organic solids and solutions.[10] For prolonged contact or when handling solutions, consulting a glove compatibility chart for the specific solvent is essential.

  • Body Protection: A flame-resistant (FR) lab coat is specified due to the flammability risk posed by the alkyne moiety.[4][6] Standard cotton or polyester lab coats offer no protection against fire.

  • Respiratory Protection: The primary risk is the inhalation of fine dust.[8][13] While a fume hood mitigates this, respiratory protection is a necessary backup if engineering controls are insufficient or during emergency situations like a large spill.[10][12]

Operational and Disposal Plans

Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the required process from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_emergency Emergency Response cluster_disposal Disposal Phase A Assess Hazards & Review Protocol B Verify Fume Hood Operation A->B C Don Required PPE (FR Coat, Goggles, Gloves) B->C D Weigh Compound (Minimize Dust) C->D E Perform Chemical Steps (AVOID Cu, Ag, Hg!) D->E F Store Securely (Cool, Dry, Sealed) E->F N Segregate Waste (Solid, Liquid, Sharps) E->N G Spill Occurs I Alert Others & Evacuate if Necessary G->I H Personal Exposure M Flush Affected Area (15 min minimum) H->M J Consult SDS/Guide & Don Response PPE I->J K Contain & Clean Spill (Moisten, Sweep, Collect) J->K L Seek Medical Attention M->L O Label as Hazardous Waste N->O P Arrange Professional Disposal O->P

Caption: Safe Handling and Emergency Response Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Post signs indicating the specific hazards of the material, especially the reactivity with heavy metals.

  • Weighing and Transfer:

    • Perform all weighings within a fume hood or a ventilated balance enclosure.

    • Use a micro-spatula to handle the solid gently, avoiding actions that could create airborne dust.

    • If transferring to a reaction vessel, add solvent to the solid in the weighing container to create a slurry, which can be safely transferred without generating dust.

  • Reaction Conditions (Crucial Safety Step):

    • NEVER use reagents, catalysts, or equipment containing copper, silver, mercury, brass, or bronze.[4] This includes avoiding copper-based catalysts common in alkyne chemistry (e.g., for Glaser or Sonogashira couplings) unless a risk assessment specifically permits it under controlled conditions.

    • Ensure all glassware is scrupulously clean and free of heavy metal residues.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[14][15] Keep it in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents and heavy metal salts.[16]

Disposal Plan
  • Waste Segregation: All materials contaminated with 4-[(But-3-yn-2-yl)amino]benzoic acid, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[9]

  • Containerization: Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste containing the compound should be collected in a separate, sealed container for liquid hazardous waste.

  • Prohibition of Drain Disposal: Do not dispose of this compound or its solutions down the drain. Benzoic acid derivatives are often harmful to aquatic life.[3][9][17]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[18]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE (including respiratory protection), gently cover the spill with an inert absorbent material.

    • If it is a solid, carefully moisten the material with a suitable solvent (e.g., water, if compatible) to prevent dusting before sweeping it into a hazardous waste container.[18][19]

    • Ventilate the area and wash the spill site after material pickup is complete.

References

  • What are the Health and Safety Guidelines for Using Amines? - Source: Aichem - [Link]

  • Chemistry Alkynes - Source: SATHEE - [Link]

  • Personal Protective Equipment - Source: US EPA - [Link]

  • Safety Data Sheet - Source: AAPPTec - [Link]

  • 4-[(But-3-yn-2-yl)amino]benzoic acid | CAS#:1592259-79-4 - Source: Chemsrc - [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals - Source: Labsafety - [Link]

  • Safety Data Sheet: 4-Aminobenzoic acid - Source: Carl ROTH - [Link]

  • Personal Protective Equipment Selection Guide - Source: Rutgers University - [Link]

  • 4-Aminobenzoic acid - SAFETY DATA SHEET - Source: Acros Organics - [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment - Source: SAMS Solutions - [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet - Source: New Jersey Department of Health - [Link]

  • 4-Aminobenzoic acid - Wikipedia - Source: Wikipedia - [Link]

  • Benzoic Acid Standard Safety Data Sheet - Source: Restek - [Link]

  • Benzoic Acid | C6H5COOH - Source: PubChem - [Link]

  • Physical and Chemical Properties of Alkynes - Source: CK-12 Foundation - [Link]

  • 10.8: Alkynes - Source: Chemistry LibreTexts - [Link]

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